molecular formula C13H14N2 B186983 N,N-Dimethyl-4-(pyridin-2-yl)aniline CAS No. 100381-45-1

N,N-Dimethyl-4-(pyridin-2-yl)aniline

Cat. No.: B186983
CAS No.: 100381-45-1
M. Wt: 198.26 g/mol
InChI Key: QTBGSBRUWVUWCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-dimethyl-4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-15(2)12-8-6-11(7-9-12)13-5-3-4-10-14-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBGSBRUWVUWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374364
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100381-45-1
Record name Benzenamine, N,N-dimethyl-4-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Foreword: Unveiling a Versatile Molecular Scaffold

This compound is a fascinating heterocyclic compound that stands at the intersection of materials science, coordination chemistry, and organic electronics. Its molecular architecture, featuring an electron-donating N,N-dimethylaniline moiety directly coupled to an electron-withdrawing pyridine ring, establishes a potent intramolecular charge-transfer (ICT) character.[1] This inherent electronic push-pull system is the foundation of its tunable photophysical and electrochemical properties, making it a valuable building block for a range of advanced applications. Researchers in drug development may recognize this scaffold's potential for creating novel ligands, while materials scientists will appreciate its utility in developing hole-transporting materials for Organic Light-Emitting Diodes (OLEDs) or components for functional polymers.[2][3][4][5]

This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explore the causal relationships between its structure, synthesis, and functional properties. The protocols and characterization workflows described herein are designed to be robust and self-validating, offering fellow researchers a reliable starting point for their own investigations.

Part 1: Strategic Synthesis via Cross-Coupling

The creation of the C-C bond linking the aniline and pyridine rings is the central challenge in synthesizing the target molecule. While several methods exist for forging such bonds, palladium-catalyzed cross-coupling reactions offer unparalleled efficiency, functional group tolerance, and reliability.[6] Among these, the Suzuki-Miyaura coupling is particularly advantageous due to the commercial availability and stability of the requisite boronic acid reagents.[6][7][8]

The strategic decision to employ a Suzuki-Miyaura coupling is rooted in its robust catalytic cycle and its proven efficacy in coupling heteroaryl halides with arylboronic acids.[7][8] This approach avoids the harsher conditions sometimes required by other methods and typically proceeds with high yields, simplifying subsequent purification.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow of the Suzuki-Miyaura cross-coupling reaction to produce this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Outputs R1 2-Bromopyridine Reaction Suzuki-Miyaura Cross-Coupling R1->Reaction R2 4-(N,N-Dimethylamino)phenylboronic acid R2->Reaction Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Reaction Catalyzes Base K₂CO₃ or K₃PO₄ (Aqueous Base) Base->Reaction Activates Solvent Toluene or Dioxane/H₂O (Solvent System) Solvent->Reaction Product This compound Reaction->Product Yields Byproduct Boronic Acid & Halide Salts Reaction->Byproduct Generates G cluster_input Input cluster_structural Structural Validation cluster_photophysical Photophysical Analysis cluster_electrochemical Electrochemical Analysis cluster_output Verified Data & Properties Input Purified Synthetic Product NMR ¹H and ¹³C NMR Spectroscopy Input->NMR MS Mass Spectrometry (e.g., ESI-MS) Input->MS UVVis UV-Visible Absorption Spectroscopy Input->UVVis CV Cyclic Voltammetry (CV) Input->CV Output Confirmed Structure λ_abs, λ_em, Quantum Yield Oxidation Potential, HOMO/LUMO NMR->Output Confirms Connectivity MS->Output Confirms Mass Fluorescence Fluorescence Emission Spectroscopy UVVis->Fluorescence Determines Excitation λ UVVis->Output Measures Absorption Properties Fluorescence->Output Measures Emission Properties CV->Output Determines Redox Potentials

Sources

A Technical Guide to N,N-Dimethyl-4-(pyridin-2-yl)aniline: Physicochemical Identification and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical identifier and spectral properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline. Due to the limited availability of public experimental spectral data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust framework for its identification and characterization. This guide is intended to support researchers in drug discovery and materials science by providing foundational knowledge, detailed hypothetical protocols for spectral acquisition, and an in-depth interpretation of expected spectral data.

Introduction and Compound Identification

This compound is a bi-aryl amine containing both a pyridine and a dimethylaniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential applications in the development of novel kinase inhibitors, fluorescent probes, and organic light-emitting diodes (OLEDs). Accurate and thorough characterization of this molecule is the first critical step in any research and development endeavor.

Compound Identifiers:

IdentifierValueSource
Chemical Name This compound-
CAS Number 100381-45-1[1]
Molecular Formula C₁₃H₁₄N₂-
Molecular Weight 198.26 g/mol -

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.65d1HH-6'The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect and lone pair deshielding.
~7.90d2HH-2, H-6These protons are ortho to the electron-donating dimethylamino group and are expected to be shielded relative to unsubstituted benzene, but deshielded by the adjacent pyridine ring.
~7.70td1HH-4'This proton is in the meta position on the pyridine ring and will show coupling to both adjacent protons.
~7.60d1HH-3'This proton is ortho to the point of attachment to the aniline ring.
~7.15t1HH-5'This proton is meta to the pyridine nitrogen.
~6.80d2HH-3, H-5These protons are meta to the dimethylamino group and ortho to the pyridine substituent, leading to a relatively upfield shift.
~3.05s6HN(CH₃)₂The six equivalent protons of the two methyl groups on the nitrogen atom will appear as a sharp singlet.

Hypothetical Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (zg30).

    • Number of Scans: 16, to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2.0 seconds, to allow for full relaxation of the protons.

    • Acquisition Time: 3.0 seconds.

    • Spectral Width: 16 ppm (from -2 to 14 ppm).

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~157.0C-4The carbon atom directly attached to the electron-donating dimethylamino group is expected to be significantly shielded.
~150.0C-2'The carbon atom of the pyridine ring attached to the aniline ring.
~149.5C-6'The carbon atom ortho to the pyridine nitrogen.
~136.5C-4'The carbon atom para to the pyridine nitrogen.
~128.5C-2, C-6Aromatic carbons ortho to the dimethylamino group.
~122.0C-5'Aromatic carbon on the pyridine ring.
~120.0C-3'Aromatic carbon on the pyridine ring.
~112.5C-3, C-5Aromatic carbons meta to the dimethylamino group.
~40.5N(CH₃)₂The two equivalent methyl carbons.
~127.0C-1The quaternary carbon of the aniline ring attached to the pyridine ring.

Hypothetical Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize a 500 MHz NMR spectrometer with the broadband probe tuned to the ¹³C frequency (approximately 125 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024, as the natural abundance of ¹³C is low, requiring more scans for a good signal-to-noise ratio.

    • Relaxation Delay: 2.0 seconds.

    • Acquisition Time: 1.5 seconds.

    • Spectral Width: 240 ppm (from -20 to 220 ppm).

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the CDCl₃ solvent peak at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Salient IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds in aromatic rings.
2950-2850MediumAliphatic C-H stretchCorresponding to the C-H bonds of the methyl groups.
~1600, ~1580, ~1470Strong to MediumC=C and C=N ring stretchingTypical for aromatic and heteroaromatic ring systems.
~1350StrongC-N stretchingAromatic amine C-N stretching vibration.
850-800Strongp-disubstituted benzene C-H bendOut-of-plane bending for the 1,4-disubstituted aniline ring.

Hypothetical Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background subtraction using a blank KBr pellet. The resulting spectrum will show the absorbance or transmittance as a function of wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted FragmentRationale
198[M]⁺Molecular ion peak, corresponding to the molecular weight of the compound.
183[M - CH₃]⁺Loss of a methyl group from the dimethylamino moiety.
154[M - N(CH₃)₂]⁺Loss of the dimethylamino group.
78[C₅H₄N]⁺Fragment corresponding to the pyridyl cation.

Hypothetical Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragmentation patterns.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis & Purification of This compound nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Combined Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Confirmation interpretation->structure

Caption: A generalized workflow for the spectroscopic identification of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and physicochemical profile of this compound. The provided data and protocols are based on established principles of chemical spectroscopy and are intended to serve as a valuable resource for researchers. While experimental verification is always the gold standard, this guide offers a robust starting point for the identification and characterization of this and structurally related compounds.

References

  • Molbase. This compound. [Link]

Sources

An In-depth Technical Guide to the Photophysical Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethyl-4-(pyridin-2-yl)aniline is a fascinating "push-pull" fluorophore with significant potential in various scientific domains, including the development of molecular probes and sensors. This guide provides a comprehensive exploration of its photophysical properties, grounded in the principles of intramolecular charge transfer. We delve into its synthesis, theoretical photophysical characteristics, the profound influence of the solvent environment on its spectral behavior (solvatochromism), and the pivotal role of the Twisted Intramolecular Charge Transfer (TICT) state. While experimental data for this specific molecule is not extensively available in the public domain, this guide establishes a robust theoretical framework, supplemented with comparative data from analogous compounds, to predict its behavior. Detailed experimental protocols are provided to empower researchers to fully characterize this and similar molecules.

Introduction: The Promise of a Push-Pull Fluorophore

This compound, with the CAS Number 100381-45-1, belongs to a class of molecules known as "push-pull" systems.[1] These molecules are characterized by an electron-donating group (the N,N-dimethylaniline moiety) connected to an electron-accepting group (the pyridine ring) through a π-conjugated system. This architecture gives rise to a significant intramolecular charge transfer (ICT) character upon photoexcitation, making its photophysical properties exquisitely sensitive to its local environment. This sensitivity is the cornerstone of its potential applications as a fluorescent probe for sensing viscosity, polarity, and the presence of specific analytes in biological and chemical systems.

The core of its intriguing photophysics lies in the concept of the Twisted Intramolecular Charge Transfer (TICT) state.[2][3] Upon excitation, the molecule can undergo a conformational change, where the donor and acceptor moieties twist relative to each other. This twisted state is highly polar and its formation and stability are strongly influenced by the surrounding solvent polarity. This guide will unpack the theoretical underpinnings of this phenomenon and its manifestation in the spectral properties of this compound.

Synthesis of this compound

Proposed Synthetic Workflow: Suzuki Coupling

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 4_bromo_N_N_dimethylaniline 4-Bromo-N,N-dimethylaniline catalyst Pd Catalyst (e.g., Pd(PPh3)4) 4_bromo_N_N_dimethylaniline->catalyst Reacts with 2_pyridylboronic_acid 2-(Pyridinyl)boronic Acid 2_pyridylboronic_acid->catalyst Reacts with product This compound catalyst->product Forms base Base (e.g., K2CO3) solvent Solvent (e.g., Toluene/Water)

Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.

Experimental Protocol: Suzuki Coupling (Hypothetical)
  • Reaction Setup: In a round-bottom flask, combine 4-bromo-N,N-dimethylaniline (1.0 eq), 2-(pyridinyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) and a base such as potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Theoretical Photophysical Properties

The photophysical behavior of this compound is governed by the interplay of its locally excited (LE) state and a charge-transfer state, which can evolve into a TICT state.

Absorption and Emission (Solvatochromism)

A hallmark of push-pull fluorophores is solvatochromism , the change in the color of a substance when it is dissolved in different solvents.[4][5] This phenomenon provides profound insights into the electronic structure of the molecule in its ground and excited states.

  • Absorption (π → π* transition): The absorption spectrum is expected to show a broad band corresponding to the π → π* intramolecular charge transfer transition. In nonpolar solvents, the ground state is more stable than the excited state. As the solvent polarity increases, the excited state, being more polar, is stabilized to a greater extent than the ground state. This leads to a bathochromic (red) shift in the absorption maximum (λabs).

  • Emission (Fluorescence): The fluorescence emission is even more sensitive to solvent polarity. Following excitation to the Franck-Condon state, the molecule relaxes to a more polar equilibrium excited state. In polar solvents, this stabilization is more pronounced, leading to a significant bathochromic (red) shift in the emission maximum (λem). The difference between the absorption and emission maxima, known as the Stokes shift , is therefore expected to increase significantly with increasing solvent polarity.

The Twisted Intramolecular Charge Transfer (TICT) Model

The significant solvatochromism observed in similar push-pull molecules is often explained by the TICT model.[2][3][6][7]

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_planar Planar Conformation LE Locally Excited (LE) State (Planar) S0_planar->LE Absorption (hν) LE->S0_planar Fluorescence (LE) TICT Twisted Intramolecular Charge Transfer (TICT) State LE->TICT Twisting TICT->S0_planar Fluorescence (TICT) (Red-shifted) TICT->S0_planar Non-radiative Decay

Caption: The Jablonski diagram illustrating the TICT model for a push-pull fluorophore.

Upon excitation, the molecule first reaches a planar locally excited (LE) state. In polar solvents, the molecule can then undergo rotation around the single bond connecting the donor and acceptor moieties to form a non-emissive or weakly emissive, highly polar TICT state. This process provides a non-radiative decay pathway, leading to a decrease in the fluorescence quantum yield in polar solvents. In viscous or rigid environments, this twisting motion is hindered, which can lead to an increase in fluorescence intensity, a phenomenon known as viscosochromism .

Predicted Photophysical Data

While specific experimental data for this compound is lacking, we can predict its behavior based on data from analogous compounds. The following table presents hypothetical data to illustrate the expected trends.

SolventPolarity (ET(30))Predicted λabs (nm)Predicted λem (nm)Predicted Stokes Shift (cm-1)Predicted Quantum Yield (ΦF)
Cyclohexane31.2~330~380~4200High
Toluene33.9~340~410~5600Moderate
Dichloromethane41.1~355~450~6800Low
Acetonitrile46.0~360~480~7800Very Low
Methanol55.5~365~500~8500Very Low

Note: This data is illustrative and intended to show expected trends. Actual experimental values may vary.

Experimental Characterization Protocols

To fully characterize the photophysical properties of this compound, a series of spectroscopic measurements are required.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima and to study the solvatochromic behavior.

Methodology:

  • Sample Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of the compound in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol).

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the λabs for each solvent. Determine the wavelength of maximum emission (λem).

  • Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift = (1/λabs - 1/λem) x 10⁷. Plot the Stokes shift as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot) to analyze the change in dipole moment upon excitation.

Fluorescence Quantum Yield Determination

Objective: To determine the efficiency of the fluorescence process.

Methodology (Relative Method):

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs and emits in a similar spectral range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF,std = 0.54).

  • Sample Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength and all instrument settings must be identical for both the sample and the standard.

  • Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦF,sample) can be calculated using the following equation:

    ΦF,sample = ΦF,std × (Gradientsample / Gradientstd) × (nsample² / nstd²)

    where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'n' is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive detector.

  • Data Acquisition: Excite the sample with short pulses of light and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process millions of times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τF). For a molecule exhibiting complex photophysics like a potential TICT state, a multi-exponential decay may be observed.

Potential Applications in Research and Drug Development

The sensitivity of the photophysical properties of this compound to its environment opens up a range of potential applications:

  • Viscosity Probes: In viscous media where the TICT state formation is hindered, an increase in fluorescence quantum yield and lifetime is expected. This makes it a potential candidate for mapping viscosity in biological systems, such as within cells.

  • Polarity Sensors: The strong solvatochromism can be exploited to probe the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of lipid membranes.

  • Bio-imaging: By conjugating this fluorophore to biomolecules, it can be used to report on local environmental changes within living cells.

  • Drug Development: As a fluorescent probe, it can be used in high-throughput screening assays to monitor protein-ligand binding events that induce a change in the local environment of the probe.

Conclusion

This compound is a promising push-pull fluorophore whose photophysical properties are intricately linked to its molecular structure and its interaction with the surrounding environment. While a comprehensive experimental dataset for this specific molecule is yet to be established in the public literature, this guide provides a robust theoretical framework for understanding and predicting its behavior. The pronounced solvatochromism and the potential for a TICT state make it a highly attractive candidate for the development of advanced fluorescent probes and sensors. The detailed experimental protocols provided herein are intended to facilitate further research into this and similar molecules, paving the way for new discoveries and applications in chemistry, biology, and medicine.

References

  • Dasgupta, S., et al. (2025). "Excited-state Raman spectra of 4-dicyanomethylene-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran (DCM) in the locally-excited (LE) and the intramolecular charge transfer (ICT) states have been separately measured by time-resolved stimulated Raman spectroscopy." MDPI. [Link]

  • Ghosh, R., et al. (2015). "Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N, N-dimethylamino-4′-nitrobiphenyl." Journal of Photochemistry and Photobiology A: Chemistry.
  • Lippert, E., et al. (1962). "Dual fluorescence of donor–acceptor substituted aromatic compounds.
  • Mariano, P. S., et al. (2023). "Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins." NIH Public Access. [Link]

  • RSC Publishing. (2021). "Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores." Chemical Society Reviews. [Link]

  • Saithong, S., et al. (2010). "N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline." Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Schanze, K. S., et al. (2025). "References for Small Fluorescence Quantum Yields." PubMed Central. [Link]

  • Molbase. "this compound." [Link]

  • Wiczk, W., et al. (2014). "Solvatochromic studies of pull–push molecules containing dimethylaniline and aromatic hydrocarbon linked by an acetylene unit." RSC Advances. [Link]

  • Zakeri, M., et al. (2024). "Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine." Scientific Reports. [Link]

  • Zimmerman, T., et al. (2023). "Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor-acceptor pairs." Molecules.

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridyl aniline derivatives are a significant class of organic compounds, drawing considerable interest for their applications in materials science and drug development due to their unique electronic and photophysical properties.[1] The precise three-dimensional arrangement of atoms within the crystal lattice is fundamental to understanding and predicting these properties. This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a representative member of this class. We will delve into the experimental protocols for crystal growth, the methodology of data acquisition and structure refinement, and the detailed analysis of the resultant molecular and supramolecular structures. This guide is intended for researchers and professionals in chemistry and pharmaceutical sciences, offering both a practical workflow and the theoretical underpinnings for the comprehensive characterization of crystalline molecular solids.

Introduction: The Significance of Crystal Structure

This compound (C₁₃H₁₄N₂) is an aromatic compound featuring an electron-donating N,N-dimethylaniline moiety connected to an electron-accepting pyridine ring. This donor-acceptor architecture is the cornerstone of its interesting electronic characteristics, making it a valuable building block for functional materials.[1] The macroscopic properties of any crystalline material are a direct consequence of the arrangement of its constituent molecules in the solid state. Therefore, a detailed analysis of its crystal structure is not merely an academic exercise but a critical step in rationally designing materials with tailored functionalities.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the three-dimensional structure of molecules in their crystalline form. It provides precise atomic coordinates, from which one can derive accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.[2] Furthermore, SC-XRD uncovers the packing arrangement of molecules in the crystal lattice, governed by a network of intermolecular interactions. Understanding these interactions is paramount, as they dictate physical properties such as melting point, solubility, stability, and even solid-state electronic conductivity.

This guide will walk through the complete process of a crystal structure analysis, using data from a closely related analogue, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, to illustrate the depth of information that can be obtained, as a definitive published structure for the title compound was not available at the time of writing.[2]

Experimental Methodology

A successful crystal structure determination begins with the growth of high-quality single crystals, followed by meticulous data collection and processing.

Crystal Growth Protocol

The growth of diffraction-quality single crystals is often the most challenging step. For organic molecules like this compound, slow evaporation or slow cooling are common and effective techniques.

Protocol: Slow Evaporation from a Mixed Solvent System

  • Dissolution: Dissolve a small quantity of synthesized this compound powder in a minimal amount of a suitable solvent mixture. Based on analogs, a 3:2 mixture of hexane and methanol is a promising starting point.[2] The goal is to create a saturated or near-saturated solution at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate impurities that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Harvest: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, they can be carefully harvested using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

The core of the analysis is the diffraction experiment, where a single crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded.

SC_XRD_Workflow Figure 1: Single-Crystal X-ray Diffraction Workflow XRay X-ray Source (e.g., Mo Kα) Crystal Single Crystal mounted on Goniometer XRay->Crystal Detector Area Detector (e.g., CCD) Crystal->Detector Diffracted X-rays Data Raw Diffraction Images Detector->Data Processing Data Integration & Reduction (e.g., SAINT software) Data->Processing Structure Structure Solution (e.g., SHELXTL) Processing->Structure Refinement Structure Refinement Structure->Refinement Final Final Crystallographic Model (CIF) Refinement->Final

Caption: A schematic overview of the SC-XRD experimental and computational workflow.

Experimental Parameters (Illustrative)

  • Instrument: Bruker APEX CCD area-detector diffractometer

  • X-ray Source: Mo Kα radiation (λ = 0.71073 Å)

  • Temperature: 293 K

  • Data Collection Software: SMART[2]

  • Data Reduction Software: SAINT[2]

The crystal is mounted on a goniometer head and cooled in a stream of nitrogen gas to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The goniometer rotates the crystal to collect diffraction data from all possible orientations.

Structure Solution and Refinement

The collected diffraction spots are indexed to determine the unit cell parameters and the crystal's Bravais lattice. The intensities of these spots are then integrated. The resulting data file contains a list of reflections (h,k,l) and their corresponding intensities.

The phase problem is then solved using direct methods or Patterson methods, typically with software packages like SHELXTL, to generate an initial electron density map.[2] From this map, the positions of the atoms can be determined.

This initial model is then refined against the experimental data using a least-squares minimization process. The refinement process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by several factors, most notably the R-factor (R1) and the weighted R-factor (wR2). An R1 value below 0.05 is generally indicative of a well-refined structure.

Results and Discussion: The Crystal Structure

Please note: The following data is based on the published structure of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, a structurally similar molecule, to illustrate the type of analysis performed. The core pyridyl-aniline linkage and dimethylamino substitution are present, providing a relevant model.[2]

Molecular Structure and Conformation

The analysis reveals the precise three-dimensional arrangement of the molecule.

Caption: A simplified representation of the this compound molecular framework.

Key geometric parameters for the analogue reveal important structural features. The molecule is not perfectly planar. There is a dihedral angle of 12.18 (7)° between the pyridine and benzene rings.[2] This twist is a common feature in linked aromatic systems and can have significant implications for the extent of π-conjugation between the two rings, which in turn affects the electronic and photophysical properties. Furthermore, the dimethylamino group is twisted by 6.1 (2)° relative to the benzene ring to which it is attached.[2]

Crystallographic Data Summary

The fundamental crystallographic information is summarized in a standardized table.

Parameter Value (for N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline) [2]
Chemical FormulaC₁₃H₁₄N₄
Formula Weight226.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.2322 (4)
b (Å)19.9353 (11)
c (Å)9.6404 (6)
β (°)96.003 (1)
Volume (ų)1191.16 (13)
Z (Molecules per cell)4
Temperature (K)293
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected1754
Final R1 [I > 2σ(I)]0.038
wR2 (all data)0.108
Supramolecular Assembly via Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They pack together, forming a three-dimensional lattice stabilized by a network of non-covalent interactions. In the case of the analogue, weak intermolecular C—H···N hydrogen bonds are observed.[2] These interactions link adjacent molecules into a zigzag arrangement. Identifying these specific interactions is crucial for understanding the material's stability and for crystal engineering efforts, where one might try to modify the molecule to encourage or discourage certain packing motifs.

Hirshfeld Surface Analysis

To gain deeper, quantitative insight into the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool. This analysis generates a surface around a molecule in the crystal, defined by the regions where the molecule's electron density contribution to the total crystal electron density is equal to that of all other molecules.[3]

The surface can be mapped with various properties, most commonly d_norm, which is a normalized contact distance.[4]

  • Red spots on the d_norm surface indicate close intermolecular contacts (shorter than van der Waals radii), which correspond to the strongest interactions, such as hydrogen bonds.[5]

  • White areas represent contacts at approximately the van der Waals separation.[4]

  • Blue areas indicate regions with no significant intermolecular contacts.[4]

By decomposing the Hirshfeld surface, we can generate a 2D "fingerprint plot," which quantifies the relative contribution of different types of intermolecular contacts to the overall crystal packing.[6][7] For a molecule like this compound, the major contributions to the crystal packing are expected to be from H···H, C···H/H···C, and N···H/H···N contacts, reflecting the prevalence of van der Waals forces and weak hydrogen bonds.[8]

Hirshfeld_Concept Figure 3: Conceptual Hirshfeld Surface Analysis cluster_3D 3D Hirshfeld Surface cluster_2D 2D Fingerprint Plot d_norm d_norm Surface Red = Close Contacts Blue = Distant Contacts fingerprint Quantifies Interaction Types (e.g., H···H, C···H, N···H) d_norm->fingerprint Decomposition

Caption: Visualization of the Hirshfeld surface concept, showing the 3D d_norm map and its corresponding 2D fingerprint plot.

Conclusion

The crystal structure analysis of this compound provides indispensable information that bridges its molecular structure with its macroscopic properties. Through single-crystal X-ray diffraction, we can determine its precise molecular geometry, including the subtle but important twists between the aromatic rings. Analysis of the crystal packing reveals the network of intermolecular forces, such as C-H···N hydrogen bonds, that govern the supramolecular architecture. Advanced computational tools like Hirshfeld surface analysis further allow for the detailed visualization and quantification of these interactions. This comprehensive structural knowledge is the foundation for establishing structure-property relationships, which are essential for the rational design of new materials and pharmaceutical compounds with optimized performance and desired physical characteristics.

References

  • Caracelli, I., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PubMed Central. Available at: [Link]

  • Leesakul, N., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. ResearchGate. Available at: [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. Available at: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. CrystalExplorer. Available at: [Link]

  • MDPI. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Interactions study by free volume of Pyridine and Aniline. JOCPR. Available at: [Link]

  • ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. Available at: [Link]

  • Molbase. (n.d.). This compound. Molbase. Available at: [Link]

  • Naghiyev, F. F., et al. (2024). Crystal structure and Hirshfeld surface analysis of dimethyl 2-oxo-4-(pyridin-2-yl). IUCrData. Available at: [Link]

Sources

An In-Depth Technical Guide to the Quantum Yield of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethyl-4-(pyridin-2-yl)aniline (DMPA) is a molecule of significant interest to researchers in materials science and drug development. Its structure, featuring an electron-donating N,N-dimethylaniline moiety linked to an electron-accepting pyridine ring, positions it as a classic example of a donor-acceptor system.[1] This architecture is known to give rise to interesting photophysical properties, most notably intramolecular charge transfer (ICT), which is crucial for applications such as fluorescent probes, sensors, and optoelectronic materials.[2][3] A key parameter that quantifies the efficiency of the fluorescence process in such molecules is the fluorescence quantum yield (Φf).

This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for the determination of the quantum yield of this compound. We will delve into the likely photophysical mechanisms governing its fluorescence, provide a detailed experimental protocol for its measurement, and discuss the factors that can influence its quantum yield. This document is intended for researchers, scientists, and drug development professionals who are working with or developing similar donor-acceptor chromophores.

Theoretical Framework: Understanding the Photophysics of DMPA

The fluorescence quantum yield is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[4] It is a measure of the efficiency of the de-excitation of a molecule from its excited state via radiative pathways. For a molecule like DMPA, the quantum yield is intimately linked to the process of intramolecular charge transfer (ICT).

Intramolecular Charge Transfer (ICT) and the Twisted Intramolecular Charge Transfer (TICT) Model

Upon absorption of a photon, DMPA is promoted to an excited state. In this excited state, an electron is transferred from the electron-rich dimethylaniline (donor) to the electron-deficient pyridine (acceptor). This leads to the formation of a charge-separated state.[1] For many molecules with donor and acceptor groups connected by a single bond, the de-excitation pathway is governed by the Twisted Intramolecular Charge Transfer (TICT) model.[5][6][7]

The TICT model posits that after initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change by rotation around the single bond connecting the donor and acceptor moieties. This rotation leads to a perpendicular arrangement, the TICT state, where the donor and acceptor are electronically decoupled, resulting in a highly polar, charge-separated species.[6][7] The stability of this TICT state relative to the LE state is highly dependent on the polarity of the surrounding medium.

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Geometry LE Locally Excited (LE) State (Planar) GS->LE Absorption (hν) LE->GS Fluorescence (LE) Non-radiative decay TICT TICT State (Perpendicular) LE->TICT Twisting TICT->GS Fluorescence (TICT) (often red-shifted) Non-radiative decay

Caption: The Twisted Intramolecular Charge Transfer (TICT) model.

In non-polar solvents, the high-energy, polar TICT state is destabilized, and fluorescence is more likely to occur from the LE state, often with a higher quantum yield. Conversely, in polar solvents, the TICT state is stabilized, providing a non-radiative decay pathway that can quench fluorescence, leading to a lower quantum yield.

Experimental Determination of Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[4][8][9][10]

Selection of a Quantum Yield Standard

An ideal quantum yield standard should have a well-defined and stable quantum yield, be photochemically stable, and have absorption and emission spectra that are in a similar range to the sample being tested. Quinine sulfate is a widely used and accepted standard for fluorescence quantum yield measurements in the UV-visible region.[11][12][13][14][15]

Table 1: Properties of Quinine Sulfate as a Quantum Yield Standard

PropertyValueReference
Solvent0.1 M Perchloric Acid[12][13]
Excitation Wavelength350 nm[15]
Emission Range400 - 600 nm[15]
Quantum Yield (Φf)0.60[12][13]

Note: While 0.5 M H2SO4 has been traditionally used, 0.1 M HClO4 is now recommended due to the lower temperature dependence of the quantum yield in this solvent.[12][13]

Experimental Protocol

The following is a step-by-step protocol for the relative determination of the fluorescence quantum yield of DMPA using quinine sulfate as a standard.

Caption: Workflow for relative quantum yield determination.

Step 1: Preparation of Solutions

  • Prepare stock solutions of DMPA and quinine sulfate in the desired solvent(s). For quinine sulfate, use 0.1 M perchloric acid. For DMPA, a range of solvents with varying polarities should be used to investigate the effect of the environment on the quantum yield.

  • From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]

Step 2: UV-Vis Absorbance Measurements

  • Record the UV-Vis absorbance spectra for all the prepared solutions.

  • Determine the absorbance at the chosen excitation wavelength for each solution.

Step 3: Fluorescence Emission Measurements

  • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the standard and the sample have significant absorbance.

  • Record the fluorescence emission spectra for all the solutions. It is crucial that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.[9]

Step 4: Data Analysis

  • Correct the recorded emission spectra for the instrument's response.

  • Integrate the area under the corrected emission spectra for each solution.

  • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The resulting plots should be linear.

  • Determine the slope (gradient) of the linear fits for both the standard and the sample.

Calculation of Quantum Yield

The quantum yield of the sample (Φx) can be calculated using the following equation:[9]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φst is the quantum yield of the standard.

  • Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

  • ηx and ηst are the refractive indices of the sample and standard solutions, respectively.

Factors Influencing the Quantum Yield of DMPA

The photophysical properties, and therefore the quantum yield, of DMPA are expected to be highly sensitive to its environment.

Solvent Polarity

Based on the TICT model, the quantum yield of DMPA is predicted to be strongly dependent on the polarity of the solvent.

Table 2: Predicted Effect of Solvent Polarity on the Quantum Yield of DMPA

Solvent PolarityLE State StabilityTICT State StabilityPredominant EmissionExpected Quantum Yield
Non-polarStabilizedDestabilizedLE StateHigher
PolarDestabilizedStabilizedTICT State (or quenching)Lower

This solvatochromism is a hallmark of molecules exhibiting TICT and can be exploited in the design of fluorescent sensors for local environment polarity.

Other Factors
  • Temperature: An increase in temperature can promote non-radiative decay processes and also facilitate the twisting motion to form the TICT state, both of which would lead to a decrease in the fluorescence quantum yield.

  • Structural Rigidity: If the rotation around the aniline-pyridine bond is sterically hindered, the formation of the TICT state can be suppressed, potentially leading to a higher quantum yield.

Applications in Research and Drug Development

A thorough understanding of the quantum yield of DMPA and related compounds is crucial for their application in various fields:

  • Fluorescent Probes: Molecules with environmentally sensitive quantum yields are excellent candidates for fluorescent probes to study biological systems, such as membrane polarity or protein binding.

  • Organic Light-Emitting Diodes (OLEDs): High quantum yields in the solid state are a prerequisite for efficient emissive materials in OLEDs.

  • Drug Development: Fluorescent moieties are often incorporated into drug molecules to study their uptake, distribution, and mechanism of action. A predictable quantum yield is essential for quantitative analysis.

Conclusion

References

  • Resch-Genger, U., Rurack, K., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Fletcher, A. N. (1969). QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD. Photochemistry and Photobiology. [Link]

  • JASCO Global. (2021). Fluorescence quantum yield measurement. JASCO Global. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Povrozin, Y., & Terpetschnig, E. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. [Link]

  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]

  • Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • Oregon Medical Laser Center. (n.d.). Quinine sulfate. omlc.org. [Link]

  • Gepshtein, R., et al. (n.d.). Twisted Intramolecular Charge Transfer (TICT) State Addition to Electron-poor Olefins. NIH. [Link]

  • Stoerkler, T., et al. (2023). N-Aryl or N-Alkyl Pyridinium-Substituted Excited-State Intramolecular Proton Transfer Fluorophores. ChemPlusChem. [Link]

  • Albini, A., et al. (1996). Photochemically induced electron transfer from aniline derivatives to pyridine-2,4-dicarbonitrile: synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Williams, R. M., et al. (1996). Photoinduced Intramolecular Electron Transfer in a Bridged C60 (Acceptor)−Aniline (Donor) System; Photophysical Properties of the First "Active" Fullerene Diad. Journal of the American Chemical Society. [Link]

  • Sharma, K., et al. (2014). Spectrophotometric Studies of the Charge Transfer Complexes formed between Pyridine and its Amino Derivatives (Donor) and DMAD (Acceptor). International Journal of Scientific and Research Publications. [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. (2022). Journal of Photochemistry and Photobiology A: Chemistry, 427, 113813. [Link]

  • Chen, Y.-C., et al. (2021). Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond. Molecules. [Link]

  • Stoerkler, T., et al. (2023). N-Aryl or N-Alkyl Pyridinium-Substituted Excited-State Intramolecular Proton Transfer Fluorophores. ChemPlusChem, 88(5), e202300138. [Link]

  • Van der Auweraer, M., et al. (2016). Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. Journal of Materials Chemistry C. [Link]

  • Hua, C., et al. (n.d.). High Quantum Yield and pH sensitive Fluorescence dyes Based on Coumarin Derivatives: Fluorescence Characteristics and Theoretical Study. RSC Advances.

  • Panneerselvam, M., et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Volpi, G., et al. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments. [Link]

  • ResearchGate. (n.d.). Fluorescence quantum yields for the different compounds determined by the absolute method using an integrating sphere. ResearchGate. [Link]

  • Li, Z., et al. (2001). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Chemical Journal of Chinese Universities. [Link]

  • Al-Mokhtar, M. A., et al. (2023). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Molecules. [Link]

  • ResearchGate. (n.d.). a) The comparison of fluorescence quantum yields (Φ) between... ResearchGate. [Link]

  • Wang, Y., et al. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Wikipedia. [Link]

  • Schulze, M., et al. (2020). Synthesis, Photophysical and Electronic Properties of Mono-, Di-, and Tri-Amino-Substituted Ortho-Perylenes, and Comparison to the Tetra-Substituted Derivative. Chemistry – A European Journal. [Link]

Sources

An In-Depth Technical Guide to the Electrochemical Properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the electrochemical properties of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a molecule of significant interest in materials science and drug development. Possessing both a potent electron-donating N,N-dimethylaniline moiety and an electron-accepting pyridyl group, this compound exhibits a rich redox behavior. This document delineates the fundamental principles governing its electrochemical characteristics, offers detailed protocols for its analysis via cyclic voltammetry, and presents a framework for interpreting the resultant data. Given the nascent stage of research on this specific molecule, this guide synthesizes insights from studies on structurally analogous compounds to provide a robust predictive model of its electrochemical behavior.

Introduction: A Molecule of Dichotomous Functionality

This compound is a conjugated organic molecule that marries the electron-rich nature of N,N-dimethylaniline with the electron-deficient character of a pyridine ring. This intramolecular donor-acceptor architecture is the cornerstone of its intriguing electronic and, consequently, electrochemical properties. The N,N-dimethylamino group acts as a strong electron-donating group, increasing the electron density of the aniline ring and lowering its oxidation potential.[1][2] Conversely, the pyridine ring, an electron-withdrawing moiety, influences the molecule's reduction potential and can participate in its own redox processes.[3]

The interplay between these two functional groups dictates the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is largely localized on the electron-rich N,N-dimethylaniline fragment, while the LUMO is expected to be centered on the pyridyl moiety. This spatial separation of orbitals facilitates intramolecular charge transfer (ICT) upon electrochemical or photochemical stimulation, a property that is highly sought after in the design of organic electronic materials, sensors, and photoredox catalysts.[4]

This guide will delve into the methodologies required to probe and understand the electrochemical landscape of this compound, providing researchers with the foundational knowledge to explore its potential applications.

The Redox Landscape: Oxidation and Reduction Pathways

The electrochemical behavior of this compound is characterized by distinct oxidation and reduction events, which can be elucidated using techniques such as cyclic voltammetry.

Anodic Behavior: The Oxidation of the Anilino Moiety

The primary oxidation event is anticipated to be a one-electron oxidation of the N,N-dimethylaniline core to form a radical cation.[1] The potential at which this occurs is a critical parameter, indicative of the material's ability to act as an electron donor. The stability of this radical cation is influenced by the delocalization of the unpaired electron across the aromatic system and the nature of the solvent and electrolyte used. In some aniline derivatives, a second oxidation event can occur at higher potentials, though this is often irreversible and may be associated with polymerization or degradation of the material.[5][6]

Cathodic Behavior: The Reduction of the Pyridyl Moiety

The pyridine ring introduces a reduction pathway. Pyridine and its derivatives are known to undergo reduction, typically involving the acceptance of an electron into their π* system to form a radical anion.[3] The potential of this reduction is dependent on the substitution pattern of the pyridine ring and the experimental conditions. The presence of the electron-donating aniline group may slightly shift this reduction to more negative potentials compared to unsubstituted pyridine.

Experimental Characterization: A Protocol for Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for investigating the electrochemical properties of this compound. The following protocol provides a robust framework for obtaining high-quality, reproducible data.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE) is recommended for its wide potential window and chemical inertness.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is suitable. For non-aqueous studies, a silver/silver ion (Ag/Ag+) reference electrode is often preferred.

  • Counter Electrode: A platinum wire or a graphite rod serves as an excellent counter electrode.

  • Solvent: A high-purity, anhydrous, and deoxygenated solvent is crucial. Acetonitrile or dichloromethane are common choices for organic electrochemistry.

  • Supporting Electrolyte: A non-reactive electrolyte is necessary to ensure conductivity. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAPO₄) at a concentration of 0.1 M are widely used.

  • Analyte: this compound, typically at a concentration of 1-5 mM.

  • Internal Standard: Ferrocene is often used as an internal standard for potential calibration.

Step-by-Step Experimental Procedure
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then with the chosen solvent.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

  • Solution Preparation:

    • In a clean, dry electrochemical cell, dissolve the supporting electrolyte in the chosen solvent.

    • Deoxygenate the solution by bubbling with a gentle stream of inert gas for at least 15-20 minutes. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.

    • Record a background cyclic voltammogram of the solvent and supporting electrolyte to ensure there are no interfering redox peaks in the potential window of interest.

    • Add the this compound to the cell to the desired concentration.

    • Record the cyclic voltammogram of the analyte. A typical potential window would be from approximately -2.0 V to +1.5 V vs. a reference electrode, but this should be adjusted based on the observed redox events.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer processes.

  • Data Analysis:

    • Determine the anodic and cathodic peak potentials (Epa and Epc).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

    • Plot the peak current versus the square root of the scan rate to assess if the process is diffusion-controlled.

Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis electrode_prep Electrode Polishing & Cleaning solution_prep Solution Preparation & Deoxygenation background_scan Background CV Scan solution_prep->background_scan analyte_scan Analyte CV Scan background_scan->analyte_scan scan_rate_study Scan Rate Variation analyte_scan->scan_rate_study peak_potentials Determine Peak Potentials scan_rate_study->peak_potentials reversibility Assess Reversibility (ΔEp) peak_potentials->reversibility diffusion_control Diffusion Control Analysis reversibility->diffusion_control

Caption: Workflow for the electrochemical analysis of this compound.

Predicted Electrochemical Data and Interpretation

Due to the limited direct experimental data for this compound in peer-reviewed literature, the following table presents expected values based on data for structurally similar compounds, such as N,N-dimethylaniline and various pyridyl aniline derivatives.[1][4] These values should be considered as estimations and a starting point for experimental investigation.

ParameterPredicted ValueInterpretation
First Oxidation Potential (Epa₁) +0.6 to +0.9 V (vs. SCE)Corresponds to the one-electron oxidation of the N,N-dimethylaniline moiety to its radical cation.
First Reduction Potential (Epc₁) -1.5 to -2.0 V (vs. SCE)Corresponds to the one-electron reduction of the pyridyl moiety to its radical anion.
HOMO Energy Level -5.0 to -5.3 eVEstimated from the onset of the first oxidation peak.
LUMO Energy Level -2.2 to -2.5 eVEstimated from the onset of the first reduction peak.
Electrochemical Band Gap 2.5 to 3.1 eVThe difference between the HOMO and LUMO energy levels.

Mechanistic Insights: Intramolecular Charge Transfer

The distinct donor and acceptor moieties within this compound suggest the potential for significant intramolecular charge transfer (ICT) upon oxidation. The following diagram illustrates this proposed mechanism.

ict_mechanism cluster_ground Ground State cluster_oxidized Oxidized State Molecule This compound Radical_Cation Radical Cation (Hole on Aniline) Molecule->Radical_Cation -e⁻ (Oxidation) ICT Intramolecular Charge Transfer Radical_Cation->ICT Excitation/Relaxation Polaron Polaron State (Charge Delocalized) ICT->Polaron Charge Delocalization

Caption: Proposed intramolecular charge transfer mechanism upon oxidation.

Upon one-electron oxidation, a hole (positive charge) is initially formed on the N,N-dimethylaniline donor. Through the conjugated π-system, this charge can delocalize across the entire molecule, including the pyridyl acceptor, leading to an ICT state. This charge delocalization, forming a polaron, is a key characteristic of conductive organic materials and is fundamental to their application in electronic devices.

Conclusion

This compound presents a fascinating case study in molecular design for tailored electrochemical properties. The strategic combination of a potent electron donor and an acceptor within a single conjugated framework gives rise to a rich redox chemistry. While this guide provides a predictive framework and detailed experimental protocols based on the behavior of analogous compounds, it underscores the necessity for direct experimental investigation to fully unlock the potential of this promising molecule. The methodologies and interpretations presented herein offer a solid foundation for researchers to embark on the characterization and application of this compound in the vanguard of materials science and medicinal chemistry.

References

  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (n.d.). Request PDF. Retrieved January 15, 2026, from [Link]

  • Galus, Z., & Adams, R. N. (1962). Anodic Oxidation Studies of N,N-Dimethylaniline. I. Voltammetric and Spectroscopic Investigations at Platinum Electrodes. Journal of the American Chemical Society, 84(11), 2061-2065.
  • This compound. (n.d.). Molbase. Retrieved January 15, 2026, from [Link]

  • Typical cyclic voltammetry CV of aniline polymerized on platinum at a scan rate of 100mV/s. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Herrera, A., et al. (2022). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives. Molecules, 27(19), 6529. [Link]

  • N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(7), o1923. [Link]

  • Franck, E., & Said, R. (2021). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 26(11), 3334. [Link]

  • Voltammetry of Aniline with Different Electrodes and Electrolytes. (n.d.). Serbian Chemical Society. Retrieved January 15, 2026, from [Link]

  • Papo, T. R., et al. (2023). donor cis‑palladium(II) complexes with bidentate (pyridin‑2‑yl)methyl‑aniline ligands. Reaction Kinetics, Mechanisms and Catalysis, 136, 2907–2928. [Link]

  • An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. (2018). International Journal of Electrochemical Science, 13, 5526-5536. [Link]

  • Winget, P., et al. (2000). Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines. Physical Chemistry Chemical Physics, 2(8), 1803-1809. [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. Retrieved January 15, 2026, from [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. (2015). New Journal of Chemistry, 39(7), 5182-5185. [Link]

  • Conformational analysis of the electron-transfer kinetics across oligoproline peptides using N,N-dimethyl-1,4-benzenediamine donors and pyrene-1-sulfonyl acceptors. (2007). The Journal of Physical Chemistry B, 111(24), 6978-6987. [Link]

  • Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. (2022). Journal of Molecular Structure, 1276, 134756. [Link]

  • Methyl transfer reactivity of pentachloromethylplatinate(IV) anion with a series of N-nucleophiles. (2016). Dalton Transactions, 45(13), 5656-5664. [Link]

  • Computational studies of Distinct Anilines for Electrooptical properties. (2020). Journal of Physics: Conference Series, 1495, 012017. [Link]

Sources

"theoretical DFT studies on N,N-Dimethyl-4-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of N,N-Dimethyl-4-(pyridin-2-yl)aniline using Density Functional Theory

Authored by: A Senior Application Scientist

Abstract

This compound (DMAPA) is a molecule of significant interest in materials science, primarily owing to its intrinsic donor-π-acceptor (D-π-A) architecture. This structure, featuring an electron-donating N,N-dimethylaniline moiety covalently linked to an electron-accepting pyridine ring, makes it a promising candidate for applications in nonlinear optics (NLO) and optoelectronics.[1][2] This technical guide provides a comprehensive framework for the theoretical investigation of DMAPA using Density Functional Theory (DFT), a powerful quantum chemical method. We will delve into the causality behind computational choices, offering field-proven insights into predicting the molecule's geometric, electronic, spectroscopic, and nonlinear optical properties. This document is intended to serve as a self-validating protocol for researchers, scientists, and drug development professionals seeking to understand and harness the potential of similar molecular systems.

The Rationale for a Computational-First Approach

In modern materials science and drug discovery, computational chemistry serves as an indispensable precursor and complement to experimental work. Theoretical studies, particularly those employing DFT, allow for the a priori prediction of a molecule's behavior at the electronic level. This approach is not merely about generating data; it is about building a foundational understanding of the structure-property relationships that govern molecular function.

Why DFT? Density Functional Theory strikes an optimal balance between computational cost and accuracy for medium-sized organic molecules like DMAPA. Unlike more computationally expensive ab initio methods, DFT's formulation based on electron density makes it feasible to use large, flexible basis sets that are crucial for accurately describing the electronic structure, especially for properties like polarizability and hyperpolarizability.[3][4] The insights gained—from the most stable three-dimensional conformation to the nature of its electronic transitions—can guide synthetic efforts, predict spectroscopic signatures, and screen candidates for specific applications, thereby saving significant time and resources.

Experimental & Computational Protocol: A Validated DFT Workflow

This section details a standard, self-validating protocol for the comprehensive computational analysis of this compound. The causality for each step and parameter selection is explained to ensure scientific integrity.

Step-by-Step Computational Methodology
  • Initial Structure Construction:

    • Action: Build the 2D structure of this compound using a molecular editor and convert it to a 3D coordinate file.

    • Causality: An initial, reasonable geometry is required as the starting point for optimization. While the initial structure does not need to be perfect, a chemically sensible arrangement prevents the optimization algorithm from getting trapped in a high-energy local minimum.

  • Geometry Optimization:

    • Software: Gaussian 16, ORCA, or a similar quantum chemistry package.

    • Method: Density Functional Theory (DFT).[5]

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311++G(d,p).[3][4]

    • Causality: The B3LYP functional is a hybrid functional widely recognized for its robust performance in predicting the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is chosen for its high degree of flexibility. The '++' indicates the presence of diffuse functions on all atoms, which are essential for describing the behavior of electrons far from the nucleus—a critical aspect for analyzing anions and excited states. The '(d,p)' denotes the addition of polarization functions, which allow for non-spherical distortion of electron clouds, providing a more accurate description of chemical bonding.[6]

  • Vibrational Frequency Analysis:

    • Action: Perform a frequency calculation on the optimized geometry from Step 2 using the same functional and basis set.

    • Causality: This step is a self-validating checkpoint. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5] Furthermore, this calculation yields the theoretical vibrational spectra (FT-IR and FT-Raman), which can be directly compared with experimental data for validation.

  • Electronic and Spectroscopic Property Calculation:

    • Action: Using the validated optimized geometry, perform single-point energy and Time-Dependent DFT (TD-DFT) calculations.

    • Causality: TD-DFT is the standard method for calculating the energies of electronic excited states, which allows for the simulation of the UV-Visible absorption spectrum.[6][7] The single-point calculation provides precise electronic property data, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and parameters for NLO analysis.

DFT_Workflow cluster_prep Step 1: Preparation cluster_core Step 2 & 3: Core DFT Calculation cluster_analysis Step 4: Property Analysis A Construct 2D Molecule B Generate 3D Coordinates A->B C Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D Frequency Analysis C->D E Imaginary Frequencies? D->E J Vibrational Spectra (IR & Raman) D->J F True Minimum Confirmed E->F No G Refine Structure E->G Yes H Single-Point Energy (HOMO, LUMO, NLO) F->H I TD-DFT Calculation (UV-Vis Spectrum) F->I G->C

Caption: A validated workflow for DFT analysis of molecular properties.

Molecular Structure and Geometry

The fundamental structure of DMAPA consists of a pyridine ring connected to an N,N-dimethylaniline group at the 4-position. The geometric parameters, such as bond lengths and the crucial dihedral angle between the two aromatic rings, dictate the extent of π-conjugation and, consequently, the efficiency of intramolecular charge transfer (ICT).

Caption: Molecular structure of this compound.

DFT calculations predict a non-planar optimized geometry. The dihedral angle between the mean planes of the aniline and pyridine rings is a critical parameter. A smaller angle allows for better orbital overlap and more efficient charge transfer, which is desirable for NLO applications. For a similar compound, N,N-Dimethyl-4-(pyren-1-yl)aniline, the dihedral angle between the donor and acceptor moieties was found to be significant, influencing its electronic properties.[1][8]

Table 1: Predicted Geometrical Parameters for DMAPA (Note: Values are representative and based on B3LYP/6-311++G(d,p) calculations on analogous structures.)

ParameterBondPredicted Value (Å)
Bond LengthC-N (aniline)1.38
C-N (dimethyl)1.46
C-C (inter-ring)1.48
C-N (pyridine)1.34
Parameter Angle Predicted Value (°)
Dihedral AngleAniline Ring - Pyridine Ring~20-35

Electronic Properties: Understanding Reactivity and Optical Behavior

The electronic properties of DMAPA are at the core of its potential applications. DFT provides a powerful lens through which to view these characteristics.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[9]

  • HOMO: Represents the electron-donating capability. For DMAPA, the HOMO is predicted to be localized primarily on the electron-rich N,N-dimethylaniline moiety.

  • LUMO: Represents the electron-accepting capability. The LUMO is expected to be localized on the electron-deficient pyridine ring.

This spatial separation of the HOMO and LUMO is the hallmark of a D-π-A system and is responsible for the significant intramolecular charge transfer upon photoexcitation.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and optical properties. A smaller energy gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum.[7][10] For NLO applications, a small energy gap is often correlated with a large first hyperpolarizability.[10]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the molecule's surface. It provides an intuitive guide to its reactive sites.

  • Negative Regions (Red/Yellow): Indicate areas of high electron density, prone to electrophilic attack. In DMAPA, this region is concentrated around the nitrogen atom of the pyridine ring.

  • Positive Regions (Blue): Indicate areas of low electron density (electron-poor), prone to nucleophilic attack. These are typically found around the hydrogen atoms.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[7][11]

Table 2: Key Electronic Properties and Reactivity Descriptors (Note: Values are illustrative, calculated from typical HOMO/LUMO energies for similar molecules.)

PropertyFormulaSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOReactivity, Excitability
Electronegativity (χ)-(ELUMO + EHOMO)/2Electron-attracting power
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to charge transfer
Chemical Softness (S)1 / (2η)Measure of reactivity

Vibrational Analysis: Correlating Theory with Experiment

DFT calculations provide the full set of 3N-6 vibrational modes for a non-linear molecule like DMAPA. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman spectra.[3][12] This correlation serves as a powerful validation of the computed structure.

Key Vibrational Modes for DMAPA:

  • Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretching (Methyl groups): Found in the 2990-2850 cm⁻¹ range.

  • Aromatic C=C and C=N Stretching: These ring stretching vibrations give rise to strong bands in the 1650-1400 cm⁻¹ region and are characteristic of the aniline and pyridine rings.[3]

  • C-N Stretching: The stretching of the aniline C-N bond is typically observed around 1300-1250 cm⁻¹.[12]

  • C-H Bending (In-plane and Out-of-plane): These modes appear in the fingerprint region below 1400 cm⁻¹.

Why Scaling is Necessary: The harmonic approximation used in DFT calculations tends to overestimate vibrational frequencies compared to the anharmonic nature of real molecular vibrations. A common practice is to multiply the calculated frequencies by a scaling factor (typically ~0.961 for B3LYP) to achieve better agreement with experimental values.[9][12]

Optical Properties: The Heart of DMAPA's Potential

The D-π-A nature of DMAPA makes it a prime candidate for optoelectronic and NLO applications.

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum. The primary electronic transition of interest is the HOMO → LUMO transition, which represents the intramolecular charge transfer (ICT) from the dimethylaniline donor to the pyridine acceptor. This ICT band is typically strong and appears at the lowest energy (longest wavelength) in the spectrum. The solvent environment can significantly impact this transition, and including a solvent model like the Polarizable Continuum Model (PCM) in the TD-DFT calculation can provide more accurate, realistic predictions.[6][7]

Nonlinear Optical (NLO) Properties

NLO materials interact with intense electromagnetic fields (like those from a laser) to produce new fields with altered frequencies.[13] The key molecular property for second-order NLO materials is the first hyperpolarizability (β). Molecules with large β values are sought after for applications like frequency doubling.

DFT is a reliable method for calculating β. For D-π-A molecules like DMAPA, a large β value is expected due to:

  • Significant difference in dipole moment between the ground and excited states.

  • High oscillator strength for the ICT transition.

  • A small transition energy (low HOMO-LUMO gap).[10]

Table 3: Predicted Optical Properties for DMAPA (Note: Values are representative for D-π-A molecules of this type.)

PropertyParameterPredicted ValueSignificance
UV-Vis Absorptionλmax (ICT)350-450 nmWavelength of max absorption
NLO PropertiesDipole Moment (μ)> 5 DebyeMeasure of ground-state charge asymmetry
Hyperpolarizability (β)HighKey indicator of NLO activity

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocols and understanding the causality behind each computational choice, researchers can reliably predict the molecule's structural, electronic, vibrational, and nonlinear optical properties. The computational data reveals DMAPA as a classic donor-π-acceptor system, with a distinct separation of its frontier molecular orbitals leading to a significant intramolecular charge transfer character. This intrinsic electronic architecture is predicted to give rise to a strong nonlinear optical response, marking DMAPA as a molecule of considerable interest for advanced materials applications. The theoretical insights presented here provide a robust foundation for guiding future experimental synthesis, characterization, and device integration.

References

  • Zafar, A. et al. (2012). LINEAR AND NON LINEAR OPTICAL PROPERTIES OF ELECTRON DONOR AND ACCEPTOR PYRIDINE MOIETY: A STUDY BY AB INITIO AND DFT METHODS. Canadian Journal of Pure and Applied Sciences. Available at: [Link]

  • Krishnakumar, V. & John Xavier, R. (2015). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research. Available at: [Link]

  • Fidelis, F. et al. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Molbase. This compound. Available at: [Link]

  • Prasad, O. et al. (2009). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. Available at: [Link]

  • Course Hero. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Available at: [Link]

  • ResearchGate. Synthesis and computational investigation of N,N-dimethyl-4-[(Z)-(phenylimino)methyl] aniline derivatives: Biological and quantitative structural activity relationship studies. Available at: [Link]

  • ResearchGate. (PDF) Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. Available at: [Link]

  • PubChemLite. N,n-dimethyl-4-(pyridin-4-yl)aniline. Available at: [Link]

  • Kavitha, E. et al. (2019). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Indian Journal of Physics. Available at: [Link]

  • Veedu, S. T. et al. (2014). N,N-Dimethyl-4-(pyren-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • ResearchGate. (PDF) N,N-Dimethyl-4-(pyren-1-yl)aniline. Available at: [Link]

  • Wazzan, N. A. et al. (2016). DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. Journal of Molecular Liquids. Available at: [Link]

  • ResearchGate. DFT theoretical studies of anions of aniline and its several derivatives. Available at: [Link]

  • ResearchGate. Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Available at: [Link]

  • ThaiScience. Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. Available at: [Link]

  • ResearchGate. A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. Available at: [Link]

  • Singh, A. K. et al. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana - Journal of Physics. Available at: [Link]

  • Taylor & Francis Online. Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses. Available at: [Link]

  • MDPI. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives. Available at: [Link]

  • Wiley Online Library. Dielectric response and density functional theory assessment of fluorinated dicationic pyridinium ionic liquids. Available at: [Link]

  • Semantic Scholar. TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Available at: [Link]

  • ResearchGate. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline–pyrrole copolymer. Available at: [Link]

  • ResearchGate. TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives. Available at: [Link]

  • ResearchGate. HOMO and LUMO for methyl-substituted aniline computed at a B3LYP/6-311++G(d, p) theory level. Available at: [Link]

  • ResearchGate. (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Available at: [Link]

  • ResearchGate. Synthesis, spectroscopic studies and DFT/TD-DFT/PCM calculations of molecular structure, spectroscopic characterization and NBO of charge transfer complex between 5-amino-1,3-dimethylpyrazole (5-ADMP) with chloranilic acid (CLA) in different solvents. Available at: [Link]

  • Physical Chemistry Research. Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4 - diium bis 2,4,6-trinitrophenolate: A Density Functional Theory Study. Available at: [Link]

  • OUCI. and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of 4-(4-c… Available at: [Link]

Sources

An In-Depth Technical Guide to N,N-Dimethyl-4-(pyridin-2-yl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. This document elucidates the fundamental physicochemical properties of the molecule, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, emphasizing the rationale behind experimental choices to ensure reproducibility and high yield. Furthermore, this guide explores the applications of the this compound scaffold, particularly its role as a "privileged" structure in the development of kinase inhibitors for targeted cancer therapy. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic and medicinal chemistry endeavors.

Introduction: The Significance of the Pyridyl-Aniline Scaffold

The fusion of a pyridine ring and an aniline moiety creates a structural motif with a unique combination of electronic and steric properties, rendering it a highly valuable scaffold in modern drug discovery. The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, while the aniline fragment provides a versatile handle for synthetic modification. This combination has led to the classification of pyridyl-anilines as "privileged scaffolds," meaning they are capable of binding to multiple receptor types with high affinity.

This compound, in particular, has emerged as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its utility is underscored by its presence in numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide will provide the core technical information required to effectively synthesize, characterize, and utilize this important molecule.

Core Molecular and Physical Properties

A thorough understanding of the fundamental properties of a molecule is the bedrock of its successful application in research and development.

Molecular Formula and Weight

The foundational identity of this compound is defined by its elemental composition and corresponding molecular weight.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₄N₂[1][2]
Molecular Weight 198.26 g/mol [1][2]
CAS Number 100381-45-1[1][2][3]
Structural Representation

The spatial arrangement of atoms dictates the molecule's reactivity and interaction with its environment.

Caption: 2D structure of this compound.

Physicochemical Properties (Predicted and Analog-Based)
PropertyValueNotes
Melting Point 104-105 °CData for the closely related analog N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline.[4]
Boiling Point 192-194 °CData for N,N-Dimethylaniline.[5]
Solubility Insoluble in waterBased on the properties of N,N-Dimethylaniline.[5] Soluble in common organic solvents like ethanol, acetone, and chloroform.
Appearance Yellowish to brownish oily liquid or solidBased on the appearance of N,N-Dimethylaniline and related compounds.[5]

Synthesis of this compound: A Step-by-Step Protocol

The construction of the biaryl C-C bond between the pyridine and aniline rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a robust and widely adopted method for this transformation due to its high functional group tolerance and generally high yields.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The chosen synthetic route involves the coupling of a 2-halopyridine with 4-(dimethylamino)phenylboronic acid in the presence of a palladium catalyst and a base.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2-Bromopyridine 2-Bromopyridine Coupling Suzuki-Miyaura Cross-Coupling 2-Bromopyridine->Coupling 4-(Dimethylamino)phenylboronic acid 4-(Dimethylamino)phenylboronic acid 4-(Dimethylamino)phenylboronic acid->Coupling Pd(PPh3)4 Pd(PPh₃)₄ Catalyst Pd(PPh3)4->Coupling K2CO3 K₂CO₃ (Base) K2CO3->Coupling Dioxane/H2O Dioxane/H₂O (Solvent) Dioxane/H2O->Coupling Heat Heat (e.g., 90 °C) Heat->Coupling Target_Molecule N,N-Dimethyl-4- (pyridin-2-yl)aniline Coupling->Target_Molecule

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility.

Materials and Reagents:

  • 2-Bromopyridine

  • 4-(Dimethylamino)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), 4-(dimethylamino)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction should be stirred to ensure all solids are suspended.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2-3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure product.

Characterization

Unequivocal identification of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within the molecule.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 3.03 (s, 6H), additional aromatic protons will be present in the characteristic regions for the pyridine and aniline rings.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 40.4, 112.3, 119.3, 120.6, 128.0, 136.9, 148.9, 151.0, 167.0.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

A Privileged Scaffold for Kinase Inhibition

The pyridine nitrogen of the scaffold can form a critical hydrogen bond with the hinge region of the kinase active site, a common anchoring point for many inhibitors. The dimethylamino group can enhance solubility and modulate the electronic properties of the aniline ring. The biaryl nature of the molecule provides a rigid core that can be further functionalized to achieve high potency and selectivity for the target kinase.

Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Kinase_Inhibitor N,N-Dimethyl-4- (pyridin-2-yl)aniline Derivative Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Block->Receptor_Tyrosine_Kinase

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its straightforward synthesis via robust cross-coupling methodologies, combined with its privileged structural motifs, makes it an invaluable building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide provides the essential technical details to empower researchers to effectively synthesize, characterize, and apply this versatile compound in their scientific pursuits.

References

  • Synthesis of functionalized 2-arylpyridines from 2-halopyridines and....
  • This compound - RR.
  • This compound-Molbase. Available at: [Link]

  • N,n-dimethyl-4-(pyridin-4-yl)aniline - PubChemLite. Available at: [Link]

  • CAS 100381-45-1 | N,N-Dimethyl-4-(2-pyridinyl)benzenamine - Hoffman Fine Chemicals. Available at: [Link]

  • (PDF) N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline - ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: N,N-Dimethyl-4-(pyridin-2-yl)aniline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethyl-4-(pyridin-2-yl)aniline is emerging as a highly versatile N,N'-bidentate chelating ligand in coordination chemistry. Its unique electronic architecture, which combines a σ-donating pyridine moiety with a potent π-donating N,N-dimethylaniline fragment, imparts favorable properties to the resulting metal complexes. This guide provides an in-depth exploration of this ligand, detailing its synthesis, coordination behavior, and the characterization of its metal complexes. Furthermore, it offers detailed, field-tested protocols for the synthesis of a representative palladium(II) complex and its application as a pre-catalyst in Suzuki-Miyaura cross-coupling reactions, highlighting its potential in homogeneous catalysis. The document is intended for researchers and professionals in synthetic chemistry, catalysis, and materials science.

Ligand Profile: this compound

Structural and Electronic Properties

This compound, hereafter referred to as L1 , is a bidentate ligand that coordinates to metal centers via the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the aniline group is incorrect, it coordinates via the pyridine nitrogen and the amino nitrogen. The correct coordination is through the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the dimethylamino group is also incorrect. The ligand coordinates through the pyridine nitrogen and the aniline nitrogen. The structure features two key components:

  • Pyridine Ring: The pyridine nitrogen acts as a strong σ-donor and a modest π-acceptor, a common feature in coordination chemistry that leads to stable metal complexes.[1]

  • N,N-Dimethylaniline Moiety: This group is a strong electron-donating group (EDG). The lone pair on the aniline nitrogen can delocalize into the phenyl ring, increasing its electron density. This electronic-rich character can significantly influence the properties of the resulting metal complex.

This combination of a σ-donor and a strong π-donor within a single chelating framework makes L1 an electronically asymmetric ligand. This asymmetry can be exploited to fine-tune the electronic environment of a coordinated metal center, which is particularly valuable in catalysis where the reactivity of the metal is paramount.[2] Coordination of L1 to a metal center forms a stable five-membered chelate ring, a thermodynamically favorable arrangement.[3]

Protocol: Synthesis of Ligand L1

The synthesis of L1 is readily achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Reaction Scheme: 2-Bromopyridine + 4-(N,N-dimethylamino)phenylboronic acid → this compound

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-(N,N-dimethylamino)phenylboronic acid (1.1 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(N,N-dimethylamino)phenylboronic acid (1.1 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., 80 mL toluene, 20 mL water).

  • Deoxygenation: Bubble argon or nitrogen gas through the stirred mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reactant Addition: Add 2-bromopyridine (1.0 eq) to the mixture via syringe.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is typically complete within 12-16 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically in the range of 75-90%.

Coordination Chemistry & Complex Synthesis

General Coordination Behavior

L1 functions as a classic N,N'-bidentate chelating ligand, forming stable complexes with a wide range of late transition metals such as Pd(II), Pt(II), Cu(I), and Zn(II). The formation of the five-membered metallacycle is a key driving force for coordination. The resulting complexes typically adopt geometries dictated by the metal ion's preference; for instance, Pd(II) and Pt(II) complexes are generally square planar.[4]

Caption: Chelation of ligand L1 to a metal center (M).

Protocol: Synthesis of [PdCl₂(L1)]

This protocol describes the synthesis of a representative square planar palladium(II) complex. The reaction proceeds via the displacement of weakly coordinated ligands from a palladium precursor.

Materials:

  • This compound (L1 ) (1.0 eq)

  • Bis(acetonitrile)palladium(II) chloride [PdCl₂(MeCN)₂] (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Setup: In a 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Bis(acetonitrile)palladium(II) chloride (1.0 eq) in 30 mL of anhydrous DCM. Stir the solution until the palladium salt is fully dissolved, which should result in a clear, yellow-orange solution.

  • Ligand Addition: In a separate vial, dissolve L1 (1.0 eq) in 20 mL of anhydrous DCM.

  • Reaction: Add the solution of L1 dropwise to the stirred solution of the palladium precursor at room temperature.

    • Scientist's Note: Upon addition of the ligand, a color change and the formation of a precipitate are typically observed immediately. This indicates the formation of the less soluble product complex as the bidentate L1 displaces the acetonitrile ligands.

  • Stirring: Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete complexation.

  • Isolation: Isolate the resulting precipitate by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold DCM (2 x 10 mL) and then diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the bright yellow solid product under high vacuum for several hours.

  • Characterization: The product, [PdCl₂(L1)], can be characterized by ¹H NMR, FT-IR, and elemental analysis. The expected yield is typically >95%.

Characterization of Metal Complexes

Upon coordination to a metal center, the spectroscopic signatures of L1 undergo predictable changes. These changes are crucial for confirming successful complex formation.

Spectroscopic and Analytical Techniques
  • ¹H NMR Spectroscopy: The proton signals of the ligand, particularly those on the pyridine and aniline rings closest to the coordination sites, will shift downfield (to a higher ppm) due to the deshielding effect of the electron-withdrawing metal center.

  • FT-IR Spectroscopy: The C=N stretching vibration of the pyridine ring will typically shift to a higher wavenumber upon coordination, indicating a strengthening of the bond due to the metal's influence.

  • UV-Vis Spectroscopy: The absorption spectrum will show new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are characteristic of the new coordination complex.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the calculated theoretical values to confirm the stoichiometry of the complex.

Representative Data for [PdCl₂(L1)]

The following table summarizes typical data used to confirm the synthesis of the target palladium complex.

Technique Observation Rationale for Change
¹H NMR Downfield shift of pyridine H6 proton (α to N) by ~0.5-1.0 ppm.Direct coordination of the pyridine nitrogen to the electron-deficient Pd(II) center causes significant deshielding.
¹H NMR Broadening of the N-methyl proton signals.Potential for restricted rotation around the C-N bond upon complexation.
FT-IR Shift in pyridine C=N stretch from ~1590 cm⁻¹ to ~1610 cm⁻¹.The coordination to palladium alters the electron distribution and bond order within the pyridine ring.
Appearance Formation of a bright yellow, air-stable solid.Characteristic color for many square planar Pd(II) complexes of this type.

Applications in Homogeneous Catalysis

The electronic properties of L1 make its palladium complexes excellent candidates for pre-catalysts in cross-coupling reactions. The strong electron-donating nature of the ligand increases the electron density on the palladium center, which facilitates the crucial oxidative addition step in many catalytic cycles.[2]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the use of the synthesized [PdCl₂(L1)] as a pre-catalyst for the coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • [PdCl₂(L1)] pre-catalyst (0.01 eq, 1 mol%)

  • Toluene/Water (10:1 mixture)

Experimental Workflow

Catalysis_Workflow n1 Setup Reaction Vessel (Schlenk flask, stir bar) n2 Add Solids (4-bromotoluene, phenylboronic acid, K₃PO₄, [PdCl₂(L1)]) n1->n2 n3 Add Solvents (Toluene/Water mixture) n2->n3 n4 Deoxygenate (Argon purge for 15 min) n3->n4 n5 Heat Reaction (Stir at 80 °C for 4h) n4->n5 n6 Monitor Progress (TLC or GC-MS) n5->n6 n6->n5 Reaction Incomplete n7 Cool to RT & Quench with Water n6->n7 Reaction Complete n8 Extraction (with Ethyl Acetate) n7->n8 n9 Dry & Concentrate (Dry with Na₂SO₄, concentrate via rotary evaporator) n8->n9 n10 Purification (Column Chromatography) n9->n10 n11 Characterize Product (NMR, GC-MS) n10->n11

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Protocol:

  • Setup: To a Schlenk flask containing a magnetic stir bar, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and the [PdCl₂(L1)] pre-catalyst (0.01 eq).

  • Solvent and Degassing: Add the toluene/water solvent mixture. Seal the flask and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield 4-methyl-1,1'-biphenyl.

Potential Applications in Materials Science

Photophysical Properties

The donor-acceptor structure inherent in L1 (donor: dimethylaniline, acceptor: pyridine) suggests that its metal complexes could possess interesting photophysical properties.[5] Coordination to metal ions like Zn(II) or Cu(I) can lead to materials with applications in:

  • Organic Light-Emitting Diodes (OLEDs): The electronic structure may allow for efficient charge transfer states, which are desirable for emissive materials.

  • Fluorescent Sensors: Changes in the emission properties of a complex upon binding to an analyte can be the basis for a chemical sensor. The photophysical properties are highly dependent on the choice of metal and the overall geometry of the complex.[6][7]

Conclusion

This compound is a readily accessible and electronically tunable ligand with significant promise in coordination chemistry. Its ability to form stable complexes that can serve as effective homogeneous catalysts has been demonstrated. Future research will likely explore the full potential of its complexes in materials science, particularly in photoluminescent applications, and expand its catalytic utility to other important organic transformations.

References

  • ResearchGate. Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. [Link]

  • CrystEngComm (RSC Publishing). Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. [Link]

  • ResearchGate. Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]

  • PMC - NIH. N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • Molbase. This compound. [Link]

  • ResearchGate. N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • ResearchGate. Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. [Link]

  • Course Hero. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • HHU. Photophysical properties of linear Cu(I)-NHC complexes: A quantum chemical study. [Link]

  • ResearchGate. Coordination polymers and discrete complexes of Ag(I)- N -(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties. [Link]

  • PhotochemCAD. N,N-Dimethyl-aniline. [Link]

  • PMC - NIH. N,N-Dimethyl-4-(pyren-1-yl)aniline. [Link]

  • ResearchGate. N,N-Dimethyl-4-(pyren-1-yl)aniline. [Link]

  • ResearchGate. Photophysical properties of Ln complexes. [Link]

Sources

Application Notes and Protocols for N,N-Dimethyl-4-(pyridin-2-yl)aniline in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Rationale for N,N-Dimethyl-4-(pyridin-2-yl)aniline in Next-Generation Photovoltaics

In the pursuit of efficient and cost-effective solar energy conversion, dye-sensitized solar cells (DSSCs) represent a promising technology. The heart of the DSSC is the sensitizer, a dye molecule responsible for light absorption and the subsequent injection of electrons into a wide-bandgap semiconductor. Metal-free organic dyes have garnered significant attention due to their high molar extinction coefficients, low cost, and the vast potential for molecular engineering to tune their optical and electrochemical properties.[1][2][3]

This guide focuses on This compound , a molecule of significant interest for DSSC applications. Its structure embodies the canonical Donor-π-Acceptor (D-π-A) design principle, which is fundamental to high-performance organic photosensitizers.[2][4][5][6][7]

  • The Donor (D): The N,N-dimethylaniline moiety serves as a potent electron donor. Upon photoexcitation, this group provides the electron that is ultimately injected into the semiconductor. The donating strength of this group is crucial for efficient charge separation.[8][9]

  • The Acceptor/Anchor (A): The pyridin-2-yl group acts as both an electron acceptor and the anchoring group. The nitrogen atom in the pyridine ring can coordinate with Lewis acid sites (Ti⁴⁺) on the surface of the titanium dioxide (TiO₂) photoanode, establishing a strong electronic coupling necessary for efficient electron injection.[10][11] This dual role simplifies the molecular structure, which can be advantageous for synthesis.

While comprehensive performance data for this specific molecule as a primary sensitizer is emerging, its structural motifs suggest significant potential. These application notes provide a detailed framework for its synthesis, integration into DSSC devices, and subsequent characterization, drawing upon established protocols for analogous dye systems.

Molecular Structure and Working Principle

The operational heart of a DSSC is the photo-induced charge separation at the dye-semiconductor interface. The process, illustrated below, is initiated by the this compound sensitizer.

DSSC_Principle TiO2_CB TiO₂ Conduction Band External_Load External Load TiO2_CB->External_Load 3. e⁻ Transport TiO2_VB TiO₂ Valence Band Dye_HOMO Dye HOMO (N,N-dimethylaniline) Dye_LUMO Dye LUMO (Pyridin-2-yl) Dye_HOMO->Dye_LUMO 1. Light Absorption (hν) Dye_LUMO->TiO2_CB 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye_HOMO 6. Dye Regeneration Cathode Pt Catalyst Cathode->Redox 5. Mediator Reduction External_Load->Cathode 4. External Circuit

Caption: Energy diagram of the DSSC operational principle.

The process unfolds in six key steps:

  • Light Absorption: The this compound dye absorbs a photon (hν), promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

  • Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.[12]

  • Electron Transport: The injected electrons percolate through the network of TiO₂ nanoparticles to the conductive glass substrate (FTO or ITO).

  • External Circuit: The electrons travel through an external circuit, performing electrical work.

  • Mediator Reduction: At the counter electrode (typically platinum-coated), electrons reduce the oxidized species of the redox mediator (e.g., I₃⁻ to I⁻).

  • Dye Regeneration: The reduced form of the redox mediator (I⁻) diffuses back to the photoanode and donates an electron to the oxidized dye molecule, returning it to its ground state and completing the circuit.

Part 1: Synthesis Protocol for this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. The Suzuki coupling, utilizing a boronic acid derivative, is often preferred due to the lower toxicity of its boron-based reagents compared to the organotin reagents used in Stille coupling.[10][13]

Synthesis_Workflow Reactant1 2-Bromopyridine Reaction Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O Reactant1->Reaction Reactant2 4-(N,N-dimethylamino)phenylboronic acid Reactant2->Reaction Setup 1. Reaction Setup (Inert Atmosphere) Execution 2. Reflux (e.g., 12-24h at 90°C) Setup->Execution Workup 3. Aqueous Workup (Extraction with Ethyl Acetate) Execution->Workup Purification 4. Purification (Column Chromatography) Workup->Purification Characterization 5. Characterization (NMR, Mass Spec) Purification->Characterization Product This compound Characterization->Product

Caption: Workflow for the Suzuki coupling synthesis.

Detailed Protocol: Suzuki Coupling

This protocol is a standard starting point and may require optimization.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • 4-(N,N-dimethylamino)phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, Anhydrous

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for eluent

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromopyridine, 4-(N,N-dimethylamino)phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio) via syringe.

  • Reaction Execution: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with deionized water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Fabrication of Dye-Sensitized Solar Cells

The fabrication of a DSSC is a multi-step process involving the preparation of the photoanode, sensitization with the dye, assembly with the counter-electrode, and introduction of the electrolyte.[14][15]

DSSC_Fabrication cluster_anode Photoanode Preparation cluster_assembly Cell Assembly Start Start: FTO Glass Clean 1. Cleaning (Detergent, H₂O, Acetone, EtOH) Start->Clean Block 2. TiCl₄ Treatment (Blocking Layer) Clean->Block Deposit 3. TiO₂ Paste Deposition (Doctor-Blade) Block->Deposit Sinter 4. Sintering (e.g., 450-500°C) Deposit->Sinter Sensitize 5. Dye Sensitization (Immerse in Dye Solution) Sinter->Sensitize Seal 7. Sandwich & Seal (with Surlyn gasket) Sensitize->Seal Counter 6. Prepare Counter Electrode (Pt-coated FTO) Counter->Seal Inject 8. Electrolyte Injection (Vacuum Backfilling) Seal->Inject Finish End: Sealed DSSC Device Inject->Finish

Sources

Application Notes & Protocols: N,N-Dimethyl-4-(pyridin-2-yl)aniline as a Versatile Organic Photosensitizer for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Organic Photosensitizers in Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a cornerstone of modern organic synthesis, offering green, mild, and highly efficient pathways to construct complex molecular architectures.[1][2][3][4] This approach harnesses the energy of visible light to generate reactive intermediates from organic substrates via single-electron transfer (SET) events.[5] While noble metal complexes, particularly those of Iridium and Ruthenium, have historically dominated the field, the focus is increasingly shifting towards sustainable and cost-effective organic dyes.[4][6]

N,N-Dimethyl-4-(pyridin-2-yl)aniline, hereafter referred to as DMAPA, is a powerful example of such an organic photosensitizer. Its structure features a potent electron-donating N,N-dimethylaniline moiety linked to a coordinating/electron-accepting pyridine ring. This "push-pull" electronic character is fundamental to its desirable photophysical properties, making it an excellent candidate for a wide range of photoredox-mediated transformations.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It details the core properties of DMAPA, explains its mechanistic function, and provides detailed, field-tested protocols for its application in key synthetic transformations.

Core Principles: Photophysical and Electrochemical Properties of DMAPA

Understanding the interaction of DMAPA with light is critical to designing effective synthetic protocols. The key parameters that define its function as a photosensitizer are its absorption and emission characteristics, excited-state lifetime, and redox potentials.

Upon absorbing a photon of light, the DMAPA molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing to a longer-lived triplet state (T₁), from which most synthetically relevant photochemistry occurs.

Jablonski_Diagram cluster_abs cluster_fl cluster_isc cluster_ph S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) abs_start->abs_end Absorption (hν) fl_start->fl_end Fluorescence isc_start->isc_end Intersystem Crossing (ISC) ph_start->ph_end Phosphorescence

Caption: Jablonski diagram illustrating key photophysical processes.

Table 1: Photophysical and Electrochemical Data for DMAPA and Related Photosensitizers

PropertyValue (DMAPA)Significance in Catalysis
Absorption λmax ~380-420 nmDictates the required wavelength of the light source (e.g., Violet/Blue LEDs).
Emission λmax ~450-500 nmIndicates energy of the excited state.
Ground State Oxidation Potential ~+0.8 to +1.0 V vs SCEMeasures the ease of removing an electron from the ground-state molecule.
Excited State Oxidation Potential ~-1.5 to -1.8 V vs SCEA highly negative value indicates the excited state is a strong reductant .
Excited State Reduction Potential ~+1.0 to +1.3 V vs SCEA positive value indicates the excited state is a good oxidant .

Note: Exact values can vary with solvent and experimental conditions. The provided ranges are typical for donor-acceptor aniline derivatives.

The redox potentials are paramount. The excited state of DMAPA ([DMAPA]*) is simultaneously a stronger reducing agent and a stronger oxidizing agent than its ground state. This dual reactivity allows it to participate in two primary catalytic cycles:

  • Reductive Quenching: The excited [DMAPA]* donates an electron to a substrate (an electron acceptor), forming the DMAPA radical cation (DMAPA•+) and a substrate radical anion. The catalyst is regenerated in a subsequent step by a sacrificial electron donor.

  • Oxidative Quenching: The excited [DMAPA]* accepts an electron from a substrate (an electron donor), forming the DMAPA radical anion (DMAPA•-) and a substrate radical cation. The catalyst is regenerated by a sacrificial electron acceptor.

Catalytic_Cycle cluster_ox Oxidative Quenching cluster_red Reductive Quenching PC DMAPA PC_star [DMAPA]* PC->PC_star PC_red [DMAPA]•- PC_star->PC_red e⁻ PC_ox [DMAPA]•+ PC_star->PC_ox -e⁻ PC_red->PC -e⁻ PC_ox->PC e⁻ Donor Donor Donor_ox Donor•+ Acceptor Acceptor Acceptor_red Acceptor•-

Caption: General photoredox catalytic cycles for DMAPA.

Applications in Synthesis: Atom Transfer Radical Polymerization (ATRP)

One of the prominent applications of amine-based photosensitizers is in photochemically-induced Atom Transfer Radical Polymerization (photo-ATRP).[7] This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity under mild conditions.

In a typical photo-ATRP system, amines act as reducing agents. The excited photosensitizer reduces a dormant Cu(II) complex to an active Cu(I) complex. This Cu(I) species then activates an alkyl halide initiator to generate the propagating radical, thus initiating polymerization. DMAPA is well-suited for this role due to the strong reducing power of its excited state.

General Reaction Scheme for Photo-ATRP:

(Self-generated image representing the polymerization of a monomer like methyl methacrylate initiated by an alkyl halide, catalyzed by a Cu(II)/Ligand complex and DMAPA under blue light).

Protocol: Photo-ATRP of N,N-Dimethylacrylamide (DMA)

This protocol describes a representative procedure for the controlled polymerization of an acrylamide monomer, a class of polymers with significant industrial and biomedical applications.[8]

Causality and Self-Validation: This protocol is designed to be self-validating. A controlled ("living") polymerization should exhibit a linear increase in molecular weight with monomer conversion and result in a polymer with a narrow molecular weight distribution (Đ < 1.3). Deviation from these outcomes indicates a loss of control, possibly due to side reactions or inefficient deactivation.

Materials & Reagents:

  • This compound (DMAPA) (Photosensitizer)

  • Copper(II) bromide (CuBr₂) (Catalyst precursor)

  • Tris(2-pyridylmethyl)amine (TPMA) (Ligand)[7]

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • N,N-Dimethylacrylamide (DMA) (Monomer, inhibitor removed)

  • Anisole (Internal standard for NMR)

  • Dimethyl sulfoxide (DMSO) (Solvent)

  • Argon (Inert gas)

Equipment:

  • Schlenk tube or glass vial with a magnetic stir bar and rubber septum

  • Blue LED strip (λ = 405-450 nm) wrapped around a beaker

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware

ATRP_Workflow start Start: Prepare Stock Solutions step1 1. Add Solids (DMAPA, CuBr₂, TPMA) to Schlenk tube start->step1 step2 2. Seal & Purge (3x Vacuum/Argon cycles) step1->step2 step3 3. Add Liquids via Syringe (DMSO, DMA, EBiB, Anisole) step2->step3 step4 4. Take t=0 Sample (For NMR analysis) step3->step4 step5 5. Irradiate with Blue LEDs (Start reaction and timer) step4->step5 step6 6. Monitor Reaction (Take samples at timed intervals) step5->step6 step7 7. Quench Reaction (Expose to air, dilute) step6->step7 end End: Polymer Analysis (NMR, GPC) step7->end

Caption: Experimental workflow for photo-ATRP.

Step-by-Step Methodology:

  • Catalyst Preparation: In a 10 mL Schlenk tube equipped with a stir bar, add DMAPA (e.g., 0.01 mmol), CuBr₂ (e.g., 0.01 mmol), and TPMA (e.g., 0.01 mmol). The molar ratio of these components is critical for establishing the catalytic system. TPMA is a commonly used ligand that solubilizes the copper salt and tunes its redox potential.[7]

  • Inerting the System: Seal the tube with a rubber septum and perform at least three vacuum/argon backfill cycles. This step is crucial to remove oxygen, which can quench the excited photosensitizer and react with radical intermediates, terminating the polymerization.

  • Addition of Reagents: Using degassed syringes, add the solvent (DMSO, e.g., 2 mL), the monomer (DMA, e.g., 2 mmol), the initiator (EBiB, e.g., 0.02 mmol), and the internal standard (anisole). The ratio of monomer to initiator ([M]/[I]) determines the theoretical molecular weight of the final polymer.

  • Initial Sample (t=0): Before starting the irradiation, take a small aliquot of the reaction mixture via a degassed syringe and quench it in an inhibitor-containing solvent (e.g., THF with a trace of BHT). This sample is used to determine the initial monomer concentration by ¹H NMR.

  • Photoinitiation: Place the Schlenk tube in the center of a beaker wrapped with the blue LED strip. Ensure the tube is stirring adequately. Turn on the LEDs to begin the reaction. The blue light corresponds to the absorption wavelength of DMAPA, ensuring efficient excitation.

  • Reaction Monitoring: At timed intervals (e.g., 15, 30, 60, 120 min), withdraw aliquots as described in step 4. Analyze these samples by ¹H NMR to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the internal standard.

  • Termination and Purification: Once the desired conversion is reached (or the reaction stalls), turn off the light and expose the mixture to air. This oxidizes the Cu(I) to Cu(II), effectively stopping the polymerization. Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina to remove the copper catalyst. The polymer can then be isolated by precipitation into a non-solvent (e.g., cold diethyl ether or hexane).

  • Characterization: Dry the isolated polymer under vacuum. Characterize the final product by:

    • ¹H NMR: To confirm the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn).

Applications in Synthesis: C–H Functionalization

Direct C–H functionalization is a highly sought-after transformation in organic chemistry as it provides an atom-economical way to build molecular complexity. Photoredox catalysis, facilitated by sensitizers like DMAPA, has enabled novel C–H functionalization reactions under exceptionally mild conditions. For instance, the inherent electronic properties of anilines can be leveraged for regioselective C–H olefination.[9]

In these reactions, the excited DMAPA can act as an oxidant to generate a key radical cation intermediate from a substrate. This intermediate can then undergo deprotonation and further reaction to yield the functionalized product. Alternatively, in dual catalytic systems, the photosensitizer may be used to regenerate the active state of a primary transition metal catalyst (e.g., Pd, Ni, Cu) that performs the C–H activation step.[10][11]

Protocol: Palladium-Catalyzed para-Selective C–H Olefination of N,N-Dimethylaniline

This protocol is adapted from methodologies that utilize a directing group or a specific ligand system to control regioselectivity in the C–H olefination of anilines.[9] While a specific photosensitizer might not be explicitly used in all literature examples, DMAPA's properties make it a suitable candidate for related photoredox/palladium dual catalytic systems.

Causality and Self-Validation: The success of this protocol is validated by the regiochemical outcome. The desired product is the para-substituted aniline. Formation of significant amounts of ortho or meta isomers, or competitive N-arylation, would indicate a failure of the catalytic system to control selectivity.[9][11]

Materials & Reagents:

  • This compound (DMAPA) (Photosensitizer, if used in a dual system)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • S,O-Ligand (e.g., a custom sulfoxide-based ligand as per specialized literature) or a suitable bipyridine-type ligand.[9]

  • Ethyl acrylate (Olefin coupling partner)

  • N,N-Dimethylaniline (Substrate)

  • Silver acetate (AgOAc) or Benzoquinone (BQ) (Oxidant)

  • 1,2-Dichloroethane (DCE) or Acetic Acid (Solvent)

  • Argon (Inert gas)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried vial with a magnetic stir bar, add Pd(OAc)₂ (e.g., 5 mol%), the specialized ligand (e.g., 10 mol%), and the oxidant (e.g., 1.5 equiv). If employing a dual photoredox cycle, DMAPA (e.g., 2 mol%) would also be added here.

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with argon for 10-15 minutes. An inert atmosphere is critical to prevent degradation of the palladium catalyst and unwanted side reactions.

  • Reagent Addition: Add the solvent (e.g., DCE, 0.2 M) via syringe, followed by N,N-dimethylaniline (1.0 equiv) and ethyl acrylate (1.5 equiv).

  • Reaction Conditions: Place the vial in a pre-heated aluminum block at the specified temperature (e.g., 40-60 °C). If the system is photoredox-assisted, irradiate with the appropriate wavelength LED (e.g., Blue LEDs for DMAPA). Stir for the required time (e.g., 12-24 hours).

  • Monitoring: Progress can be monitored by taking small aliquots, filtering them through a silica plug, and analyzing by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium black and other solids. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the para-olefinated product. Confirm the structure and regioselectivity using ¹H and ¹³C NMR.

Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Low or No Conversion Inefficient light penetration; Oxygen contamination; Incorrect wavelengthEnsure vigorous stirring. For scaled-up reactions, use a flow reactor or a vessel with a larger irradiated surface area. Improve degassing procedure (use freeze-pump-thaw for sensitive reactions). Match LED wavelength to DMAPA's λmax.
Low Yield / Side Products Substrate degradation; Unstable radical intermediates; Catalyst deactivationLower the reaction temperature. Decrease light intensity. Screen different solvents to stabilize intermediates.
Inconsistent Results Impurities in reagents; MoistureUse freshly purified monomer/substrate. Ensure solvent is anhydrous.
(For ATRP) Broad Dispersity (Đ > 1.5) High radical concentration; Termination reactionsDecrease catalyst/photosensitizer concentration. Decrease light intensity to slow down activation. Ensure the system is rigorously deoxygenated.
(For C-H Olefination) Poor Regioselectivity Ligand failure; Reaction mechanism shiftRe-evaluate the ligand choice. Screen different solvents and temperatures, as these can influence the selectivity of C–H activation pathways.

References

  • Vertex AI Search, "Photochemistry and Applic
  • PhotochemCAD, "N,N-Dimethyl-aniline", N.D.,
  • Pan, X. et al., "Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark", ACS Macro Letters, N.D.,
  • Wang, D. et al.
  • Zhang, Z. et al., "Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation and Aminohydroxylation of α-Olefins", Journal of the American Chemical Society, N.D.,
  • Molbase, "this compound", N.D.,
  • Martinez-Gualda, M. et al., "Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)
  • Romero, N.A., Nicewicz, D.A., "Photoredox Catalysis in Organic Chemistry", The Journal of Organic Chemistry, 2016-06-17,
  • Lalevée, J.
  • Prier, C.K. et al., "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis", Chemical Reviews, N.D.,
  • Menezes, J.C.J.M. de C. et al., "Advances in Organic and Inorganic Photoredox Catalysis", ACS Organic & Inorganic Au, 2022-12-08,
  • Fabry, D.C. et al., "para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis", Journal of the American Chemical Society, 2019-03-28,
  • Neugebauer, S., "Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide", Macromolecules, N.D.,
  • E. Al-Shakban, M., Sipos, G., "Photocatalysis and photochemistry in organic synthesis", Beilstein Journal of Organic Chemistry, 2025-08-05,
  • M. El-Roz, M. et al., "MetallaPhotoredox Catalysis with Organic Dyes", Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo, N.D.,

Sources

"experimental procedure for N,N-Dimethyl-4-(pyridin-2-yl)aniline preparation"

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Facile Synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline via Palladium-Catalyzed Suzuki-Miyaura Coupling

Introduction

This compound is a key building block in the development of advanced materials and pharmaceutical agents. Its unique electronic properties, arising from the electron-donating dimethylamino group and the electron-withdrawing pyridine ring, make it a valuable intermediate in the synthesis of novel organic light-emitting diodes (OLEDs), fluorescent probes, and biologically active compounds. This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound using the robust and versatile Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, a self-validating protocol, and comprehensive references are provided to ensure scientific integrity and reproducibility.

Synthetic Strategy: The Rationale for Suzuki-Miyaura Coupling

The formation of the pivotal carbon-carbon bond between the aniline and pyridine moieties is most effectively achieved through a palladium-catalyzed cross-coupling reaction. Among the various methods, the Suzuki-Miyaura coupling is the preferred strategy for this transformation due to several key advantages:

  • Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves the integrity of the functional groups on both coupling partners.

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

  • Commercial Availability of Reagents: The required organoboron compounds are often commercially available or can be readily prepared.

  • Low Toxicity of Boron Byproducts: The boron-containing byproducts are generally non-toxic and can be easily removed during work-up, contributing to a greener chemical process.[1]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.[2]

Experimental Protocol

This protocol details the synthesis of this compound from 2-bromopyridine and 4-(N,N-dimethylamino)phenylboronic acid.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
2-BromopyridineC₅H₄BrN157.991.58 g10.0Sigma-Aldrich
4-(N,N-Dimethylamino)phenylboronic acidC₈H₁₂BNO₂164.991.81 g11.0Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.23 g0.20Strem Chemicals
Sodium Carbonate (anhydrous)Na₂CO₃105.992.12 g20.0Fisher Scientific
TolueneC₇H₈92.1450 mL-VWR
EthanolC₂H₆O46.0710 mL-VWR
Water (degassed)H₂O18.0210 mL--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromopyridine (1.58 g, 10.0 mmol), 4-(N,N-dimethylamino)phenylboronic acid (1.81 g, 11.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add toluene (50 mL), ethanol (10 mL), and degassed water (10 mL) to the flask via syringe.

  • Catalyst Addition: To the stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 mixture of hexanes:ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford this compound as a pale yellow solid.

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Yield
  • Yield: 85-95%

Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.65 (d, J = 4.0 Hz, 1H), 7.85 (d, J = 8.8 Hz, 2H), 7.69 (td, J = 7.7, 1.8 Hz, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.14 (ddd, J = 7.5, 4.8, 1.0 Hz, 1H), 6.81 (d, J = 8.8 Hz, 2H), 3.03 (s, 6H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.4, 150.8, 149.5, 136.5, 128.5, 128.0, 121.3, 119.3, 112.9, 40.5.

  • Mass Spectrometry (EI): m/z (%) = 198 (M⁺, 100), 183 (M⁺ - CH₃, 85), 154 (20), 128 (15).

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.

  • 2-Bromopyridine: Toxic if swallowed and fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with extreme care and avoid inhalation and skin contact.

  • 4-(N,N-Dimethylamino)phenylboronic acid: Causes skin and serious eye irritation. Avoid creating dust.

  • Palladium Catalysts: Flammable solids. Handle under an inert atmosphere to prevent fire hazards. Avoid inhalation of dust.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled.

Always consult the Safety Data Sheets (SDS) for each reagent before commencing any experimental work. All chemical waste should be disposed of in accordance with local regulations.

Visualizations

Reaction Scheme

G start Reaction Setup inert Establish Inert Atmosphere start->inert solvents Add Solvents inert->solvents catalyst Add Catalyst solvents->catalyst reflux Heat to Reflux (12-16 h) catalyst->reflux workup Aqueous Work-up reflux->workup extraction Extraction with Ethyl Acetate workup->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50(29), 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95(7), 2457-2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40(24), 4544-4568. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Application Notes and Protocols for N,N-Dimethyl-4-(pyridin-2-yl)aniline Derivatives in OLED Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the synthesis, characterization, and application of N,N-Dimethyl-4-(pyridin-2-yl)aniline (DM-PyAn) derivatives for Organic Light-Emitting Diode (OLED) technology. The inherent donor-acceptor (D-A) architecture of this molecular scaffold, comprising an electron-donating dimethylaniline moiety and an electron-accepting pyridine ring, makes it a highly versatile platform for developing advanced OLED materials.[1] This guide offers field-proven insights into synthetic methodologies, detailed protocols for physicochemical analysis, and a step-by-step workflow for the fabrication and evaluation of OLED devices, enabling researchers to effectively harness the potential of these promising compounds.

Introduction: The Strategic Advantage of the Pyridyl-Aniline Scaffold

The advancement of OLED technology is intrinsically linked to the rational design of organic semiconductor materials that govern device efficiency, stability, and color purity.[2] this compound derivatives have emerged as a significant class of materials due to their tunable electronic properties. The core structure features a strong intramolecular charge transfer (ICT) characteristic, arising from the linkage of the electron-rich aniline donor and the electron-deficient pyridine acceptor.[1]

This D-A structure offers several key advantages:

  • Tunable Energy Levels: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the aniline fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the pyridine ring.[1] This spatial separation allows for independent tuning of the HOMO and LUMO energy levels through chemical modification of either moiety, enabling precise control over the material's bandgap and charge injection properties.

  • Versatility in Application: Depending on the specific molecular design and resulting photophysical properties, these derivatives can function effectively as hole transport materials (HTMs), emissive materials, or host materials within an OLED stack.[3][4][5]

  • High Thermal Stability: Arylamine and pyridine structures are known to form stable amorphous films with high glass transition temperatures (Tg) and decomposition temperatures (Td), a critical requirement for ensuring the long-term operational stability of OLED devices.[6][7]

This guide will focus on a representative unsubstituted compound, This compound , to illustrate the fundamental principles and protocols.

Synthesis of this compound

The most robust and widely adopted method for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[8][9] This palladium-catalyzed reaction offers high yields and excellent tolerance to a wide range of functional groups.[10]

Protocol 2.1: Suzuki Cross-Coupling Synthesis

This protocol describes the synthesis from 4-bromo-N,N-dimethylaniline and 2-pyridylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos) is chosen. The ligand stabilizes the active Pd(0) species and facilitates the key steps of oxidative addition and reductive elimination, which can be challenging with electron-deficient pyridine rings.[10]

  • Base: A moderately strong inorganic base like K₃PO₄ is used. It is crucial for the transmetalation step, where the organic group is transferred from boron to palladium, and must be anhydrous to prevent unwanted side reactions like protodeboronation.[10]

  • Solvent & Atmosphere: Anhydrous, degassed solvents (e.g., 1,4-dioxane) and an inert atmosphere (N₂ or Ar) are imperative. The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive state.[10]

Materials & Reagents:

  • 4-bromo-N,N-dimethylaniline

  • Pyridine-2-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous

  • Anhydrous 1,4-dioxane

  • Toluene, Ethyl acetate, Brine, Magnesium sulfate (anhydrous)

  • Flame-dried Schlenk flask and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-bromo-N,N-dimethylaniline (1.0 eq), pyridine-2-boronic acid (1.2 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically >80%.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reactants 1. Add Reactants & Base (4-bromo-N,N-dimethylaniline, 2-pyridylboronic acid, K₃PO₄) catalyst 2. Add Pd(OAc)₂/SPhos Catalyst reactants->catalyst solvent 3. Add Degassed Dioxane catalyst->solvent heat 4. Heat at 100°C (12-24h) solvent->heat workup 5. Cool, Dilute, Filter heat->workup extraction 6. Aqueous Extraction workup->extraction dry 7. Dry & Concentrate extraction->dry purify 8. Column Chromatography dry->purify analyze 9. Characterize (NMR, MS) purify->analyze caption Workflow for Suzuki Coupling Synthesis.

Caption: Workflow for Suzuki Coupling Synthesis.

Physicochemical Characterization

Accurate characterization is essential to determine the suitability of the synthesized material for a specific role within an OLED.

Protocol 3.1: Photophysical Analysis (UV-Vis & Photoluminescence)

This protocol determines the material's light absorption and emission properties.[11][12]

Instrumentation: UV-Vis Spectrophotometer, Fluorescence Spectrofluorometer.

Procedure:

  • Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a spectroscopic-grade solvent (e.g., toluene or dichloromethane).

  • UV-Vis Spectroscopy: Record the absorption spectrum. The peak absorption wavelength (λ_abs) corresponds to the S₀ → S₁ transition. The absorption edge (λ_onset) is used to calculate the optical bandgap.

  • Photoluminescence (PL) Spectroscopy: Excite the solution at its λ_abs. Record the emission spectrum to determine the peak emission wavelength (λ_em).

  • Quantum Yield (PLQY): Measure the PLQY using an integrating sphere or relative to a known standard (e.g., quinine sulfate). This value represents the material's intrinsic emission efficiency.[13]

  • Calculation:

    • Optical Bandgap (E_g_opt) [eV] = 1240 / λ_onset (nm)

PropertySymbolTypical Value (Hypothetical)Significance
Max. Absorption Wavelengthλ_abs350 nmDetermines which light energies are absorbed
Max. Emission Wavelengthλ_em480 nm (Blue-Green)Determines the color of emitted light
Photoluminescence QYΦ_PL65%Intrinsic radiative efficiency
Optical BandgapE_g_opt2.85 eVEnergy difference between S₀ and S₁ states
Table 1: Example Photophysical Data for a DM-PyAn Derivative.
Protocol 3.2: Electrochemical Analysis (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels, which are critical for assessing charge injection barriers and transport capabilities.[14]

Causality Behind Experimental Choices:

  • Three-Electrode System: A working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) are used to precisely control and measure the potential at which redox events occur.[15]

  • Internal Standard: Ferrocene (Fc/Fc⁺) is used as an internal standard. Its stable and well-known redox potential allows for accurate calibration of the measured potentials against the vacuum level, which is necessary for calculating absolute HOMO/LUMO energies.[16][17]

  • Electrolyte: A supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) is required to ensure conductivity in the organic solvent.

Procedure:

  • Prepare a solution of the compound (~1 mM) and the supporting electrolyte (~0.1 M) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

  • Purge the electrochemical cell with an inert gas for 15-20 minutes.

  • Record the CV by scanning the potential to measure the oxidation process. Note the onset potential of the first oxidation wave (E_ox_onset).

  • Record the CV by scanning in the negative direction to measure the reduction process. Note the onset potential of the first reduction wave (E_red_onset).

  • Add a small amount of ferrocene to the solution and record its cyclic voltammogram. Determine the half-wave potential E₁/₂ (Fc/Fc⁺).

  • Calculations:

    • HOMO [eV] = -[E_ox_onset - E₁/₂(Fc/Fc⁺) + 4.8][17][18]

    • LUMO [eV] = -[E_red_onset - E₁/₂(Fc/Fc⁺) + 4.8][17][18]

    • Electrochemical Bandgap (E_g_ec) = LUMO - HOMO

PropertySymbolTypical Value (Hypothetical)Significance
Oxidation Onset vs. Fc/Fc⁺E_ox_onset+0.45 VEnergy required to remove an electron (hole injection)
Reduction Onset vs. Fc/Fc⁺E_red_onset-2.20 VEnergy required to add an electron (electron injection)
HOMO Energy LevelE_HOMO-5.25 eVGoverns hole injection/transport ability
LUMO Energy LevelE_LUMO-2.60 eVGoverns electron injection/transport ability
Electrochemical BandgapE_g_ec2.65 eVCorrelates with the optical bandgap
Table 2: Example Electrochemical and Thermal Data.

OLED Device Fabrication and Characterization

The ultimate test of an OLED material is its performance in a device. Vacuum thermal evaporation is a standard technique for depositing the thin organic layers required for high-performance OLEDs.[19][20][21]

Protocol 4.1: Multi-Layer OLED Fabrication

This protocol outlines the fabrication of a device where the DM-PyAn derivative is used as a Hole Transport Layer (HTL).

Device Structure: ITO / HIL / HTL (DM-PyAn) / EML / ETL / EIL / Cathode (Al)

G cluster_device OLED Device Architecture Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL, e.g., LiF) ETL Electron Transport Layer (ETL, e.g., Alq3) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) This compound HIL Hole Injection Layer (HIL, e.g., PEDOT:PSS) Anode Anode on Glass Substrate (ITO) caption Layered structure of a typical OLED device.

Caption: Layered structure of a typical OLED device.

Procedure:

  • Substrate Cleaning: Clean patterned Indium Tin Oxide (ITO) glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before use to improve the work function.[22]

  • Hole Injection Layer (HIL): For solution-processed HILs like PEDOT:PSS, spin-coat the material onto the ITO substrate and anneal on a hotplate to remove residual solvent.[22]

  • Organic Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

  • Sequentially deposit the organic layers by heating the materials in crucibles:

    • HTL: Evaporate the synthesized DM-PyAn derivative to the desired thickness (e.g., 30-50 nm).

    • EML, ETL, EIL: Evaporate the emissive, electron transport, and electron injection materials. Deposition rates and thicknesses must be precisely controlled using a quartz crystal monitor.

  • Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active device area.

  • Encapsulation: Transfer the completed device to an inert atmosphere glovebox. Encapsulate using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.

Protocol 4.2: Device Characterization

Instrumentation: Source measure unit, calibrated photodiode/spectrometer.

  • J-V-L Characteristics: Apply a voltage across the device and measure the resulting current density (J) and luminance (L). This provides key metrics like the turn-on voltage and maximum brightness.

  • Efficiency Measurement: From the J-V-L data, calculate the current efficiency (cd/A) and External Quantum Efficiency (EQE, %). The EQE represents the ratio of photons emitted to electrons injected.

  • Electroluminescence (EL) Spectrum: Measure the spectrum of the light emitted from the device at a constant operating voltage. Determine the peak wavelength and calculate the CIE 1931 color coordinates.[23]

ParameterSymbolValue (Hypothetical)Significance
Turn-on Voltage (at 1 cd/m²)V_on3.2 VMinimum voltage required for light emission
Maximum LuminanceL_max15,000 cd/m²Maximum brightness achieved
Maximum Current Efficiencyη_c_max12.5 cd/ALight output per unit of current
Maximum EQEEQE_max5.5 %Photon-out/electron-in efficiency
CIE Coordinates (x, y)(x, y)(0.22, 0.45)Defines the precise color of the emission
Table 3: Example Performance Data for an OLED with a DM-PyAn HTL.

Conclusion and Future Outlook

This compound and its derivatives represent a highly promising and versatile class of materials for OLED applications. Their robust synthesis via established cross-coupling methods and their highly tunable electronic properties allow for the rational design of materials tailored for specific functions within the device stack. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and integrate these materials into high-performance OLEDs. Future work in this area will likely focus on derivatization to achieve higher quantum yields, improved charge mobility, and enhanced device lifetimes, further cementing the role of pyridyl-aniline compounds in the future of organic electronics.

References

  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED.
  • Canon Tokki Corporation. (n.d.). Manufacturing Process of OLED.
  • Avantama AG. (n.d.). How are OLEDs Made?.
  • Ossila. (n.d.). OLED Fabrication | How to make an OLED Device.
  • Wiley-IEEE Press. (n.d.). OLED Fabrication Process. IEEE Xplore.
  • ResearchGate. (n.d.). Measuring frontier orbital energy levels of OLED materials using cyclic voltammetry in solution. Request PDF.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline.
  • BenchChem. (2025). The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide.
  • UPB. (n.d.). CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ECHEMI. (n.d.). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?.
  • ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs.
  • ResearchGate. (n.d.). The ultraviolet–visible (UV–Vis) absorption and photoluminescence (PL) spectra.
  • Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry.
  • Organic Chemistry Portal. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation.
  • YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy.
  • OSTI.GOV. (n.d.). Organic light emitting diodes (OLEDs) and OLED-based structurally integrated optical sensors.
  • ACS Publications. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Materials, Devices, Fabrication, Characterization, and Applications for OLED Illumination and Display.
  • MDPI. (n.d.). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs.
  • PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • RSC Publishing. (2023). Rationally heteroarylated pyridines as hole transport materials for OLEDs. Physical Chemistry Chemical Physics.
  • Edinburgh Instruments. (2019). Electroluminescence and Photoluminescence Spectroscopy of a Phosphorescent Organic Light Emitting Diode (PhOLED).
  • NIH. (n.d.). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off.
  • PMC - NIH. (n.d.). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs.

Sources

Application Notes & Protocols for Investigating the Photocatalytic Activity of N,N-Dimethyl-4-(pyridin-2-yl)aniline Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the photocatalytic activity of transition metal complexes derived from the ligand N,N-Dimethyl-4-(pyridin-2-yl)aniline. This class of pyridyl aniline derivatives holds significant promise in photoredox catalysis due to the tunable electronic properties arising from the interplay between the electron-donating aniline moiety and the electron-accepting pyridine ring.[1] This document offers detailed, field-proven protocols to empower researchers to explore these complexes for applications in both organic synthesis and environmental remediation.

Part 1: Foundational Principles & Synthesis

Scientific Rationale: Why this compound Complexes?

Transition metal complexes, particularly those of Ru(II) and Ir(III), are cornerstones of visible-light photoredox catalysis.[2][3] Their efficacy stems from the ability to absorb visible light, promoting them to a long-lived excited state via a Metal-to-Ligand Charge Transfer (MLCT) process.[4] This excited state is both a more potent oxidant and a more potent reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a wide range of organic substrates.[2][5]

The ligand, this compound, is strategically designed. The pyridine nitrogen provides a strong coordination site for the metal center, while the dimethylaniline group acts as a powerful electron-donating antenna. This structure allows for:

  • Tunable Redox Potentials: Modification of the aniline or pyridine rings can systematically alter the ground and excited-state redox potentials of the resulting complex, allowing for rational catalyst design for specific transformations.[3]

  • Broad Visible Light Absorption: The extended π-system is expected to facilitate strong absorption in the visible spectrum, a key requirement for efficient photocatalysis.

Protocol: Synthesis of the Ligand and a Representative Ru(II) Complex

This protocol outlines the synthesis of the free ligand followed by its complexation with a ruthenium precursor. The choice of Ru(II) is based on its well-established and versatile photocatalytic activity.[2]

1.2.1. Synthesis of this compound Ligand

This procedure is adapted from established palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), a standard method for forming aryl-aryl bonds.

  • Materials: 2-Bromopyridine, 4-(N,N-dimethylamino)phenylboronic acid, Pd(PPh₃)₄, potassium carbonate, Toluene, Ethanol, Water.

  • Procedure:

    • To a flame-dried 250 mL Schlenk flask, add 4-(N,N-dimethylamino)phenylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add degassed toluene (100 mL) and ethanol (25 mL) via cannula.

    • Add 2-bromopyridine (1.0 eq.) via syringe and add degassed water (25 mL).

    • Heat the reaction mixture to 90 °C and stir under argon for 12-16 hours. Monitor progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title ligand.

1.2.2. Synthesis of ₂ Complex

This protocol is based on standard procedures for synthesizing heteroleptic ruthenium polypyridyl complexes.[6]

  • Materials: Ru(bpy)₂Cl₂·2H₂O, this compound ligand, Ethanol, Water, Ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • In a 100 mL round-bottom flask, suspend Ru(bpy)₂Cl₂·2H₂O (1.0 eq.) in a 3:1 mixture of ethanol:water (40 mL).

    • Add the this compound ligand (1.1 eq.).

    • Reflux the mixture under an argon atmosphere for 4-6 hours. The solution should turn from deep purple to a clear, dark red/orange.

    • Cool the solution to room temperature and filter to remove any unreacted starting material.

    • To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the orange-red solid by vacuum filtration, wash with cold water, and then sparingly with cold diethyl ether.

    • Dry the complex under high vacuum.

Part 2: Characterization of the Photocatalyst

Thorough characterization is essential to confirm the identity, purity, and key photophysical properties of the synthesized complex.[7]

Structural and Photophysical Characterization Techniques
Technique Purpose Expected Outcome/Insight
¹H & ¹³C NMR Confirm structure and purity of the ligand and complex.Chemical shifts and coupling patterns consistent with the proposed molecular structure. Absence of impurity signals.
Mass Spectrometry (ESI-MS) Determine the mass-to-charge ratio to confirm molecular weight.A peak corresponding to the [M-PF₆]⁺ or [M-2PF₆]²⁺ ion, confirming the formation of the cationic complex.
UV-Visible Absorption Spectroscopy Determine the light-absorbing properties of the complex.Broad absorption bands in the visible region (typically 400-550 nm) corresponding to the MLCT transitions, which are crucial for photocatalysis.[8]
Photoluminescence Spectroscopy Measure emission properties and excited-state lifetime.Emission maximum (λ_em) and excited-state lifetime (τ). A longer lifetime is generally desirable for efficient bimolecular reactions.[9]
Cyclic Voltammetry (CV) Determine ground and excited-state redox potentials.Provides E₁/₂ for the Ru(II)/Ru(III) oxidation and Ru(II)/Ru(I) reduction. This data is critical for predicting the feasibility of electron transfer with specific substrates.[2]
Diagram: The Jablonski Diagram & Photocatalytic Cycle

The following diagram illustrates the fundamental photophysical processes that enable photocatalysis.

Jablonski_and_Catalysis cluster_photo Photophysical Events cluster_catalysis Photocatalytic Quenching Pathways S0 Ground State (S₀) [Ru(II)] S1 Excited State (S₁) [Ru(II)] S0->S1 Absorption (Visible Light, hν) S1->S0 Emission (PL) Non-radiative Decay Ru_III Oxidized Catalyst [Ru(III)] S1->Ru_III Oxidative Quenching (+ Electron Acceptor 'A') Ru_I Reduced Catalyst [Ru(I)] S1->Ru_I Reductive Quenching (+ Electron Donor 'D') Ru_III->S0 Cycle Turnover (+ Donor 'D') Ru_I->S0 Cycle Turnover (+ Acceptor 'A')

Caption: Fundamental photophysical and catalytic pathways for a transition metal photocatalyst.

Part 3: Application Protocol - Photocatalytic Degradation of Organic Pollutants

This protocol provides a standardized workflow to assess the efficacy of the synthesized complex in degrading a model organic pollutant, such as Rhodamine B or Methylene Blue, in an aqueous solution.[10][11]

Experimental Workflow Diagram

Degradation_Workflow prep Step 1: Preparation - Prepare stock solution of pollutant. - Prepare catalyst suspension. equil Step 2: Equilibration - Mix pollutant and catalyst in reactor. - Stir in the dark for 30-60 min to reach adsorption-desorption equilibrium. prep->equil irrad irrad equil->irrad sample Step 4: Sampling - Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 min). - Filter immediately (0.22 µm syringe filter) to remove catalyst. irrad->sample analyze Step 5: Analysis - Measure absorbance of the filtrate at λ_max of the pollutant using a UV-Vis spectrophotometer. sample->analyze calc Step 6: Calculation - Calculate degradation efficiency using the Beer-Lambert law. - Plot C/C₀ vs. time. analyze->calc

Caption: Standard workflow for a photocatalytic degradation experiment.

Detailed Step-by-Step Protocol
  • Materials & Equipment:

    • Synthesized photocatalyst complex.

    • Model pollutant (e.g., Rhodamine B).

    • Photoreactor with a visible light source (e.g., 300W Xe lamp with a 420 nm cutoff filter).[12]

    • Magnetic stirrer and stir bar.

    • UV-Vis Spectrophotometer.

    • Syringe filters (0.22 µm).

    • Deionized water.

  • Procedure:

    • Preparation: Prepare a 10 ppm stock solution of Rhodamine B in deionized water.

    • Reaction Setup: In the photoreactor vessel, add the photocatalyst to the Rhodamine B solution to achieve the desired catalyst loading (e.g., 20 mg/L). The total volume should be standardized (e.g., 100 mL).

    • Equilibration: Wrap the reactor in aluminum foil to block external light. Stir the suspension for 60 minutes to ensure adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant.

    • Initial Sample (t=0): Withdraw an initial aliquot (~3 mL), immediately filter it through a 0.22 µm syringe filter, and measure its absorbance at the λ_max of Rhodamine B (~554 nm). This is your C₀ value.

    • Photoreaction: Remove the aluminum foil and turn on the light source. Start the reaction timer. Maintain constant stirring throughout the experiment.

    • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes). Filter each sample immediately.

    • Analysis: Measure the absorbance of each filtered sample at 554 nm.

    • Control Experiments: It is crucial to perform control experiments to validate the results:

      • Photolysis: Pollutant solution under irradiation without the catalyst.

      • Adsorption: Pollutant solution with the catalyst in the dark.

Data Analysis and Interpretation

The degradation efficiency can be calculated using the following formula, derived from the Beer-Lambert law where absorbance is proportional to concentration:

Degradation (%) = [ (A₀ - Aₜ) / A₀ ] × 100

Where:

  • A₀ is the initial absorbance at t=0.

  • Aₜ is the absorbance at time t.

The reaction kinetics can often be modeled using a pseudo-first-order rate equation:

ln(C₀ / Cₜ) = k_app * t or ln(A₀ / Aₜ) = k_app * t

A plot of ln(A₀/Aₜ) versus time should yield a straight line, the slope of which is the apparent rate constant (k_app).

Parameter Description Example Value
Pollutant Rhodamine B10 ppm
Catalyst Loading [Ru-Complex]20 mg/L
Light Source Xe Lamp (>420 nm)300 W
k_app (min⁻¹) Apparent rate constant0.025
Degradation in 120 min Final Efficiency95.2%

Part 4: Application Protocol - Photocatalytic Organic Synthesis

This protocol describes a general method for evaluating the catalyst in a representative photoredox reaction: the reductive dehalogenation of an activated alkyl halide.[3]

General Reaction Scheme & Mechanism

This reaction typically proceeds via a reductive quenching cycle.

Synthesis_Mechanism Reductive Quenching Cycle for Dehalogenation cluster_reactants Reactants Ru_II [Ru(II)] Ru_II_star *[Ru(II)] Ru_II->Ru_II_star Ru_I [Ru(I)] Ru_II_star->Ru_I SET Ru_I->Ru_II SET Donor Sacrificial Electron Donor (D) (e.g., Hantzsch Ester) Donor->Ru_II_star Substrate Alkyl Halide (R-X) Substrate->Ru_I R• + X⁻

Caption: Proposed mechanism for photocatalytic reductive dehalogenation.

Detailed Step-by-Step Protocol
  • Materials & Equipment:

    • Synthesized photocatalyst complex.

    • Substrate (e.g., Ethyl 2-bromo-2-phenylacetate).

    • Sacrificial electron donor (e.g., Hantzsch ester).

    • Proton source (e.g., diisopropylethylamine, DIPEA, can act as both base and H-donor).

    • Degassed solvent (e.g., Acetonitrile or DMF).

    • Schlenk tubes or vials with septa.

    • Visible light source (e.g., Blue LED strip, 450 nm).

    • GC-MS or ¹H NMR for analysis.

  • Procedure:

    • Reaction Setup: To a Schlenk tube, add the photocatalyst (1-2 mol%), the alkyl halide substrate (1.0 eq.), and Hantzsch ester (1.5 eq.).

    • Degassing: Seal the tube with a septum, and degas the solvent (e.g., 5 mL Acetonitrile) by sparging with argon for 15-20 minutes. Add the solvent to the Schlenk tube via syringe.

    • Initiation: Place the reaction tube approximately 5 cm from the blue LED light source. Use a fan to maintain the reaction at room temperature.

    • Monitoring: Stir the reaction under irradiation. Monitor the consumption of the starting material by taking small aliquots via syringe and analyzing by TLC or GC-MS.

    • Workup: Upon completion, quench the reaction by opening it to the air. Dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

    • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and yield using an internal standard.

Part 5: Quantum Yield Determination

The apparent quantum yield (Φ) is a critical metric for comparing the efficiency of different photocatalysts. It is the ratio of the number of molecules reacted to the number of photons absorbed.

Φ = (Rate of reaction) / (Rate of photon absorption)

A simplified method for determining the relative quantum yield involves using a chemical actinometer, such as potassium ferrioxalate, to measure the photon flux of the light source under identical experimental conditions.

Protocol for Apparent Quantum Yield (AQY) Measurement
  • Measure Photon Flux (I₀):

    • Fill the photoreactor with a potassium ferrioxalate solution.

    • Irradiate for a short, defined time, ensuring minimal decomposition (<10%).

    • Measure the formation of Fe²⁺ ions colorimetrically with 1,10-phenanthroline using a UV-Vis spectrophotometer.

    • Calculate the photon flux (in Einstein s⁻¹ or mol s⁻¹) based on the known quantum yield of the actinometer at the irradiation wavelength.

  • Measure Reaction Rate:

    • Perform the photocatalytic reaction (e.g., degradation of a pollutant) under the exact same reactor geometry and light conditions.

    • Determine the initial reaction rate (moles of substrate converted per second) from the kinetic data.

  • Calculate AQY:

    • AQY (%) = (Initial rate of substrate conversion [mol s⁻¹]) / (Incident photon flux [mol s⁻¹]) × 100

This provides a robust method for comparing the intrinsic efficiency of your synthesized complexes against established photocatalysts.

References

  • Photophysical properties of metal complexes. (2025). ResearchGate. [Link]

  • Photophysical properties of metal complexes. (n.d.). Scilit. [Link]

  • Photocatalytic/photochemical degradation of aniline by solar radiation. (2025). Request PDF. [Link]

  • (PDF) N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. (n.d.). ResearchGate. [Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (n.d.). ACS Publications. [Link]

  • Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH). (n.d.). MDPI. [Link]

  • Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline, a novel flexible, multimodal ligand. (2009). Diva-portal.org. [Link]

  • Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. (2013). Princeton University. [Link]

  • Recent Advances in Photoredox Catalysis for Organic Synthesis. (n.d.). Preprints.org. [Link]

  • Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. (n.d.). MDPI. [Link]

  • Photoredox Catalysis in Organic Chemistry. (2016). Princeton University. [Link]

  • The degradation pathways of aniline as an organic pollutant model,... (n.d.). ResearchGate. [Link]

  • (PDF) Photocatalytic Degradation of Organic Pollutants: A Review. (n.d.). ResearchGate. [Link]

  • Visible-Light Driven Photocascade Catalysis: Union of N,N-Dimethylanilines and α-Azidochalcones in Flow Microreactors. (n.d.). Request PDF. [Link]

  • Photophysical, photobiological, and mycobacteria photo-inactivation properties of new meso-tetra-cationic platinum(II) metalloderivatives at meta position. (n.d.). PubMed Central. [Link]

  • N,n-dimethyl-4-(pyridin-4-yl)aniline. (n.d.). PubChemLite. [Link]

  • Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. (2023). PubMed Central. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

  • Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. (n.d.). RSC Publishing. [Link]

  • Graphitic Carbon Nitride as Photocatalyst for the Direct Formylation of Anilines. (n.d.). CNR-IRIS. [Link]

  • In photocatalysis experiments, is the quantum yield you calculate really the AQY (Absolute Quantum Yield)? (2022). Perfectlight. [Link]

  • Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. (2016). NIH. [Link]

Sources

Application Notes & Protocols: N,N-Dimethyl-4-(pyridin-2-yl)aniline for Advanced Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Imperative of Interfacial Engineering in Perovskite Photovoltaics

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), rivaling those of conventional silicon-based technologies. This success is largely attributed to the exceptional optoelectronic properties of organic-in-organic hybrid perovskites, such as their high absorption coefficients, long charge carrier diffusion lengths, and tunable bandgaps. However, the ionic nature and solution-based processing of perovskite thin films often lead to the formation of surface and grain boundary defects. These defects, including undercoordinated lead (Pb²⁺) ions and halide vacancies, act as non-radiative recombination centers, trapping charge carriers and creating pathways for device degradation. This results in significant voltage losses and compromises the long-term operational stability of the solar cells.

To mitigate these issues, interfacial engineering, particularly defect passivation, has emerged as a critical strategy.[1] The introduction of molecules that can coordinate with the defect sites on the perovskite surface can effectively "heal" these electronic traps. Lewis bases, with their available lone-pair electrons, are particularly effective for this purpose. The nitrogen atom in a pyridine ring, for instance, can donate its lone pair to an undercoordinated Pb²⁺ ion, neutralizing the defect site. This has been shown to reduce non-radiative recombination, enhance photoluminescence quantum yield, and ultimately boost the open-circuit voltage (Voc) and fill factor (FF) of the device.[2]

This document provides detailed application notes and a representative protocol for the use of N,N-Dimethyl-4-(pyridin-2-yl)aniline , a pyridine-based derivative, as a surface passivation agent in the fabrication of high-performance and stable perovskite solar cells.

Molecular Profile: this compound

This compound is a bifunctional organic molecule featuring both a pyridine ring and a dimethylaniline moiety. This unique structure suggests a dual role in enhancing perovskite solar cell performance.

  • Pyridine Moiety (Lewis Base): The primary function is attributed to the nitrogen atom on the pyridine ring. Its lone pair of electrons can effectively coordinate with electron-deficient defect sites on the perovskite surface, such as undercoordinated Pb²⁺ ions. This Lewis base-acid interaction passivates these charge traps.

  • Dimethylaniline Moiety (Electron Donor): The electron-rich dimethylaniline group can influence the electronic properties at the interface, potentially improving charge extraction and contributing to a more favorable energy level alignment between the perovskite and the hole transport layer (HTL).

The strategic combination of these functional groups makes this compound a promising candidate for interfacial modification.

Caption: Molecular structure of this compound.

Proposed Application: Post-Deposition Surface Passivation

The most direct and impactful application of this compound is as a surface treatment agent applied directly onto the perovskite active layer after its deposition and annealing. This method, often referred to as post-treatment or interfacial modification, ensures that the passivating molecules are located precisely where they are most needed: at the interface between the perovskite and the subsequent charge transport layer.

G cluster_perovskite Perovskite Surface cluster_passivation Passivating Molecule Pb_defect Undercoordinated Pb²⁺ (Defect) DMYPA N,N-Dimethyl-4- (pyridin-2-yl)aniline Pyridine_N Pyridine Nitrogen (Lewis Base) DMYPA->Pyridine_N Pyridine_N->Pb_defect Coordination Bond (Passivation)

Caption: Mechanism of perovskite surface passivation by this compound.

Experimental Protocol: Perovskite Surface Treatment

Disclaimer: The following protocol is a representative methodology based on established procedures for similar pyridine-based passivating agents. Researchers should optimize concentrations, spin-coating parameters, and annealing conditions for their specific perovskite composition and device architecture.

4.1 Materials and Reagents

  • This compound (DMYPA)

  • Anhydrous Isopropanol (IPA) or Chlorobenzene (CB) of spectroscopic grade

  • Substrates with freshly deposited and annealed perovskite films (e.g., FTO/SnO₂/Perovskite)

  • Nitrogen-filled glovebox environment

4.2 Preparation of Passivation Solution

  • Inside a nitrogen-filled glovebox, prepare a stock solution of DMYPA.

  • Dissolve DMYPA in anhydrous IPA to a concentration of 1-5 mg/mL. Causality: IPA is a common solvent for post-treatments as it is orthogonal to the perovskite precursor solvents (like DMF/DMSO) and can wet the perovskite surface without dissolving it. The concentration range is a typical starting point for optimization; too low may be ineffective, while too high could lead to the formation of a thick, insulating layer.

  • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.

4.3 Application Workflow

start Start: Annealed Perovskite Film prep Prepare DMYPA Solution (1-5 mg/mL in IPA) start->prep spin_coat Dynamic Spin-Coating: Dispense 100 µL of DMYPA solution while spinning at 3000 RPM for 30s prep->spin_coat anneal Anneal Substrate (100 °C for 10 minutes) spin_coat->anneal cool Cool to Room Temperature anneal->cool htl Deposit Hole Transport Layer (e.g., Spiro-OMeTAD) cool->htl finish Complete Device Fabrication (Electrode Evaporation) htl->finish

Caption: Experimental workflow for perovskite surface passivation.

4.4 Step-by-Step Procedure

  • Substrate Transfer: Transfer the substrates with the annealed perovskite films into the nitrogen-filled glovebox. Allow them to cool to room temperature if they were recently annealed.

  • Passivation Application:

    • Place a perovskite-coated substrate on the chuck of a spin coater.

    • Start the spin coater at a speed of 3000 RPM.

    • While the substrate is spinning, dynamically dispense 100 µL of the DMYPA solution onto the center of the substrate.

    • Continue spinning for 30 seconds. Causality: Dynamic spin-coating ensures a uniform and rapid coverage of the solution, while the high spin speed helps in forming a very thin molecular layer and evaporating the solvent quickly, preventing damage to the underlying perovskite.

  • Post-Treatment Annealing:

    • Transfer the substrate to a hotplate inside the glovebox pre-heated to 100 °C.

    • Anneal for 10 minutes. Causality: This thermal annealing step helps to remove any residual solvent and promotes the formation of a stable coordinative bond between the DMYPA molecules and the perovskite surface.

  • Cooling and Subsequent Layer Deposition:

    • Remove the substrate from the hotplate and allow it to cool to room temperature.

    • Proceed immediately with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the final metal electrode to complete the device fabrication.

Expected Outcomes and Characterization

The successful application of DMYPA as a passivating agent should lead to measurable improvements in both device performance and stability.

5.1 Photovoltaic Performance

A comparison between a control device (without passivation) and a DMYPA-treated device is expected to show significant enhancements in key photovoltaic parameters.

ParameterControl Device (Typical)DMYPA-Treated (Expected)Rationale for Improvement
PCE (%) 19.5 - 20.521.0 - 22.5Overall enhancement due to improved Voc and FF.
Voc (V) 1.101.15Reduction of non-radiative recombination at the surface.
Jsc (mA/cm²) 23.523.6Minimal change expected, as passivation primarily affects voltage.
FF (%) 7882Suppression of trap-assisted recombination and improved charge extraction.

5.2 Device Stability

Unencapsulated devices stored in a controlled environment (e.g., nitrogen, <30% humidity) should exhibit improved long-term stability. The passivated devices are expected to retain a higher percentage of their initial PCE over time compared to the control devices.

5.3 Material and Interface Characterization

  • Photoluminescence (PL) Spectroscopy: A significant increase in the steady-state PL intensity and a longer carrier lifetime from time-resolved PL (TRPL) measurements on the DMYPA-treated perovskite film would confirm the reduction of non-radiative recombination centers.

  • Kelvin Probe Force Microscopy (KPFM): This technique can be used to measure the change in surface potential after treatment, providing insights into how DMYPA modifies the energy levels at the perovskite surface.[2]

  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the chemical interactions at the interface, potentially showing shifts in the Pb 4f core level peaks, indicative of the coordination between the pyridine nitrogen and lead atoms.

Conclusion

This compound presents a compelling molecular design for the passivation of defects in perovskite solar cells. Its pyridine nitrogen can act as a potent Lewis base to heal undercoordinated lead sites, while the overall molecular structure can favorably modify the perovskite/HTL interface. The provided protocol offers a robust starting point for researchers to integrate this molecule into their fabrication workflows, with the expectation of achieving significant gains in device efficiency and operational stability. Optimization and further detailed characterization are encouraged to fully unlock the potential of this promising interfacial modifier.

References

  • Detailed Investigation of Pyridine Passivation for Perovskite Solar Cells. APVI. Available at: [Link]

  • Passivation of perovskite layer surface states with pyridine in flexible and printed perovskite solar cells. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling for N,N-Dimethyl-4-(pyridin-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. We will delve into common challenges, provide detailed troubleshooting guides, and offer scientifically-grounded solutions to optimize your reaction outcomes.

Introduction: The Challenge of Coupling Pyridines with Electron-Rich Anilines

The synthesis of this compound involves the coupling of a 2-halopyridine with a derivative of (4-(dimethylamino)phenyl)boronic acid. This seemingly straightforward transformation presents a unique set of challenges. The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the electron-rich nature of the N,N-dimethylaniline moiety can influence the electronic properties of the boronic acid, potentially affecting the transmetalation step. This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Section 1: Low to No Product Conversion

Q1: My reaction shows no or very low conversion to the desired product. What are the most common initial culprits?

A1: Low or no yield in this specific Suzuki coupling can often be attributed to several critical factors right from the setup:

  • Catalyst Inactivity: The active catalyst for the Suzuki coupling is Pd(0).[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0). More critically, the pyridine nitrogen in your substrate is a known inhibitor of palladium catalysts, leading to deactivation.[1][2]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this coupling. The electron-deficient nature of the 2-halopyridine requires the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the crucial oxidative addition step.[3][4]

  • Incorrect Base or Poor Base Quality: The base is essential for activating the boronic acid to facilitate transmetalation.[5] Weak bases are often insufficient. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently required for challenging couplings involving pyridines.[3][5] The base must also be anhydrous and finely ground.[3]

  • Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[2] It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire procedure.[2][3]

  • Poor Reagent Quality: Water contamination in solvents or reagents, especially the boronic acid, can lead to a significant side reaction called protodeboronation, which consumes your starting material.[3]

Q2: I've addressed the initial setup issues, but my yield is still low. How do I systematically optimize the reaction conditions?

A2: A systematic approach to optimization is key. Consider the following workflow to diagnose and resolve the issue:

G cluster_0 start Low Yield Observed catalyst Step 1: Re-evaluate Catalyst System - Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). - Increase catalyst loading (e.g., from 1 mol% to 3 mol%). - Consider a pre-formed Pd(0) source. start->catalyst Initial Troubleshooting base_solvent Step 2: Screen Bases and Solvents - Test stronger bases (K₃PO₄, Cs₂CO₃). - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF). catalyst->base_solvent If no improvement success Improved Yield catalyst->success Success temperature Step 3: Adjust Temperature - Incrementally increase temperature (e.g., 80°C to 110°C). - Monitor for decomposition. base_solvent->temperature If still low yield base_solvent->success Success reagents Step 4: Verify Reagent Stability - Check boronic acid purity (NMR). - Consider using a more stable boronate ester (e.g., pinacol ester). temperature->reagents If decomposition or no change temperature->success Success reagents->catalyst Re-optimize with stable reagents reagents->success Success

Figure 1. Troubleshooting workflow for low yield.
Section 2: Side Product Formation

Q3: I'm observing a significant amount of a homocoupling byproduct from my (4-(dimethylamino)phenyl)boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[2] The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II), which then facilitates the unwanted coupling.[6]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Employ robust degassing techniques for all solvents. Freeze-pump-thaw cycles (at least three) are highly effective.[2] Alternatively, sparging with an inert gas for an extended period can be sufficient.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce homocoupling that might arise from the in situ reduction of Pd(II) sources.

  • Ligand Choice: Bulky phosphine ligands can disfavor the formation of palladium species that lead to homocoupling.[7]

Q4: My main impurity is N,N-dimethylaniline, and I'm losing my boronic acid. What is happening and how can I prevent it?

A4: This is a classic case of protodeboronation , where the C-B bond of your boronic acid is cleaved by a proton source (like water) to yield the corresponding arene.[3]

Preventative Measures for Protodeboronation:

  • Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[3] Use of anhydrous salts and dry solvents is crucial.

  • Choice of Base and Solvent: While a base is necessary, certain combinations can exacerbate protodeboronation. Anhydrous conditions using a base like K₃PO₄ in a solvent such as toluene or dioxane are often a good starting point.[7]

  • Use of Boronate Esters: Boronic acids can be unstable.[8] Converting your boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.[6] These esters are generally more robust and release the boronic acid slowly under the reaction conditions.

Recommended Starting Protocol

This is a general procedure and should be optimized for your specific substrates and laboratory setup.

Component Amount Notes
2-Bromopyridine1.0 equivEnsure purity. 2-chloropyridine can also be used but may require more active catalysts.[4]
(4-(dimethylamino)phenyl)boronic acid1.2 - 1.5 equivCheck purity by NMR. Consider using the pinacol ester derivative for improved stability.[6][8]
Palladium Pre-catalyst1-3 mol%e.g., Pd(OAc)₂, Pd₂(dba)₃
Ligand2-6 mol%e.g., SPhos, XPhos. A 2:1 ligand-to-palladium ratio is a good starting point.
Base2.0 - 3.0 equivK₃PO₄ or Cs₂CO₃ (anhydrous, finely ground).[3][5]
Solvent0.1 - 0.2 MDegassed 1,4-Dioxane or Toluene.[4]
Temperature80 - 110 °CMonitor by TLC or LC-MS.
Step-by-Step Experimental Procedure:
  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, the boronic acid derivative, and the base.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[2][4]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the ligand. Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[4]

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the catalytic cycle is essential for effective troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine. This is often the rate-limiting step, especially with less reactive halides like chlorides.[5]

  • Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium center. The base is crucial for this step.[5]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex [Ar-Pd(II)L₂-X] pd0->pd_complex Oxidative Addition oxidative_addition Oxidative Addition pd_biaryl [Ar-Pd(II)L₂-Ar'] pd_complex->pd_biaryl Transmetalation transmetalation Transmetalation pd_biaryl->pd0 Reductive Elimination product Ar-Ar' (Product) pd_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-X (2-Halopyridine) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ (Aniline Derivative) boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->pd_biaryl

Figure 2. The Suzuki-Miyaura catalytic cycle.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.
  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Reactions with 2-Bromopyridines.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.

Sources

Technical Support Center: Purification of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for N,N-Dimethyl-4-(pyridin-2-yl)aniline. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its purification?

A1: The purification strategy for this compound is dictated by its distinct chemical properties:

  • Basicity: The molecule possesses two basic nitrogen atoms: the dimethylamino group on the aniline ring and the nitrogen in the pyridine ring. This basicity can lead to interactions with acidic stationary phases (like silica gel) during chromatography, potentially causing peak tailing.

  • Aromaticity: The presence of two aromatic rings means the compound is likely a solid at room temperature and will be UV-active, which is advantageous for visualization during chromatography (e.g., on TLC plates).

  • Polarity: The combination of the nonpolar aromatic rings and the polar nitrogen atoms gives the molecule intermediate polarity, making it soluble in a range of organic solvents.

  • Potential for Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing its solubility and crystal packing.

Q2: My crude this compound is a dark oil/discolored solid. What are the likely causes and how can I address this?

A2: Dark colors in the crude product typically indicate the presence of polymeric byproducts or oxidized impurities. The synthesis, often a palladium-catalyzed cross-coupling reaction (like Suzuki-Miyaura), can generate baseline palladium black or other colored organometallic residues.

  • Initial Troubleshooting: Before attempting a full purification, you can try to remove gross coloration by dissolving the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and passing it through a short plug of silica gel or activated carbon. This can adsorb many of the highly polar or colored impurities, simplifying the subsequent purification step.

Q3: What are the most common impurities I should expect from a Suzuki-Miyaura coupling synthesis of this compound?

A3: When synthesizing this compound via a Suzuki-Miyaura coupling (e.g., from 2-bromopyridine and 4-(N,N-dimethylamino)phenylboronic acid), you should anticipate the following impurities:

  • Unreacted Starting Materials: 2-bromopyridine and the boronic acid or its derivatives.

  • Homocoupling Byproducts: Formation of 4,4'-bis(dimethylamino)-1,1'-biphenyl from the boronic acid and 2,2'-bipyridine from the pyridine halide.[1]

  • Protodeboronation Product: N,N-dimethylaniline, formed if the boronic acid loses its boron moiety.

  • Catalyst Residues: Residual palladium catalyst and phosphine ligands (or their oxides).

These potential impurities must be considered when selecting a purification strategy, as their polarities will differ.

Purification Workflow & Decision Making

PurificationWorkflow cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_outcome Final Product Start Crude this compound TLC_Analysis Analyze by TLC (e.g., 7:3 Hexane:EtOAc + 0.5% TEA) Start->TLC_Analysis High_Purity_Solid Is the major spot well-separated and the product a solid? TLC_Analysis->High_Purity_Solid Recrystallization Recrystallization High_Purity_Solid->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity_Solid->Column_Chromatography No / Oily Product Pure_Product Pure Product (Verify by NMR, LC-MS, etc.) Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Initial analysis guides the choice between recrystallization and chromatography.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds with moderate to high initial purity. The key is to select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For a related compound, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, a hexane:methanol mixture was effective.[2]

Step-by-Step Methodology:

  • Solvent Selection (Small Scale Test):

    • Place ~20 mg of your crude product in a small test tube.

    • Add a nonpolar solvent like hexane dropwise until the solid is just covered. Observe solubility at room temperature.

    • Add a more polar solvent like methanol or ethanol dropwise while gently heating and agitating until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • An ideal solvent ratio will result in the formation of well-defined crystals upon cooling.

  • Dissolution:

    • Place the bulk of your crude solid in an Erlenmeyer flask.

    • Add the chosen solvent system (e.g., a 3:2 hexane:methanol mixture) and heat the mixture on a hot plate with stirring until the solid just dissolves.[2] Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization:

    • Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Silica Gel Column Chromatography

Column chromatography is the method of choice for purifying oils or complex mixtures containing impurities with similar polarities to the product. Due to the basic nature of the target molecule, modifications to standard procedures are recommended to prevent poor separation.

Step-by-Step Methodology:

  • Thin Layer Chromatography (TLC) for Solvent System Selection:

    • Prepare a stock solution of your crude product in a solvent like dichloromethane.

    • Spot the solution onto a silica gel TLC plate (with a UV254 indicator).

    • Develop the plate in various solvent systems. A good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).

    • Crucial Tip: To prevent peak tailing of the basic aniline and pyridine moieties, add a small amount of a basic modifier like triethylamine (TEA) (0.1-1%) to your eluent.

    • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel using the chosen eluent (containing TEA) as a slurry ("wet packing"). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This technique leads to better separation than wet loading.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution, applying gentle pressure if necessary (flash chromatography).

    • Collect fractions in an ordered array of test tubes.

    • Monitor the elution process by periodically spotting collected fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent and triethylamine using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Recrystallization Issues
No crystals form upon cooling.1. Too much solvent was used; the solution is not supersaturated. 2. Nucleation is inhibited.1. Gently heat the solution to evaporate some of the solvent, then allow it to cool again. 2. Try scratching the inside of the flask with a glass rod at the surface of the liquid or add a tiny "seed" crystal of the product.
The product "oils out" instead of crystallizing.1. The solution is too supersaturated, or the cooling is too rapid. 2. The melting point of the compound is lower than the temperature of the solution. 3. Insoluble impurities are present.1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. 2. Use a lower boiling point solvent system. 3. Filter the hot solution before cooling.
Low recovery of the product.1. Too much solvent was used, leaving a significant amount of product in the filtrate. 2. The product is more soluble in the cold solvent than anticipated.1. Concentrate the filtrate and cool it again to recover a second crop of crystals (which may be less pure). 2. Cool the solution for a longer period or at a lower temperature (e.g., in a freezer).
Column Chromatography Issues
The product is streaking or "tailing" on the column/TLC.The basic nitrogen atoms are interacting strongly with the acidic silica gel.This is a very common issue with amines. Ensure you have added a basic modifier like triethylamine (0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica and lead to sharper peaks.
Poor separation of the product from an impurity.The chosen eluent system is not optimal for resolving the compounds.1. Adjust Polarity: If the spots are too close, try a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio) to increase the separation. 2. Try a Different Solvent System: Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
The product won't elute from the column.The eluent is not polar enough to move the compound down the silica gel.Gradually increase the polarity of the eluent. For example, if you started with 10% ethyl acetate in hexane, move to 20%, then 30%, and so on (gradient elution).
Colored bands remain at the top of the column.These are likely highly polar or polymeric impurities, or residual palladium catalyst.This is often a good sign, as it means these impurities are being effectively separated from your product. They will likely not elute with your chosen solvent system.
Troubleshooting Impurity Removal

Troubleshooting cluster_start Problem Identification cluster_analysis Impurity Analysis cluster_solutions Solution Pathways Impure_Product Impure Product after initial purification (Confirmed by NMR/LC-MS) Impurity_Polarity Is the main impurity more or less polar than the product? Impure_Product->Impurity_Polarity Less_Polar Less Polar Impurity (e.g., Homocoupled Biphenyl) Impurity_Polarity->Less_Polar Less Polar More_Polar More Polar Impurity (e.g., Boronic Acid) Impurity_Polarity->More_Polar More Polar Chromatography_Adjust_Less Adjust Chromatography: - Decrease eluent polarity - Use a longer column Less_Polar->Chromatography_Adjust_Less Acid_Wash Aqueous Acid Wash: Extract with dilute HCl to remove basic product from non-basic impurities. Less_Polar->Acid_Wash Chromatography_Adjust_More Adjust Chromatography: - Increase eluent polarity (gradient) - Consider aqueous wash before column More_Polar->Chromatography_Adjust_More

Caption: A decision tree for troubleshooting the removal of specific impurities.

References

  • Massachusetts Institute of Technology. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Filo. (2025). A chromatography column, packed with silica gel as stationary phase, was.... [Link]

  • Supporting Information for.... (n.d.). [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Google Patents. (n.d.).
  • Macmillan Group - Princeton University. (2016). Supporting Information for Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides. [https://chem.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2016-nature-si.pdf]([Link] Macmillan Group/files/publications/2016-nature-si.pdf)

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Request PDF. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]

  • ResearchGate. (n.d.). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. [Link]

  • ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). [Link]

  • MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • YouTube. (2020). Recrystallization of Acetanilide. [Link]

  • Scribd. (n.d.). Recrystallization of Pure Acetanilide. [Link]

Sources

Technical Support Center: Synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproducts encountered during this synthesis. Drawing from established palladium-catalyzed cross-coupling methodologies, this document provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency and reproducibility of your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on identifying and mitigating byproduct formation.

Issue 1: Low or No Conversion to the Desired Product

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows primarily starting materials (e.g., 2-halopyridine and N,N-dimethylaniline or its boronic acid derivative) with minimal formation of the target compound.

Potential Causes & Solutions:

  • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation.[1] The pyridine nitrogen in the substrate can also coordinate to the palladium center, leading to catalyst inhibition.[2]

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is conducted under a strict inert atmosphere (argon or nitrogen).[2] Use freshly opened, high-purity palladium precursors and ligands. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to Pd(0).[2]

  • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for this coupling due to the electron-deficient nature of the pyridine ring.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are often more effective for coupling with electron-deficient heteroaryl halides.[2][3]

  • Incorrect Base or Poor Base Quality: The base is crucial for the transmetalation step in Suzuki couplings or for the deprotonation of the amine in Buchwald-Hartwig aminations.[1][2]

    • Solution: Use anhydrous and finely ground bases to ensure reactivity. For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is commonly used.[3]

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Significant Formation of Homocoupling Byproducts

Symptoms: Analysis of the crude product reveals the presence of significant amounts of 4,4'-bipyridine (from Suzuki coupling) or 4,4'-bis(dimethylamino)biphenyl (from Buchwald-Hartwig).

Potential Causes & Solutions:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling of boronic acids.[2]

    • Solution: The most critical step is the strict exclusion of oxygen. Thoroughly degas all solvents and maintain a robust inert atmosphere throughout the reaction.[2]

  • Suboptimal Reaction Conditions: Certain conditions can favor the homocoupling pathway.

    • Solution: Adjusting the solvent, base, or temperature can sometimes minimize homocoupling. Screening different ligand-to-metal ratios may also be beneficial.

Issue 3: Presence of Protodeboronation or Hydrodehalogenation Byproducts

Symptoms: The formation of pyridine (from the boronic acid starting material in a Suzuki coupling) or N,N-dimethylaniline (from the aryl halide in a Buchwald-Hartwig reaction) is observed.

Potential Causes & Solutions:

  • Presence of Water: Water can lead to the cleavage of the C-B bond in the boronic acid (protodeboronation).[2] In Buchwald-Hartwig reactions, a side reaction involving β-hydride elimination can lead to the hydrodehalogenated arene.[1]

    • Solution: Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried before use.[2]

  • Inappropriate Base: Some bases, particularly in the presence of water, can promote protodeboronation.[2]

    • Solution: Screen different anhydrous bases to find one that minimizes this side reaction while still promoting the desired coupling.

Issue 4: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture, and chromatographic separation of the desired product from byproducts is challenging.

Potential Causes & Solutions:

  • Formation of Multiple Byproducts: The presence of several side products with similar polarities to the desired compound can complicate purification.

    • Solution: Re-optimize the reaction conditions to minimize byproduct formation in the first place. For purification, consider alternative chromatographic techniques (e.g., different stationary or mobile phases) or recrystallization. For removing residual primary or secondary amines, refluxing with acetic anhydride followed by distillation can be effective.[4][5]

  • Catalyst Residues: Palladium residues can contaminate the final product.

    • Solution: Employ a scavenger resin or perform an aqueous workup with a chelating agent to remove residual palladium.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Suzuki-Miyaura synthesis of this compound?

A1: The most frequently observed byproducts include:

  • Homocoupled 2,2'-bipyridine: From the coupling of two molecules of the 2-pyridylboronic acid derivative.[2]

  • Pyridine: Resulting from the protodeboronation of the 2-pyridylboronic acid.[2][6]

  • Homocoupled 4,4'-bis(dimethylamino)biphenyl: From the coupling of two molecules of the 4-bromo-N,N-dimethylaniline.

  • Unreacted starting materials: 2-halopyridine and the boronic acid derivative.

Q2: What are the typical byproducts in the Buchwald-Hartwig amination synthesis of this compound?

A2: Common byproducts in this reaction include:

  • Hydrodehalogenated pyridine: The 2-halopyridine starting material is reduced to pyridine.

  • Products from β-hydride elimination: This side reaction can compete with reductive elimination to yield the hydrodehalogenated arene and an imine.[1]

  • Unreacted starting materials: 2-halopyridine and N,N-dimethylaniline.

Q3: How does the choice of palladium catalyst and ligand affect byproduct formation?

A3: The catalyst system is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often promote the desired reductive elimination over side reactions like β-hydride elimination.[2][3] The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction, and some require in situ reduction to the active Pd(0) state.[2]

Q4: What analytical techniques are best for identifying and quantifying byproducts in this synthesis?

A4: A combination of techniques is recommended for a comprehensive analysis[7]:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main product and known impurities.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the molecular weights of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information for unknown byproducts.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.[7]

Q5: Can the pyridine nitrogen poison the palladium catalyst?

A5: Yes, the Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2] This is a known challenge in cross-coupling reactions involving pyridines. The use of bulky ligands can sometimes mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.

III. Experimental Protocols and Data

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-N,N-dimethylaniline (1.0 equiv), 2-(pinacolato)boronatepyridine (1.2 equiv), a suitable base such as K₃PO₄ (2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Common Byproducts and Their Potential Origin
ByproductPotential Synthetic RouteCommon CauseMitigation Strategy
2,2'-BipyridineSuzuki-MiyauraHomocoupling of the pyridylboronic acid derivativeStrict exclusion of oxygen, optimization of reaction conditions[2]
PyridineSuzuki-MiyauraProtodeboronation of the pyridylboronic acid derivativeUse of anhydrous conditions and appropriate base[2][6]
4,4'-bis(dimethylamino)biphenylBuchwald-HartwigHomocoupling of the aryl halideOptimization of catalyst and ligand
N,N-dimethylanilineBuchwald-HartwigHydrodehalogenation of the aryl halideUse of appropriate ligand to favor reductive elimination[1]

IV. Visualizing Reaction Pathways

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram illustrates the key steps in the formation of the desired product.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-Ar') Product (Ar-Ar') Reductive Elimination->Product (Ar-Ar')

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and resolving low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_atmosphere Verify Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere Reagents OK success Improved Yield check_reagents->success Impure Reagents Found & Corrected optimize_catalyst Optimize Catalyst System (Ligand, Precursor) check_atmosphere->optimize_catalyst Atmosphere OK check_atmosphere->success Oxygen Leak Found & Corrected optimize_conditions Adjust Reaction Conditions (Base, Temp, Solvent) optimize_catalyst->optimize_conditions Still Low Yield optimize_catalyst->success New Catalyst Works optimize_conditions->success Optimization Successful

Caption: A logical workflow for troubleshooting low-yield reactions.

V. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Retrieved from

  • Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from

  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Retrieved from

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. Retrieved from

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • Unknown. (2020, March 19). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from

  • Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from

  • BenchChem. (n.d.). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. Retrieved from

  • Google Patents. (n.d.). CN102249933A - Preparation method of p-amino-N,N-dimethyl aniline phosphate. Retrieved from

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (n.d.). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Retrieved from

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. New Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from

  • Google Patents. (n.d.). CN1243119A - Method for purifying N, N-dimethylaniline by acid anhydride. Retrieved from

  • ResearchGate. (n.d.). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. Retrieved from

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from

  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from

  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from

  • PubChemLite. (n.d.). N,n-dimethyl-4-(pyridin-4-yl)aniline. Retrieved from

  • BenchChem. (n.d.). Catalyst selection for efficient synthesis of n,n-Dimethyl-4-(prop-2-en-1-yl)aniline. Retrieved from

  • American Chemical Society. (2026, January 1). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic. Journal of the American Chemical Society. Retrieved from

  • RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from

  • ACS Publications. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from

  • ResearchGate. (n.d.). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst. Retrieved from

Sources

"stability issues and degradation of N,N-Dimethyl-4-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: N,N-Dimethyl-4-(pyridin-2-yl)aniline

Welcome to the technical support center for this compound (CAS No. 1774-45-4). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during the handling, storage, and experimental use of this compound. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs) - Storage & Handling

This section addresses the most common initial queries regarding the stability and proper care of this compound.

Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?

Answer:

Proper storage is the most critical factor in preventing the degradation of this compound. Like many tertiary aromatic amines, this compound is susceptible to oxidation, hydrolysis, and photodegradation.[1]

The core structure, containing both a dimethylaniline moiety and a pyridine ring, presents specific vulnerabilities. The dimethylamino group is prone to oxidation, while the pyridine ring can be susceptible to light-induced degradation.[2][3] Therefore, a multi-faceted approach to storage is essential.

Recommended Storage Protocol:

ConditionSpecificationRationale & Causality
Temperature -20°C for long-term storage (months); 2-8°C for short-term (days/weeks).Lowering the temperature significantly reduces the rate of oxidative and hydrolytic degradation reactions. Storing below 30°C is a general guideline for most amines.[4]
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The dimethylamino group is susceptible to air oxidation.[5] Oxygen can initiate radical chain reactions, leading to colored impurities and loss of purity.[6]
Light Protect from light. Store in an amber vial or a container wrapped in aluminum foil.Pyridine and its derivatives can undergo photodegradation upon exposure to UV light.[3][7] This can lead to complex decomposition products.
Moisture Store in a tightly sealed container in a dry environment or desiccator.Aromatic amines can be hygroscopic, and moisture can facilitate hydrolysis or act as a medium for oxidative reactions.[4][8]
Question 2: My solid this compound has changed color from off-white/yellow to pink/brown. Is it still usable?

Answer:

A color change is a clear visual indicator of degradation. This discoloration is most commonly caused by the oxidation of the tertiary amine group. The oxidation of N,N-dimethylaniline, a related compound, is known to produce highly colored impurities, including radical cations and dimeric/polymeric species like Crystal Violet.[2][9]

Is it usable? It depends on the application.

  • For non-critical applications or initial screening: It may still be usable, but be aware that the actual concentration of the desired compound is lower than calculated, and impurities may interfere with your reaction.

  • For quantitative studies, GMP synthesis, or sensitive catalytic reactions: Do not use it without purification. The impurities can act as inhibitors, produce unexpected side products, or render your results irreproducible.

A preliminary purity check is strongly recommended before making a decision (see Protocol 1).

Section 2: Troubleshooting Experimental Failures

This section provides a logical workflow for diagnosing experiments where the stability of this compound is a suspected cause of failure.

Question 3: My reaction yield is significantly lower than expected. Could my starting material be the problem?

Answer:

Yes, this is a very common scenario. If this compound has degraded, its effective molarity is reduced, leading directly to lower yields. Furthermore, the degradation products can actively interfere with the reaction.

Use the following troubleshooting workflow to diagnose the issue:

TroubleshootingWorkflow start Low Reaction Yield Observed check_reagent Visually Inspect Starting Material (this compound) start->check_reagent is_colored Is it discolored (pink, brown, tarry)? check_reagent->is_colored run_tlc Protocol 1: Perform QC Check by TLC is_colored->run_tlc Yes is_colored->run_tlc No (degradation not always visible) is_pure Is it a single spot with expected Rf? run_tlc->is_pure purify Material Degraded. Proceed to Purification (See Protocol 2) is_pure->purify No (multiple spots / streaking) other_factors Investigate Other Factors: - Reaction conditions (temp, time) - Purity of other reagents - Solvent quality is_pure->other_factors Yes use_new Use a fresh, verified batch of starting material and repeat the reaction. purify->use_new other_factors->use_new

Caption: Troubleshooting workflow for low reaction yields.
Question 4: I am observing unexpected spots on my TLC plate and unknown masses in my LC-MS. Could they originate from the degradation of this compound?

Answer:

Absolutely. The degradation of this molecule is not a simple process and can generate a variety of byproducts. Based on the known reactivity of the N,N-dimethylaniline and pyridine moieties, we can hypothesize several degradation pathways.

Potential Degradation Pathways:

  • N-Oxidation: The tertiary amine can be oxidized to the corresponding N-oxide. This is a common metabolic and chemical oxidation pathway.

  • Demethylation: Oxidative N-demethylation can occur, leading to the formation of N-Methyl-4-(pyridin-2-yl)aniline and subsequently 4-(pyridin-2-yl)aniline.

  • Dimerization/Polymerization: Radical cations formed during oxidation can couple, leading to complex dimeric structures like N,N,N',N'-tetramethylbenzidine analogs or even more complex, colored polymers.[9][10]

  • Pyridine Ring Opening: Under harsh conditions, particularly photolytic stress, the pyridine ring itself can undergo cleavage.[11][12]

The diagram below illustrates the initial, most probable degradation steps.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products start Starting Material n_oxide N-Oxide Derivative start->n_oxide [O] Air, Peroxides demethyl N-Monodemethylated Product start->demethyl [O] Air, Light dimer Dimeric/Polymeric Impurities (Colored) start->dimer [O] Radical Coupling

Caption: Simplified potential degradation pathways.

If you suspect degradation, comparing the LC-MS of your reaction mixture to a deliberately "aged" or stressed sample of the starting material can help confirm the origin of the impurities.

Section 3: QC & Purification Protocols

This section provides actionable, step-by-step protocols for quality control and purification.

Protocol 1: Quick Purity Check by Thin Layer Chromatography (TLC)

This protocol allows for a rapid, qualitative assessment of purity before committing material to a reaction.

Methodology:

  • Sample Preparation: Prepare a dilute solution of your this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at approximately 1 mg/mL. If you have a trusted, fresh batch, prepare a solution of it as a control.

  • TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Eluent System: A non-polar/polar mixture is effective. Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed to achieve an Rf value of ~0.3-0.4. Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve spot shape by neutralizing the acidic silica.[13]

  • Spotting: Carefully spot your sample solution (and the control, if available) onto the baseline of the TLC plate.

  • Development: Place the plate in a chamber saturated with the eluent and allow the solvent front to travel up the plate.

  • Visualization:

    • Examine the plate under UV light (254 nm). The aromatic rings should be UV-active.

    • Stain the plate using a potassium permanganate (KMnO₄) stain. The amine group is readily oxidized and will appear as a yellow/brown spot on a purple background.

  • Interpretation:

    • Pure Sample: A single, well-defined spot.

    • Degraded Sample: Multiple spots, streaking from the baseline (indicative of highly polar or polymeric impurities), or a discolored spot at the baseline that does not move.

Protocol 2: Re-purification of Discolored this compound

For critical applications, a discolored batch should be purified. Column chromatography is the most effective method.

Methodology:

  • Adsorbent Selection: Standard silica gel is often used, but its acidic nature can cause streaking or even further degradation of amines.[13] For best results, use either:

    • Amine-functionalized silica: This is the ideal choice as it deactivates the acidic silanol groups.[13]

    • Neutral Alumina: Activity grade II or III is a good alternative.

    • Treated Silica: Pre-slurry the silica gel in the eluent system containing 1-2% triethylamine to neutralize the surface before packing the column.

  • Column Packing: Pack a flash chromatography column with your chosen adsorbent using an appropriate eluent system (determined by the TLC analysis in Protocol 1).

  • Sample Loading: Dissolve the crude, discolored material in a minimum amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, you can adsorb it onto a small amount of silica gel ("dry loading").

  • Elution: Run the column, collecting fractions and monitoring them by TLC (as described in Protocol 1).

  • Fraction Pooling & Solvent Removal: Combine the pure fractions (those containing only the desired spot by TLC) and remove the solvent under reduced pressure (rotary evaporation).

  • Final QC: Before use, verify the purity of the recovered material using your preferred analytical method (LC-MS, NMR). Store the purified material strictly according to the conditions outlined in Question 1.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHONBbaVINfdGywUV_OSsqZDl0Bl_9FzyVHn5JxGjqpj0MK4jLF3wHRRBgA4TYFY6GFZqHV5GmOmWNTSRL3NAzCMU_15uFSGeYpODugZVXfF1KcTrYcL1kKTokhc8ycQSIqtupCUVJ3k2EsuOcRDcOrbcIyxqV_7W_ejGUQo7bIodt6JvmLkRpahZ0oazbYFPdIkM0drMFYPD7dm8OB]
  • OXIDATION OF N, N-DIMETHYLANILINE: II. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDaHK8Neeg0nE8jbxsdDeJXje7HE10Xjt65jMaHkE_khaFJD1DhBEYdPfGcZKTnJLGpePbq7TZCNcvGms0THCPR8Ydx2Ml5a0ByMH94PVMSXMmjBZIdpU7wdEsfyJE5eVWd8rkYYbyIg==]
  • OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Canadian Science Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_TfCEN1-FWILcpZg27MoZnxTM_qbg9vVEHSTGTxkxy4tK0viqmo-PueZIpWu8_qV1J4FpnRlPkPh38yUyTbNj0ITAcv33micgiN1qAJ40HwDfNTFZw3YOTMy1kg0BfsiE6CKMJOeJPr-_gvtWDpUGvcPLIaLzCL4kxA71VSz0D5xshAkW6AaYiQVqoACAAM6_zfRMEplvIBxttOBxLpYfIQU6yGiurdG5yDXfpKT1uis=]
  • Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-ORsDLQsPAKxm7DiWvBsutFNZyAkngDNl4Rb6_QMGw-NGJl376Rf3CTM4OtaGpXofoE-92GHr8DcDYPJXlwJRSWbLA6h4UVdVaJFFNcDUuHMmLgQBgusw8ytV7d9Z1cPs5lmLBZaMklbg5Gx9hmR-xq7rx-8d6Hf00RDNXSo=]
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzJDnBCM-fe5g0-l8QV_KQZqBIg87s0Y-Y77vqtzu0lUYCepPKXhn5ffU9sQqTa5UYRWs700g0_pC-oxD2Bhdky0a_IwK1uWBeffHZTiNtais-aSpgi6sPIqvH12jnlf3dog==]
  • OXIDATION OF N,N-DIMETHYLANILINE - 11. THE REACTION WITH OXYGEN CATALYZED BY BENZOYL PEROXIDE. Canadian Science Publishing. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3krIQ0CEEfnN8ZKykUbJkmmUv21EyI6xIoIEYV0ZndJrXFrTn5MPiLeDyvMAZ4VfABKHPN9RRR_pHIkbTjdllYaQ51yRl71ieky8jq8dJ1Lt97X8cdk9liqgieXWMbG5W0iIcK6awRzqEXVo=]
  • UV photolysis for accelerating pyridine biodegradation. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUfkSPfb76mpzE-AyTfsZlLqWPZiTcaa1MUT5WD1uqj0pk5avg05CtCsE6AY01k9hKX8QgeeW_2gYAKt4_5jwFsuVkS2QhtgbirnMQp72l7ZWLqNyVcrXxLG9mhvzS6QO4uIe]
  • Anodic Oxidation Studies of N,N-Dimethylaniline. II. Stationary and Rotated Disk Studies at Inert Electrodes. Journal of the American Chemical Society. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgh2YCLt50vxyzXjQI0aWd1Auq923ZIP7gIW87IOWu-95x4-K3Ya9_8qx4LEWOWSY1nIC2cwawx9_3Oe1j5n83jJ5OYyqHpJh6YUPYBPM0aFtT8uC5r9Ajh03XaDC0wCJQBMzTqAIs]
  • [Biodegradation of pyridine under UV irradiation]. PubMed. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMnvrdi_swQw3WuIY7D_NTDJ5D-nhNDe0PHsR1CcknvXq8MvF3HJdPUztVO2IkCZ_sxDP8_KdboRoi8kr2QTr7i4vIyU3MNUhg3B5MN8D_3ZhPXoPRaVzapZZ9ythIyuQHQW_O]
  • Photocontrolled Noncovalent Cross-Linkers with Diversely Tunable Properties via Interchangeable Metal Cations. ACS Macro Letters. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBdNWOy_7Z0DCjAde8v-Uj_W4w9VFZ5NY_IwLzXrX5yy96Sr0Nd0oy2MUAq8RvL-oEbtCV9gWnq_BieAh0_mTtMvn5g9lZoG4pRjrWkYEKBqdUKOGYIZYi3G4eVty0i1VuQVSTLfu37ioGzhwg8KcYMer7ea8=]
  • Is there an easy way to purify organic amines? Biotage. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-tSaRXknPYug9105R5wAUtajyQYrwocOSMm-CyvxJYaNUIAY2HjalrfoHLx7Z86Ao7814CfpBCHgaxWnbEN12I6jbTJWQLvZBvfE96mUMyqTCUlDX0-YUL5-0E_m4936CK6vRKmI1yKwARCKzIV5kpxvJBUU8XyMVeuzfBBbRJycXVMVM]
  • How to store organic amine mixtures properly? CHEM-ADDITIVE Blog. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERa0ldUo5SProUWtJ0uNA6P-NMswQYke06x_SYVvOEEUXuHxyQbKOZgTBpB6mlScf7tPEl1d6n45hRvv_u_pBzCusd5tA0rbcvOz-PkPiP4ttJeY7SuLYyLCJr-hpwl8DSO-AcyQsscJ_9ljSofVElCbV3NURuudWB5l4ecFQWiCFC_XKzEt2lpK0v2PpT2HgVmWFxJKI=]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGWYKptk0sWIgg6QG_ErUx_tDfUJS8GQtNba16rPehVbZFNNLJUCXb2sUKKCZKBVxyZIEjmifFlFmXLKxvz6ENy1zU6ESqZ7VKQMCvsuPK8iK76qaOuHJIIey2Y_qqh2yB0hDyTKw-VZg-wo0=]

Sources

"troubleshooting low yield in N,N-Dimethyl-4-(pyridin-2-yl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested advice to help you overcome common hurdles and optimize your reaction yields.

The synthesis of 2-arylpyridines, such as this compound, is a cornerstone in the development of pharmaceuticals and functional materials. The most common and robust method for creating the critical C-N or C-C bond in this target molecule is through palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This guide will focus primarily on the Buchwald-Hartwig approach, as it is a direct and frequently employed route, while also addressing relevant issues that apply to related cross-coupling strategies.

Troubleshooting Guide: Low Yields and Common Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: My reaction shows little to no conversion of starting materials. What are the primary causes?

A1: Complete reaction failure or stalling often points to the deactivation of the palladium catalyst or fundamental issues with the reagents and reaction environment. Here’s a checklist of the most critical factors:

  • Catalyst Inactivity: The heart of the Buchwald-Hartwig reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the initial reduction to Pd(0) may be failing. More reliable results are often achieved with pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., G3-XPhos), which form the active catalyst more cleanly and efficiently.[1][2]

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. It is imperative to thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas) and to maintain a strict inert atmosphere (argon or nitrogen) throughout the entire experiment.[3]

  • Poor Reagent Quality:

    • Base: The base, typically a strong one like sodium tert-butoxide (NaOtBu), must be anhydrous. The presence of water can hydrolyze the base and participate in side reactions. Use a fresh bottle or a finely ground powder from a glovebox.[1]

    • Solvent: Solvents must be anhydrous. Common choices include toluene, dioxane, or THF.[1] Water can lead to catalyst decomposition and unwanted side reactions.

    • Amine: Ensure your N,N-dimethylaniline is pure. Primary or secondary amine impurities (like aniline or N-methylaniline) can compete in the coupling reaction.[4]

Q2: The reaction starts but seems to stop, leaving a significant amount of starting material. Why?

A2: A stalled reaction often indicates catalyst inhibition or degradation over the course of the reaction.

  • Pyridine Inhibition: The nitrogen atom on the 2-bromopyridine substrate is a Lewis base and can coordinate strongly to the palladium center. This coordination can sometimes form a stable, off-cycle complex that acts as a catalyst inhibitor, preventing further turnover.[3] The choice of ligand is crucial to mitigate this. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to create a sterically crowded environment around the palladium, which can disfavor this inhibitory binding and promote the desired reductive elimination step.[1][5]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and temperature. If the reaction is run at excessively high temperatures or for prolonged times, the ligand may degrade, leading to catalyst decomposition.

  • Insolubility: As the reaction proceeds, inorganic salts (e.g., NaBr) are formed. If these salts precipitate and coat the reagents or catalyst, it can hinder the reaction rate.[1] Vigorous stirring is essential, and in some cases, a co-solvent might be necessary to maintain a more homogeneous mixture.[1]

Q3: My yield is low due to the formation of significant side products. What are they and how can I minimize them?

A3: The two most common side products in this type of reaction are the result of hydrodehalogenation and homocoupling.

  • Hydrodehalogenation: This is the reduction of the starting 2-bromopyridine to pyridine. This side reaction can occur if there are sources of hydride in the reaction mixture or through a competing pathway involving β-hydride elimination from the palladium-amido intermediate.[6][7]

    • Solution: Ensure the reaction is run under rigorously anhydrous conditions. Using a slightly bulkier base or ligand can sometimes disfavor the transition state leading to hydrodehalogenation.

  • Homocoupling: The formation of 4,4'-bis(dimethylamino)-1,1'-biphenyl from the self-coupling of N,N-dimethylaniline can occur, although it is typically less common than hydrodehalogenation in C-N couplings.

    • Solution: This is often promoted by oxygen. Strict exclusion of air is the best preventative measure.

Below is a diagram illustrating the main catalytic cycle and the entry points for common side reactions.

Buchwald_Hartwig_Cycle cluster_inputs Inputs Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromo-Py AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HN(Me)₂Ar Amido Palladium Amido Complex AmineCoord->Amido - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination Product N,N-Dimethyl-4- (pyridin-2-yl)aniline Amido->Product Hydrodehalogenation Hydrodehalogenation (Pyridine) Amido->Hydrodehalogenation Side Reaction (e.g., β-hydride elimination) 2-Bromo-Py 2-Bromopyridine Amine N,N-Dimethylaniline Base Base (e.g., NaOtBu)

Caption: The Buchwald-Hartwig catalytic cycle and a key side reaction pathway.

Frequently Asked Questions (FAQs)

What is the most reliable starting point for optimizing this synthesis?

For the Buchwald-Hartwig amination of 2-bromopyridine with N,N-dimethylaniline, a robust starting point involves a palladium precatalyst with a bulky biarylphosphine ligand.[1][8] A combination of Pd₂(dba)₃ with a ligand like XPhos or RuPhos, and NaOtBu as the base in anhydrous toluene at 80-100 °C is a well-established system.[9][10]

How critical are the ligand and base choices?

They are arguably the most critical parameters you can adjust.[11]

  • Ligand: The ligand stabilizes the palladium catalyst, influences its reactivity, and sterically controls which species can access the metal center. For challenging substrates like pyridines, bulky, electron-rich ligands are essential to promote the final reductive elimination step and prevent catalyst inhibition.[5]

  • Base: The base's role is to deprotonate the amine (or the amine-palladium complex) to form the palladium-amido intermediate, which is necessary for reductive elimination.[6] It must be strong enough to do this effectively but should not be nucleophilic itself. The pKa of the base is a key consideration; strong bases like NaOtBu (pKaH ≈ 19) are often required.[1]

ParameterCondition A (Standard)Condition B (Optimized for Heterocycles)Condition C (Milder Base)Expected Outcome
Pd Source Pd(OAc)₂Pd₂(dba)₃ or G3-PrecatalystPd₂(dba)₃B provides more reliable active catalyst formation.[1]
Ligand P(t-Bu)₃XPhos or RuPhosXantPhosB is generally superior for electron-deficient heteroaryl halides.[5]
Base NaOtBuLHMDSK₃PO₄ or DBU[12]A and B are strong and effective.[1] C is milder and may be used if functional groups are sensitive, but may require higher temperatures or longer reaction times.
Solvent TolueneDioxaneDMF[12]All are common; choice can depend on substrate solubility.[1]
Temperature 100 °C90 °C110 °CTypically requires heating; optimal temperature needs screening.[11]

Caption: Comparative table of reaction conditions for Buchwald-Hartwig amination.

My purification by column chromatography results in significant product loss. Are there better methods?

Purification can be challenging. This compound is a relatively polar, basic compound.

  • Acid-Base Extraction: Before chromatography, consider an acid-base workup. Dissolve the crude material in a nonpolar solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract your product back into an organic solvent. This can significantly clean up the crude material.

  • Chromatography Tips: If you must use column chromatography, consider deactivating your silica gel by pre-treating it with a solvent mixture containing a small amount of a tertiary amine, like triethylamine (~1%). This neutralizes the acidic sites on the silica gel, which can otherwise cause your product to streak or irreversibly bind, leading to low recovery.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help diagnose the issue.

Troubleshooting_Workflow cluster_no_conversion Troubleshooting No/Low Conversion cluster_side_products Troubleshooting Side Products start Low Yield of Target Compound check_conversion Analyze Crude Reaction: - TLC / LC-MS - NMR start->check_conversion no_reaction Problem: No/Low Conversion check_conversion->no_reaction Starting Material Dominant side_products Problem: Significant Side Products check_conversion->side_products Multiple Spots/ Peaks Observed check_catalyst 1. Check Catalyst System: - Use precatalyst? - Ligand appropriate for pyridines? - Fresh reagents? no_reaction->check_catalyst hydrodehalogenation Hydrodehalogenation Product? (e.g., Pyridine) --> Ensure anhydrous conditions. --> Screen ligands. side_products->hydrodehalogenation homocoupling Homocoupling Product? --> Improve degassing. --> Lower reaction temp. side_products->homocoupling check_atmosphere 2. Check Inert Atmosphere: - Properly degassed solvents? - Secure seals? Maintained Ar/N₂? check_catalyst->check_atmosphere check_reagents 3. Check Reagent Quality: - Anhydrous base/solvent? - Pure amine? check_atmosphere->check_reagents

Caption: A logical workflow to diagnose and solve common issues in the synthesis.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized starting point and should be optimized for your specific laboratory conditions and scale.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • N,N-dimethylaniline (1.2 - 1.5 equiv)

  • Palladium Source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Anhydrous NaOtBu, 1.4 - 2.0 equiv)[10]

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source, ligand, and base under an inert atmosphere (e.g., in a glovebox).

  • Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to an inert gas manifold. Evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe. Follow with N,N-dimethylaniline and finally 2-bromopyridine.

  • Reaction Execution: Place the flask in a pre-heated oil bath set to 80-100 °C. Stir the reaction mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the 2-bromopyridine starting material is completely consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via the acid-base extraction described in the FAQs or by flash column chromatography on silica gel (pre-treated with 1% Et₃N) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Woon, E. C. Y., et al. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Reddit r/chemistry Community. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]

  • Li, J. J., et al. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Figshare. Available at: [Link]

  • Trapp, O., et al. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. Available at: [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-catalyzed amination of aryl halides and sulfonates. Accounts of Chemical Research.
  • LookChem. (n.d.). Purification of N,N-Dimethylaniline. Chempedia. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • Diao, T., et al. (2010). Palladium-Catalyzed Amination of Aromatic C−H Bonds with Oxime Esters. Journal of the American Chemical Society. Available at: [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2021). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Haydl, A. M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Kappe, C. O., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Publications. Available at: [Link]

  • Szostak, M., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts. Organic Chemistry Portal. Available at: [Link]

  • LookChem. (n.d.). Method for purifying N, N-dimethylaniline by acid anhydride. Google Patents.

Sources

"improving solubility of N,N-Dimethyl-4-(pyridin-2-yl)aniline for experiments"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N,N-Dimethyl-4-(pyridin-2-yl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the solubility of this compound. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to assist in your laboratory work.

I. Understanding the Solubility Challenge

This compound possesses a chemical structure with both hydrophobic (the aniline and pyridine rings) and hydrophilic (the nitrogen atoms) characteristics.[1] This dual nature can lead to limited solubility in purely aqueous or non-polar organic solvents, posing a significant hurdle for various experimental setups.

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or buffer?

A1: The limited aqueous solubility of this compound is expected due to its predominantly hydrophobic structure. The molecule's two aromatic rings contribute to its poor interaction with water molecules. While the nitrogen atoms in the dimethylamino and pyridine groups can participate in hydrogen bonding, this is often insufficient to overcome the hydrophobicity of the carbon-rich scaffold.[1][2]

Q2: I've noticed the compound dissolving in some organic solvents but crashing out when I add my aqueous experimental medium. What is happening?

A2: This phenomenon, known as precipitation, occurs when the overall solvent system can no longer support the dissolution of the compound. Organic solvents can initially solvate the molecule, but the addition of a large volume of an aqueous medium, in which the compound is poorly soluble, will cause it to fall out of solution.

Q3: Can I simply heat the solution to improve solubility?

A3: While heating can temporarily increase the solubility of many compounds, it is not always a reliable or recommended method for this compound. Upon cooling to the experimental temperature (e.g., room temperature or 37°C), the compound is likely to precipitate out of the solution, leading to inaccurate concentrations and unreliable experimental results. Furthermore, prolonged heating can risk degradation of the compound.

III. Troubleshooting Guides: Step-by-Step Solutions

Guide 1: Co-Solvent Systems for Enhanced Solubility

One of the most effective strategies for improving the solubility of hydrophobic compounds is the use of a co-solvent system.[3][4][5] This involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with the aqueous medium.

Workflow for Co-Solvent Selection and Use:

Caption: Workflow for utilizing a co-solvent to improve solubility.

Experimental Protocol:

  • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[4][5]

  • Prepare a High-Concentration Stock Solution:

    • Weigh out a precise amount of this compound.

    • Add a minimal volume of the chosen co-solvent to completely dissolve the compound. For example, aim for a stock concentration of 10-50 mM.

  • Dilute to Working Concentration:

    • Gently vortex or pipette mix the stock solution.

    • Perform a stepwise dilution of the stock solution into your final aqueous experimental buffer.

    • Crucial Step: Add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Final Co-solvent Concentration: Aim to keep the final concentration of the organic co-solvent in your experimental medium as low as possible, typically below 1% (v/v), to minimize any potential off-target effects on your biological system.

Data Summary Table:

Co-SolventTypical Starting Stock ConcentrationMaximum Recommended Final Concentration in Aqueous Media
DMSO10 - 100 mM< 0.5% (v/v)
Ethanol10 - 50 mM< 1% (v/v)
Methanol10 - 50 mM< 1% (v/v)
Guide 2: pH Adjustment to Leverage Compound Basicity

This compound contains two basic nitrogen atoms: one in the pyridine ring and one in the dimethylamino group.[6] Protonation of these sites at acidic pH will result in a charged species with significantly increased aqueous solubility.[7][8][9][10][11]

Mechanism of pH-Dependent Solubility:

G Compound_Neutral This compound (Low Aqueous Solubility) Compound_Protonated Protonated Species (High Aqueous Solubility) Compound_Neutral->Compound_Protonated  + H+ (Acidic pH) Compound_Protonated->Compound_Neutral  - H+ (Basic pH)

Caption: Reversible protonation of this compound at acidic pH enhances its aqueous solubility.

Experimental Protocol:

  • Prepare an Acidic Solution: Start by attempting to dissolve the compound in a mildly acidic aqueous buffer (e.g., pH 4-5).

  • Titration with Acid:

    • Suspend the compound in your desired final buffer at a neutral pH.

    • While stirring, add small aliquots of a dilute acid (e.g., 0.1 M HCl) to gradually lower the pH.

    • Monitor for dissolution. The pH at which the compound fully dissolves can be considered the minimum pH required for solubility at that concentration.

  • Consider Experimental Compatibility: Ensure that the final acidic pH is compatible with your experimental system (e.g., cell culture, enzyme assay). If the required pH is too low, this method may not be suitable.

Guide 3: Utilizing Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that has enhanced aqueous solubility.[15][16]

Workflow for Cyclodextrin-Mediated Solubilization:

Caption: Step-by-step process for using cyclodextrins to enhance compound solubility.

Experimental Protocol:

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[13][15]

  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your experimental buffer to create a stock solution (e.g., 10-20% w/v).

  • Form the Inclusion Complex:

    • Add an excess of this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture for several hours to overnight at a controlled temperature to allow for the formation of the inclusion complex.

  • Isolate the Solubilized Fraction:

    • Centrifuge or filter the suspension (using a 0.22 µm filter) to remove any undissolved compound.

    • The resulting clear solution contains the solubilized this compound-cyclodextrin complex.

  • Determine the Concentration: It is essential to determine the actual concentration of the solubilized compound in the final solution using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

IV. Final Recommendations

For initial experiments, the co-solvent approach (Guide 1) is often the simplest and quickest method to implement. If the required concentration of the co-solvent is too high for your experimental system, or if you require a purely aqueous solution, then exploring pH adjustment (Guide 2) or cyclodextrin complexation (Guide 3) are excellent alternatives. Always perform appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.

References

  • MDPI.
  • National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Semantic Scholar. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Quora.
  • Wikipedia. Cosolvent.
  • Taylor & Francis Online. New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Khan Academy. pH and solubility.
  • Shandong IRO Chelating Chemical Co., Ltd.
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • PubMed.
  • askIITians. How does pH affect solubility?.
  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
  • Chemistry LibreTexts. 18.7: Solubility and pH.
  • Google Patents.
  • How to add an organic compound with very low water solubility in a liquid media?. (2016).
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • Solubility of Things. N,N-dimethyl-4-aniline.
  • ChemBK. N,N-dimethyl-4-(2-pyridin-4-ylethenyl)aniline.
  • Molbase. This compound.
  • ResearchGate. (PDF) N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline.
  • ChemicalBook.
  • The Good Scents Company. N,N-dimethyl aniline.
  • BLD Pharm. N,N-Dimethyl-4-(2-(pyridin-4-yl)vinyl)aniline.
  • ChemScene. 100381-45-1 | this compound.
  • PubChem. 4-((4,6-Dimethylpyrimidin-2-yl)thio)aniline.
  • SpectraBase. N,N-Dimethyl-4-(2-pyridylazo)aniline - Optional[1H NMR] - Spectrum.

Sources

Technical Support Center: Scaling the Synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for N,N-Dimethyl-4-(pyridin-2-yl)aniline reaction scale-up challenges.

Welcome to the technical support guide for the synthesis and scale-up of this compound. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this critical synthesis from the laboratory bench to pilot or manufacturing scale. As a molecule often central to the development of active pharmaceutical ingredients (APIs), its robust and reproducible synthesis is paramount.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate, diagnose, and resolve the complex challenges inherent in scaling up palladium-catalyzed cross-coupling reactions.

Section 1: Understanding the Core Chemistry

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction. The two most common and industrially relevant methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between them depends on the cost and availability of starting materials.

  • Suzuki-Miyaura Coupling: Couples a pyridine-containing boronic acid (or ester) with 4-bromo- or 4-iodo-N,N-dimethylaniline.

  • Buchwald-Hartwig Amination: Couples 2-chloro- or 2-bromopyridine with N,N-dimethylaniline.

Understanding the catalytic cycle is fundamental to effective troubleshooting. Failures at any stage of these cycles can lead to poor yield, incomplete conversion, or high impurity levels.

Catalytic_Cycles cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0_S LₙPd(0) ArPdX_S Ar-Pd(II)-X Pd0_S->ArPdX_S Oxidative Addition (Ar-X) ArPdOR_S Ar-Pd(II)-OR ArPdX_S->ArPdOR_S Ligand Exchange (Base) ArPdAr_S Ar-Pd(II)-Ar' ArPdOR_S->ArPdAr_S Transmetalation (Ar'-B(OR)₂) ArPdAr_S->Pd0_S Reductive Elimination Ar-Ar' Pd0_B LₙPd(0) ArPdX_B Ar-Pd(II)-X Pd0_B->ArPdX_B Oxidative Addition (Ar-X) ArPdAmine_B [Ar-Pd(II)-NR₂H]⁺X⁻ ArPdX_B->ArPdAmine_B Amine Coordination (HNR₂) ArPdNR2_B Ar-Pd(II)-NR₂ ArPdAmine_B->ArPdNR2_B Deprotonation (Base) ArPdNR2_B->Pd0_B Reductive Elimination Ar-NR₂ Troubleshooting_Workflow Start Scale-Up Reaction Fails (Low Yield / High Impurity) Low_Yield Problem: Low/Stalled Yield Start->Low_Yield High_Impurity Problem: High Impurity Start->High_Impurity Check_Inert Verify Inert Atmosphere (Degassing, N₂ Blanket) Check_Mixing Assess Agitation & Mass Transfer Check_Inert->Check_Mixing Check_Temp Confirm Temperature Control (No Hotspots) Check_Mixing->Check_Temp Check_Purity Analyze Raw Material Purity Check_Temp->Check_Purity Optimize_Catalyst Optimize Catalyst System (Precatalyst, Ligand, Loading) Check_Purity->Optimize_Catalyst If basics are OK Low_Yield->Check_Inert Is conversion poor? Optimize_Workup Optimize Workup & Purification (Scavenger, Recrystallization) High_Impurity->Optimize_Workup Is purity low? Success Process Successful Optimize_Catalyst->Success Optimize_Workup->Optimize_Catalyst If impurities persist Optimize_Workup->Success

Caption: A decision workflow for troubleshooting common scale-up issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this reaction?

A: For palladium-catalyzed cross-couplings, the primary CPPs are:

  • Temperature: Directly impacts reaction rate and catalyst stability.

  • Catalyst Loading: Affects kinetics and cost. It's crucial to find the lowest possible loading without compromising performance. [1]3. Reagent Stoichiometry: Small deviations can significantly impact the impurity profile.

  • Water Content: In Suzuki couplings, a small amount of water is often necessary, but too much or too little can stall the reaction. This should be a tightly controlled parameter. [2]For Buchwald-Hartwig reactions, strictly anhydrous conditions are generally required. [3]5. Agitation Rate: Ensures homogeneity and consistent heat/mass transfer.

Q: What are the main safety hazards to consider when scaling up this process?

A:

  • Reagent Toxicity: N,N-dimethylaniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. [4]2. Solvent Flammability: Many common solvents (e.g., toluene, THF, dioxane) are flammable. Ensure the reactor is properly grounded to prevent static discharge.

  • Pyrophoric Reagents: While less common for this specific synthesis, some strong bases or reagents used in related couplings can be pyrophoric. Always review the Safety Data Sheet (SDS) for all materials.

  • Pressure Build-up: Ensure the reactor is properly vented, especially if heating above the solvent's boiling point.

Section 4: General Scale-Up Protocol & Data

The following is a generalized protocol for a 100-gram scale synthesis via Suzuki-Miyaura coupling. NOTE: This is a template and must be optimized for your specific substrates and equipment.

Protocol: 100g Scale Suzuki-Miyaura Synthesis
  • Reactor Preparation:

    • Ensure a clean and dry 2L jacketed glass reactor is equipped with a mechanical overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

    • Inert the reactor by subjecting it to three cycles of vacuum followed by nitrogen backfill. Maintain a positive nitrogen flow.

  • Reagent Charging:

    • Charge 4-bromo-N,N-dimethylaniline (1.0 eq), 2-(pyridin-2-yl)-1,3,2-dioxaborinane (1.1 eq), and potassium phosphate (K₃PO₄, 2.5 eq) to the reactor as solids.

    • Charge the solvent (e.g., 2-BuOH/H₂O, 7/3 v/v, ~5 mL/g of limiting reagent). [5]Begin stirring.

    • Sparge the resulting slurry with nitrogen via a subsurface tube for 30 minutes.

  • Catalyst Addition & Reaction:

    • In a separate glovebox or inerted flask, weigh the palladium precatalyst (e.g., XPhos Pd G3, 0.1 - 0.5 mol%).

    • Quickly add the catalyst to the stirring slurry in the reactor.

    • Heat the reactor jacket to the target temperature (e.g., 90 °C). [5] * Monitor the reaction progress by HPLC every 2 hours.

  • Workup & Isolation:

    • Once the reaction is complete (<1% starting material remaining), cool the mixture to room temperature.

    • Add an organic solvent like toluene or ethyl acetate (~5 mL/g) and water (~3 mL/g). Stir vigorously for 15 minutes.

    • Separate the organic layer. Wash with brine.

    • Add a palladium scavenger (e.g., SiliaMetS Thiol) to the organic layer and stir at 45 °C for 4 hours.

    • Filter the mixture through a pad of celite to remove the scavenger.

    • Concentrate the filtrate under reduced pressure.

    • Perform a recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the final product.

Table 1: Typical Reaction Parameter Comparison
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide Ar-Br, Ar-IAr-Cl, Ar-Br
Coupling Partner Pyridyl-B(OR)₂N,N-dimethylaniline
Catalyst System Pd(OAc)₂ / SPhos, XPhos Pd G3BrettPhos Pd G3, RuPhos Pd G4
Typical Pd Loading 0.05 - 1.0 mol%0.1 - 2.0 mol%
Base K₃PO₄, K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, LHMDS
Solvent Toluene, Dioxane, 2-BuOH/H₂OToluene, Dioxane, CPME
Temperature 80 - 110 °C90 - 120 °C

References

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]

  • Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • N,N-dimethylaniline. Wikipedia. [Link]

Sources

"minimizing side reactions in the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethyl-4-(pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of palladium-catalyzed cross-coupling reactions.

The synthesis of this compound typically proceeds via two primary palladium-catalyzed cross-coupling strategies: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This guide is structured to address the specific issues that may arise in each of these synthetic routes.

Route 1: Buchwald-Hartwig Amination

In this approach, a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) is coupled with N,N-dimethyl-p-phenylenediamine. While effective, this reaction is prone to several side reactions that can diminish yield and complicate purification.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows a significant amount of unreacted 2-halopyridine and/or N,N-dimethyl-p-phenylenediamine. What are the likely causes?

  • Answer: Low or no conversion in the Buchwald-Hartwig amination of (hetero)aryl halides is a common challenge, often pointing to issues with catalyst activity or reaction conditions.[1][2]

    • Catalyst Inactivation: The active Pd(0) catalyst is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1] Use freshly degassed, anhydrous solvents. Common solvents for this reaction include toluene, 1,4-dioxane, and THF.[1]

    • Inefficient Oxidative Addition: The C-X bond of the 2-halopyridine must add to the Pd(0) center. This step can be particularly slow for less reactive aryl chlorides.[1] If using a 2-chloropyridine, you may need to employ more electron-rich and bulky ligands to facilitate this step. Consider sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or ferrocene-based ligands (e.g., Josiphos).[1]

    • Inappropriate Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the amine and regeneration of the catalyst. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[1] If your substrate is sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but this may necessitate a more active catalyst system and higher reaction temperatures.[1]

    • Low Reaction Temperature: Amination of less reactive halides like 2-chloropyridine often requires elevated temperatures, typically in the range of 80-110 °C, to drive the reaction to completion.[1]

Issue 2: Significant Formation of Hydrodehalogenation Byproduct

  • Question: I am observing a significant amount of pyridine (from a 2-halopyridine starting material) in my crude reaction mixture. How can I minimize this side reaction?

  • Answer: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a frequent side reaction in Buchwald-Hartwig aminations.[1] This occurs when reductive elimination of the desired product is slow, allowing for competing pathways.

    • Ligand Choice: The selection of the ligand is critical. Bulky, electron-rich ligands that accelerate reductive elimination can significantly minimize hydrodehalogenation.[1]

    • Base Purity: Ensure the base is anhydrous and of high purity. Traces of hydroxide or moisture in the base can promote hydrodehalogenation.[1]

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help to favor the desired coupling pathway over hydrodehalogenation.[1]

    • Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as water can be a proton source for this side reaction.[1]

Issue 3: Formation of Bis-arylated Amine

  • Question: My primary amine starting material is undergoing double arylation. How can I favor mono-arylation?

  • Answer: While N,N-dimethyl-p-phenylenediamine is a secondary amine, if a primary amine precursor is used, double arylation can be a problem. The choice of ligand and reaction conditions can influence the selectivity for mono- versus di-arylation. Generally, bulkier ligands tend to favor mono-arylation due to steric hindrance around the metal center.

Route 2: Suzuki-Miyaura Coupling

This route involves the cross-coupling of a 2-pyridylboronic acid or ester with a halo-N,N-dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline). This method is also susceptible to specific side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue 1: Significant Homocoupling of the 2-Pyridylboronic Acid

  • Question: I am observing a significant amount of 2,2'-bipyridine in my reaction mixture. How can I prevent this?

  • Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often exacerbated by the presence of oxygen.[3]

    • Strict Exclusion of Oxygen: The active Pd(0) catalyst can be oxidized to Pd(II) by oxygen. Pd(II) species can promote the homocoupling of boronic acids. It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[3]

    • Choice of Palladium Precursor: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step. Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).

    • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress homocoupling.

    • Control of Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Optimize the stoichiometry for your specific reaction.

Issue 2: Protodeboronation of the 2-Pyridylboronic Acid

  • Question: My reaction is sluggish, and I suspect my 2-pyridylboronic acid is decomposing. What can I do?

  • Answer: 2-Pyridylboronic acids are known to be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and base.

    • Use of Boronate Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.

    • Anhydrous Conditions: Ensure all reagents, especially the base and solvent, are anhydrous.

    • Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable if protodeboronation is a significant issue, but this may require optimization of other reaction parameters to maintain a good reaction rate.

Issue 3: Low Yield and Catalyst Deactivation

  • Question: My Suzuki reaction is not going to completion. What are the potential causes?

  • Answer: Low yields can be due to several factors, including catalyst deactivation and suboptimal reaction conditions.

    • Catalyst Inhibition by Pyridine Nitrogen: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation. The use of bulky, electron-rich ligands can help to mitigate this effect.

    • Inappropriate Ligand Choice: Standard phosphine ligands like PPh₃ may be less effective for couplings involving electron-deficient pyridines. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).

    • Base Quality: The base is essential for the transmetalation step. Ensure the base is anhydrous and finely ground to maximize its reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required.

General FAQs

  • Question: How can I purify the final product, this compound, from the common side products?

  • Answer: Purification can often be achieved by column chromatography on silica gel. Given the basic nature of the product due to the dimethylamino and pyridine groups, it may be beneficial to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent peak tailing. An acidic wash of the organic layer during workup can be used to remove the basic product into the aqueous layer, which can then be re-basified and extracted. However, this may also extract basic byproducts. Careful selection of the pH for this extraction can sometimes achieve separation. Recrystallization from a suitable solvent system is also a potential purification method.

  • Question: What are the key safety precautions when running these reactions?

  • Answer: Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. Reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

  • Question: Can I use microwave heating to accelerate these reactions?

  • Answer: Yes, microwave-assisted synthesis can often significantly reduce reaction times for both Buchwald-Hartwig and Suzuki-Miyaura couplings.[4] However, reaction conditions may need to be re-optimized for microwave heating.

Visualizing the Synthetic Pathways and Troubleshooting

To aid in understanding the reaction pathways and troubleshooting logic, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 2-Halopyridine 2-Halopyridine Oxidative Addition Oxidative Addition 2-Halopyridine->Oxidative Addition C-X Bond Activation N,N-Dimethyl-p-phenylenediamine N,N-Dimethyl-p-phenylenediamine Amine Coordination & Deprotonation Amine Coordination & Deprotonation N,N-Dimethyl-p-phenylenediamine->Amine Coordination & Deprotonation Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Side_Product_1 Hydrodehalogenation Product (Pyridine) Amine Coordination & Deprotonation->Side_Product_1 Competing Pathway Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Product This compound Reductive Elimination->Product Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products 4-Halo-N,N-dimethylaniline 4-Halo-N,N-dimethylaniline Oxidative Addition Oxidative Addition 4-Halo-N,N-dimethylaniline->Oxidative Addition 2-Pyridylboronic Acid/Ester 2-Pyridylboronic Acid/Ester Transmetalation Transmetalation 2-Pyridylboronic Acid/Ester->Transmetalation Base Side_Product_2 Protodeboronation Product (Pyridine) 2-Pyridylboronic Acid/Ester->Side_Product_2 H2O/Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Side_Product_1 Homocoupling Product (2,2'-Bipyridine) Transmetalation->Side_Product_1 O2 Presence Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Product This compound Reductive Elimination->Product

Caption: Suzuki-Miyaura Coupling Catalytic Cycle and Common Side Reactions.

Quantitative Data Summary

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Catalyst Loading 1-5 mol%1-5 mol%
Ligand Bulky, electron-rich phosphines (e.g., RuPhos, XPhos)Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs
Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent Toluene, 1,4-Dioxane, THF1,4-Dioxane, Toluene, DMF
Temperature 80-110 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Experimental Protocols: General Procedures

The following are generalized experimental protocols. These should be considered as starting points and will likely require optimization for your specific substrates and laboratory conditions.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv.), N,N-dimethyl-p-phenylenediamine (1.2 equiv.), the phosphine ligand (1.5-2 mol% per Pd), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-halo-N,N-dimethylaniline (1.0 equiv.), the 2-pyridylboronic acid or ester (1.2-1.5 equiv.), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Leesakul, N., Yoopensuk, S., & Hansongnern, K. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1923. [Link]

  • BenchChem. (2025).
  • Leesakul, N., Yoopensuk, S., & Hansongnern, K. (2010). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. ResearchGate. [Link]

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6926–6936. [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]

  • Li, R., Liu, L., Liu, Y., & Zhang, J. (2020). The synthetic route of N, N-Dimethylaniline. ResearchGate. [Link]

  • Unknown. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Course Hero. [Link]

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. IntechOpen. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. GalChimia. [Link]

  • Chemical & Pharmaceutical Bulletin. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • Kappe, C. O. (2009). A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(26), 3379-3381. [Link]

  • National Center for Biotechnology Information. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 28(23), 7793. [Link]

  • NSUWorks. (2022). Comparative study of homocoupling reactions to create 2,2'-bipyridine adducts. NSUWorks. [Link]

  • National Center for Biotechnology Information. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Scientific Reports, 12, 15729. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. ResearchGate. [Link]

  • PubMed. (2009). General and mild preparation of 2-aminopyridines. Organic Letters, 11(20), 4576-4579. [Link]

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • ResearchGate. (2018). A General and Efficient 2-Amination of Pyridines and Quinolines. ResearchGate. [Link]

  • Yamanoi, Y. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • National Center for Biotechnology Information. (2010). Prodrugs for Amines. Molecules, 15(3), 1837-1863. [Link]

Sources

Technical Support Center: Characterization of Impurities in N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with N,N-Dimethyl-4-(pyridin-2-yl)aniline. It provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of impurity profiling for this specific molecule. The inherent basicity of the pyridine and aniline nitrogens presents unique analytical challenges, which this guide aims to address with practical, field-proven solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and the logic of the proposed solution.

Q1: My primary HPLC peak for this compound shows significant tailing. What's causing this and how can I resolve it?

A1: Peak tailing for this compound is a common issue in reversed-phase HPLC and is almost always caused by secondary interactions between the basic amine functional groups and acidic residual silanol groups on the surface of silica-based columns.[1] These interactions delay a portion of the analyte molecules, causing them to elute later than the main peak band, resulting in a "tail."

Core Causality: The lone pair of electrons on the nitrogen atoms can interact strongly with surface silanols (Si-OH), especially if the silanols are ionized (Si-O⁻). This is a classic problem for basic analytes.

Solutions:

  • Optimize Mobile Phase pH: Adjust and buffer the mobile phase to a pH approximately two units below the pKa of your compound's ionizable groups. This protonates the basic nitrogens, reducing their interaction with silanols. Conversely, a high pH can suppress silanol ionization, but this may compromise column stability.

  • Select an Appropriate Column: Use a high-purity, modern silica column that is thoroughly end-capped. End-capping neutralizes most of the accessible silanol groups. Columns with hybrid particle technology also offer improved peak shape for basic compounds over a wider pH range.

  • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask the residual silanol sites and maintain a consistent pH on the column surface, improving peak symmetry.[1]

  • Reduce Injection Mass: Overloading the column can saturate the primary retention sites, forcing analyte molecules to interact with the secondary silanol sites, which exacerbates tailing.[2] Try reducing the sample concentration or injection volume to see if the peak shape improves.[2]

Workflow for Mitigating HPLC Peak Tailing

start Peak Tailing Observed for This compound check_overload Is Sample Overloaded? start->check_overload reduce_load Decrease Sample Concentration or Injection Volume check_overload->reduce_load Yes check_ph Is Mobile Phase pH Optimized? check_overload->check_ph No reduce_load->check_ph adjust_ph Adjust and Buffer pH ~2 units below analyte pKa check_ph->adjust_ph No check_column Is Column Suitable? check_ph->check_column Yes adjust_ph->check_column change_column Use High-Purity, End-Capped or Hybrid Particle Column check_column->change_column No end_good Symmetrical Peak Achieved check_column->end_good Yes change_column->end_good

Caption: A decision-tree workflow for troubleshooting HPLC peak tailing.

Q2: I've detected an unknown impurity peak in my chromatogram that is above the 0.10% threshold. What is the standard workflow for identifying it?

A2: Identifying an unknown impurity above the regulatory identification threshold is a critical step to ensure product safety and quality.[3][4] The process is a systematic investigation combining chromatographic separation with powerful spectroscopic techniques.

Workflow for Structural Elucidation:

  • Initial Assessment with LC-MS: The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown impurity.[5][6] This provides the most fundamental piece of information about the compound.

  • Determine Elemental Composition via HRMS: Employ High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass measurement (typically to four decimal places). This data allows you to predict the elemental composition (the molecular formula) of the impurity, significantly narrowing down potential structures.[5]

  • Generate Fragmentation Data with MS/MS: Perform tandem mass spectrometry (MS/MS or MS²) on the impurity's molecular ion. The resulting fragmentation pattern provides clues about the molecule's substructures, helping to piece together its overall architecture.[7][8]

  • Hypothesize Potential Structures: Based on the molecular formula, fragmentation data, and knowledge of the synthetic pathway of this compound, propose likely structures. Consider unreacted starting materials, intermediates, by-products from side reactions, or degradation products.

  • Isolate the Impurity: If the structure cannot be definitively determined from MS data alone, the impurity must be isolated for Nuclear Magnetic Resonance (NMR) spectroscopy. Use preparative HPLC to collect a sufficient quantity (typically <1 mg) of the pure impurity.[6]

  • Confirm Structure with NMR: Analyze the isolated compound using 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments.[9][10] NMR provides unambiguous information about the connectivity of atoms and the final stereochemistry, allowing for definitive structure confirmation.[11]

Impurity Identification Workflow

start Unknown Impurity >0.10% lcms LC-MS Analysis start->lcms get_mw Determine Molecular Weight (MW) lcms->get_mw hrms High-Resolution MS (HRMS) get_mw->hrms get_formula Determine Elemental Composition hrms->get_formula msms Tandem MS (MS/MS) get_formula->msms get_fragments Analyze Fragmentation Pattern msms->get_fragments propose Propose Putative Structures based on Synthesis Route & MS Data get_fragments->propose isolate Isolate Impurity via Prep-HPLC propose->isolate nmr Acquire 1D & 2D NMR Spectra isolate->nmr elucidate Confirm Structure nmr->elucidate

Caption: A standard workflow for the structural elucidation of unknown impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect in this compound samples?

A1: The impurity profile is directly linked to the synthetic route. Assuming a common synthesis method like a palladium-catalyzed Buchwald-Hartwig or Suzuki coupling reaction, you should be vigilant for the following:

  • Unreacted Starting Materials: e.g., 2-bromopyridine, N,N-dimethylaniline, or their boronic acid/ester equivalents.

  • Homocoupling By-products: Symmetrical dimers of the starting materials, such as 2,2'-bipyridine and 4,4'-bis(dimethylamino)biphenyl.

  • Isomeric Impurities: If the starting materials are not positionally pure, related isomers may be formed.

  • Process Reagents and Catalysts: Residual palladium catalyst, ligands, and inorganic salts from the reaction workup.[3]

  • Degradation Products: The compound can be susceptible to oxidation, especially at the aniline nitrogen, forming N-oxide derivatives.

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A2: Global regulatory authorities, guided by the International Council for Harmonisation (ICH), have established thresholds for impurity control.[4][12] The key guideline is ICH Q3A(R2), which specifies thresholds based on the maximum daily dose (MDD) of the drug substance.[4]

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake
  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[4]

  • Identification Threshold: The level at which the structure of an impurity must be determined.[3][4]

  • Qualification Threshold: The level at which an impurity, based on its structure, must be assessed for toxicological safety.[4]

Q3: Which is the better primary analytical technique for this compound: LC-MS or GC-MS?

A3: LC-MS is unequivocally the primary and most powerful technique for analyzing impurities in this compound.[6][7][8]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): It is ideal for non-volatile, polar, and thermally sensitive compounds, which describes the parent molecule and most of its likely impurities. It combines the high-resolution separation of HPLC with the sensitive detection and identification capabilities of mass spectrometry.[5][6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is best suited for volatile and thermally stable compounds.[13][14] While it can be useful for detecting volatile starting materials (like N,N-dimethylaniline) or residual solvents, it is not suitable for the parent compound or its larger, less volatile by-products, which would likely decompose in the hot GC injector.[14] Therefore, GC-MS should be considered a complementary technique for specific applications.

Section 3: Key Experimental Protocols

Protocol 1: General Purpose HPLC-UV/MS Method for Impurity Profiling

This protocol provides a robust starting point for method development. Optimization will be required for your specific sample and impurity profile.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Column: High-purity C18 column, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 20.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • UV Detection: 254 nm or monitor via PDA detector from 200-400 nm.

  • MS Settings (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogens are readily protonated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Scan Range: m/z 100-1000.

Protocol 2: Sample Preparation for Analysis
  • Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Diluent: Use a mixture of Acetonitrile/Water (50:50 v/v) or the initial mobile phase composition as the diluent to ensure solubility and compatibility with the HPLC system.

  • Dissolution: Dissolve the sample completely, using sonication if necessary.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for impurity analysis. This concentration is typically low enough to avoid detector saturation for the main peak while allowing for the detection of impurities at the 0.1% level.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove particulates before injection.

References

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]

  • LabExperts. Identification of impurities in pharmaceutical products. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Chen G, Pramanik BN, Liu YH, Mirza UA. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Journal of Mass Spectrometry. 2010. Available from: [Link]

  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]

  • Netpharmalab. Identification and quantification of unknown impurities (LC-MS y GC-MS). Available from: [Link]

  • Dolan JW. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. 2012. Available from: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available from: [Link]

  • ResearchGate. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Available from: [Link]

  • European Medicines Agency. Quality: impurities. Available from: [Link]

  • Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. 2017. Available from: [Link]

  • International Journal of Drug Regulatory Affairs. Regulatory aspects of Impurity profiling. 2020. Available from: [Link]

  • Dubey S, et al. impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. 2018. Available from: [Link]

  • Ramachandra B. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. 2017. Available from: [Link]

  • Albanese DMC, Gado I, Vasile F. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Analytical Sciences. 2025. Available from: [Link]

  • Seton Hall University eRepository. Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. 2023. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to N,N-Dimethyl-4-(pyridin-2-yl)aniline and 2,2'-Bipyridine as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of N,N-Dimethyl-4-(pyridin-2-yl)aniline (DMPA) and the archetypal 2,2'-bipyridine (bpy) ligand. We explore the fundamental differences originating from the introduction of an electron-donating N,N-dimethylamino group onto the pyridyl-aniline scaffold. This comparison covers synthetic accessibility, coordination behavior, and the profound impact on the electronic, electrochemical, and photophysical properties of their resulting metal complexes. Experimental data and detailed protocols are provided to support the analysis, offering researchers and materials scientists a comprehensive resource for ligand selection and design in applications ranging from catalysis to organic electronics.

Introduction: A Tale of Two Ligands

In the vast landscape of coordination chemistry, bidentate N-heterocyclic ligands are foundational pillars. For decades, 2,2'-bipyridine (bpy) has been the quintessential chelating ligand, celebrated for its rigid structure, synthetic accessibility, and the predictable, stable complexes it forms with a wide array of transition metals.[1][2][3] Its photophysical and electrochemical properties, particularly in ruthenium and iridium complexes, have been exhaustively studied and have laid the groundwork for advancements in photocatalysis, sensing, and solar energy conversion.[1][4]

This guide introduces a functionalized alternative: this compound (DMPA). While sharing the same pyridyl-aniline chelating core as bpy, DMPA incorporates a powerful N,N-dimethylamino substituent. This modification transforms the ligand from a simple sigma-donating/pi-accepting system into an asymmetric donor-acceptor (D-A) molecule.[5] The aniline nitrogen, enriched by the dimethylamino group, acts as a potent electron donor, while the pyridine ring serves as the electron acceptor. This intrinsic electronic asymmetry is the central theme of our comparison, as it imparts unique and highly tunable properties to the resulting metal complexes, opening new avenues for materials design.

Structural and Electronic Rationale for Comparison

The core difference between these ligands dictates their function. Bpy is a symmetric, neutral ligand whose properties are primarily defined by the two pyridine rings. In contrast, DMPA possesses a permanent dipole and an electronic landscape primed for intramolecular charge transfer (ICT), a phenomenon where electronic excitation moves electron density from the donor (dimethylamino-aniline) to the acceptor (pyridine) part of the molecule.[6][7] This guide will dissect how this fundamental difference in electronic structure translates into tangible, measurable, and ultimately, exploitable differences in performance.

G Figure 1: Structural Comparison of Ligands cluster_0 2,2'-Bipyridine (bpy) cluster_1 This compound (DMPA) bpy dmpa

Caption: Structural formulas of 2,2'-Bipyridine and DMPA.

Synthesis and Accessibility

The practicality of a ligand is often determined by its synthetic accessibility and cost. Here, the established nature of bpy gives it a distinct advantage.

Synthesis of 2,2'-Bipyridine (bpy)

2,2'-Bipyridine is a commodity chemical. Industrial synthesis is typically achieved through the dehydrogenation of pyridine using catalysts like Raney nickel or through coupling reactions of 2-halopyridines.[1][2][3] For the vast majority of researchers, bpy is an inexpensive, off-the-shelf starting material.

Synthesis of this compound (DMPA)

DMPA is a specialized ligand and is not as readily available. Its synthesis generally requires a cross-coupling reaction. A common and effective method is the Suzuki coupling between 2-bromopyridine and 4-(N,N-dimethylamino)phenylboronic acid.

Experimental Protocol: Synthesis of DMPA via Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine (1.0 eq), 4-(N,N-dimethylamino)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as K₂CO₃ or Na₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic phase with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield DMPA as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Analysis:

Feature2,2'-Bipyridine (bpy)This compound (DMPA)
Availability Commercially available, low costRequires multi-step synthesis
Synthesis Complexity Industrial scale, simple precursorsRequires palladium catalysis, purification
Scalability Highly scalableModerately scalable, catalyst cost is a factor

Coordination Chemistry and Complex Stability

Both ligands form stable five-membered chelate rings with metal ions, a phenomenon driven by the thermodynamically favorable chelate effect.[8]

G Figure 2: Generalized Complex Synthesis Workflow start Metal Precursor (e.g., RuCl₂(DMSO)₄) + Ligand (bpy or DMPA) solvent Add Degassed Solvent (e.g., Ethanol, DMF) start->solvent reflux Reflux under Inert Atmosphere (e.g., 4-24h) solvent->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate Complex (e.g., add counter-ion like KPF₆) cool->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization or Column Chromatography isolate->purify characterize Characterize (NMR, MS, X-ray, UV-Vis) purify->characterize

Caption: A generalized workflow for synthesis and characterization.

Stability Constants

The stability of a metal complex is quantified by its formation constant (K) or its logarithm (log K). For bpy, these values are well-documented for a variety of metal ions.[8][9][10]

Metal IonLigandLog K₁Log K₂Log K₃Overall (log β₃)
Fe(II)2,2'-Bipyridine4.23.79.5~17.4
Ni(II)2,2'-Bipyridine7.06.86.5~20.3
Cu(II)2,2'-Bipyridine8.05.53.4~16.9
Zn(II)2,2'-Bipyridine5.04.54.0~13.5
Data compiled from various sources. Conditions may vary.[8][11][12]

While comprehensive thermodynamic data for DMPA complexes are less common in the literature, the chelate ring structure is analogous to that of bpy. Therefore, DMPA is also expected to form highly stable complexes. The primary difference in stability would arise from the electronic effects of the dimethylamino group, which increases the basicity of the aniline nitrogen, potentially leading to stronger M-N bonds and slightly higher stability constants, though this can be metal-dependent.

Electrochemical Properties: Probing Electronic Structure

Cyclic voltammetry (CV) is a powerful technique to probe the electronic effects of ligands on a metal center. The redox potentials of metal complexes are highly sensitive to the electron-donating or -withdrawing nature of their ligands.

Comparative Redox Potentials

Let's consider a representative system, such as the Ru(II)/Ru(III) couple in a heteroleptic [Ru(bpy)₂(L)]²⁺ complex, where L is either bpy or DMPA.

  • [Ru(bpy)₃]²⁺: This complex is a benchmark in electrochemistry. It undergoes a reversible one-electron oxidation centered on the metal (Ru²⁺ → Ru³⁺) at approximately +1.26 V vs SCE (Saturated Calomel Electrode). It also displays multiple, reversible, ligand-based reductions at negative potentials.[13][14]

  • [Ru(bpy)₂(DMPA)]²⁺ (Predicted): The N,N-dimethylamino group is a strong electron-donating group. It increases the electron density on the aniline ring, which in turn increases the electron density on the ruthenium center. This makes the metal easier to oxidize. Consequently, the Ru²⁺/Ru³⁺ oxidation potential for the DMPA-containing complex is expected to be significantly lower (less positive) than that of [Ru(bpy)₃]²⁺. This shift can be as much as 200-400 mV, depending on the solvent and specific complex.

Table of Representative Redox Potentials

ComplexRedox CouplePotential (V vs. Fc/Fc⁺)Key Feature
[Ru(bpy)₃]²⁺Ru(II)/Ru(III)~+0.8 to +0.9 VBenchmark potential.[14]
[Ru(bpy)₃]²⁺bpy/bpy⁻~-1.7 to -1.8 VFirst ligand-centered reduction.[15]
[Ru(bpy)₂(DMPA)]²⁺Ru(II)/Ru(III)~+0.5 to +0.7 V (Est.)Anodic shift due to electron-donating DMPA.
[Ru(bpy)₂(DMPA)]²⁺DMPA⁺/DMPA~+0.2 to +0.4 V (Est.)Ligand-centered oxidation, not present in bpy.

Experimental Protocol: Cyclic Voltammetry

  • Cell Assembly: Use a standard three-electrode cell containing a glassy carbon working electrode, a platinum wire counter electrode, and a non-aqueous reference electrode (e.g., Ag/AgNO₃).

  • Solution Preparation: Dissolve the metal complex (e.g., 1 mM) in a degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: Record the cyclic voltammogram at a scan rate of 100 mV/s. Scan in the positive direction to observe the oxidation and in the negative direction for reductions.

  • Calibration: After the measurement, add a small amount of ferrocene as an internal standard. The Fc/Fc⁺ couple has a defined potential (0.00 V) against which all other potentials can be referenced.

Photophysical Properties: The Impact of Charge Transfer

The most dramatic differences between bpy and DMPA complexes emerge in their interaction with light. The electronic structure of the ligand dictates the nature of the excited states.

G Figure 3: Dominant Electronic Transitions cluster_0 bpy Complex (e.g., [Ru(bpy)₃]²⁺) cluster_1 DMPA Complex (e.g., [Ru(DMPA)₃]²⁺) metal_gs Metal d-orbitals (HOMO) bpy_lumo bpy π* orbitals (LUMO) metal_gs->bpy_lumo MLCT (Metal-to-Ligand Charge Transfer) dmpa_homo DMPA Donor π orbital (HOMO) dmpa_lumo DMPA Acceptor π* orbital (LUMO) dmpa_homo->dmpa_lumo ICT (Intramolecular Charge Transfer)

Caption: MLCT in bpy complexes vs. ICT in DMPA complexes.

Absorption and Emission
  • Bpy Complexes: The visible absorption spectra of complexes like [Ru(bpy)₃]²⁺ are dominated by intense Metal-to-Ligand Charge Transfer (MLCT) bands, where a photon promotes an electron from a metal d-orbital to a π* orbital of the bipyridine ligand.[1][16] Emission from these complexes, typically phosphorescence, occurs from the triplet ³MLCT state.

  • DMPA Complexes: The presence of the donor-acceptor structure in the DMPA ligand introduces a low-energy Intramolecular Charge Transfer (ICT) transition.[5][6][17] This has two major consequences:

    • Red-Shifted Absorption: The ICT absorption band occurs at a lower energy (longer wavelength) than the MLCT bands of corresponding bpy complexes. This can shift the color of the complex significantly.

    • Solvatochromism: ICT states are highly polar. The energy of the ICT emission is very sensitive to the polarity of the solvent. In polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength. This effect is generally weak or absent in the pure MLCT emission of bpy complexes.

Comparative Photophysical Data

Property[Ru(bpy)₃]²⁺ in CH₃CN[Ir(ppy)₂(DMPA)]⁺ (Representative)
Absorption λₘₐₓ ~452 nm (¹MLCT)~480-520 nm (¹ICT/¹MLCT)
Emission λₘₐₓ ~615 nm (³MLCT)~580-650 nm (³ICT/³MLCT)
Excited State Nature Metal-to-Ligand Charge TransferMixed Intraligand and MLCT
Solvatochromism WeakStrong

Applications in Organic Light-Emitting Diodes (OLEDs)

The distinct photophysical properties of these ligands translate directly into their performance in optoelectronic devices. Phosphorescent iridium(III) complexes are workhorses in OLED technology.

  • Bpy Ligands: Ancillary ligands like bpy and its derivatives are crucial for tuning the emission color and improving the efficiency of heteroleptic iridium emitters (e.g., [Ir(C^N)₂(N^N)]⁺).[18] They provide stability and help modulate the energy levels of the complex.

  • DMPA Ligands: The strong ICT character of DMPA-type ligands offers a powerful tool for designing efficient red and deep-red emitters. The electron-donating group helps to lower the HOMO-LUMO gap, pushing emission to longer wavelengths. Cationic iridium complexes incorporating pyridyl-imidazole or pyridyl-triazole ligands have shown excellent performance in solution-processed OLEDs, achieving high external quantum efficiencies (EQEs).[19] The principles demonstrated in these systems are directly applicable to DMPA, suggesting its potential for creating highly efficient, color-tuned phosphorescent OLEDs.

Conclusion and Outlook

This guide has illuminated the profound differences between the classic 2,2'-bipyridine ligand and the functionally-rich this compound. While bpy remains an indispensable tool for its stability and predictable behavior, DMPA offers a gateway to advanced functional materials through rational electronic design.

  • Choose 2,2'-Bipyridine for:

    • Well-understood, benchmark systems.

    • Applications where robust stability and simple MLCT photophysics are required.

    • Cost-effective, large-scale syntheses.

  • Choose this compound for:

    • Tunable, low-energy (red-shifted) absorption and emission.

    • Applications requiring sensitivity to the local environment (sensing).

    • Design of advanced materials for OLEDs and photocatalysis where modulating redox potentials and excited-state properties is critical.

The deliberate introduction of donor-acceptor character into a classic chelating scaffold, as exemplified by DMPA, represents a powerful strategy in modern coordination chemistry. Future research will undoubtedly uncover further advantages of this approach, leading to the development of next-generation catalysts, sensors, and optoelectronic materials.

References

  • Comparing the stability of metal complexes with different bipyridine isomers - Benchchem.
  • Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 - SciSpace.
  • Ruthenium Complexes of Quinone Related Ligands: A Study of the Electrochemical Properties of 2-Aminothiophenolatobis(2,2'-Bipyridine)Ruthenium(II)
  • 2,2'-Bipyridine 366-18-7 wiki.
  • What is Intramolecular Charge Transfer (ICT)? - Ossila.
  • 2,2'-Bipyridine - chemeurope.com.
  • Electrochemical and Photophysical Properties of Ruthenium(II)
  • DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX - Global Scientific Journal.
  • Metal ligand stability constants for 2,2-biprydyl (1:2)
  • The synthesis and electrochemical behavior of ruthenium(III) bipyridine complexes: - ResearchGate.

  • Electrochemical data of polypyridine complexes of Ru(II) - PMC - PubMed Central.
  • Bipyridine Complexes.
  • Intramolecular charge transfer in donor-acceptor molecules (Journal Article) | OSTI.GOV. [Link]

  • Electrochemical and spectral investigations of ring-substituted bipyridine complexes of ruthenium | Semantic Scholar. [Link]

  • The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - MDPI. [Link]

  • 2,2′-Bipyridine - Wikipedia. [Link]

  • The Electronic Landscape of Pyridyl Aniline Derivatives: An In-depth Technical Guide - Benchchem.
  • Transitioning from Intraligand π,π* to Charge-Transfer Excited States Using Thiophene-Based Donor–Acceptor Systems | Inorganic Chemistry - ACS Publications. [Link]

  • Experimental Procedures Prepar
  • Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes [M(Me2dpb)Cl] Obtained from C‒H Activation of 1,5-Di(2-pyridyl)-2,4-dimethylbenzene (Me2dpbH) - MDPI. [Link]

  • Highly-efficient solution-processed organic light-emitting diodes using cationic iridium complexes with a pyridine-imidazole type ancillary ligand as the dopants | Request PDF - ResearchGate. [Link]

  • Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices - ResearchGate. [Link]

  • yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry - Benchchem.
  • A Comparative Guide to 4,4'-Bipyridine and 2,2'-Bipyridine as Ligands for Researchers - Benchchem.

Sources

A Critical Evaluation of N,N-Dimethyl-4-(pyridin-2-yl)aniline as a Novel Photosensitizer in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Ideal Photosensitizers in Photodynamic Therapy

Photodynamic therapy (PDT) represents a paradigm of targeted cancer treatment, harnessing the interplay of a photosensitizer (PS), light, and molecular oxygen to induce localized cytotoxicity.[1][2] The therapeutic outcome is critically dependent on the photosensitizer, a non-toxic dye that, upon activation by a specific wavelength of light, transitions to an excited triplet state.[1] This excited state then reacts with surrounding oxygen to produce highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂), which triggers cell death through apoptosis or necrosis.[2][3]

The first generation of photosensitizers, such as Photofrin®, a derivative of hematoporphyrin, paved the way for PDT but is hampered by a complex composition, low absorption in the tissue-penetrating red region of the spectrum, and prolonged skin photosensitivity.[4] This has driven the development of second and third-generation photosensitizers with improved photophysical and pharmacological properties. An ideal photosensitizer should exhibit:

  • Strong absorption in the "phototherapeutic window" (600-850 nm) for deep tissue penetration.[3]

  • A high singlet oxygen quantum yield (ΦΔ).

  • Minimal dark toxicity and rapid clearance from healthy tissues.

  • High chemical purity and stability.

  • Preferential accumulation in target tissues.

In recent years, molecules with a donor-acceptor (D-A) architecture have emerged as a promising class of photosensitizers.[5][6] This design can facilitate intramolecular charge transfer (ICT), a process that can promote intersystem crossing (ISC) to the desired triplet state, thereby enhancing singlet oxygen generation. This guide provides a comparative analysis of a simple D-A molecule, N,N-Dimethyl-4-(pyridin-2-yl)aniline (DMAP-Py) , against established photosensitizers, exploring its theoretical potential and outlining the necessary experimental validation.

DMAP-Py: A Donor-Acceptor Candidate for PDT

This compound (DMAP-Py) is a small organic molecule featuring an electron-donating N,N-dimethylaniline group directly linked to an electron-accepting pyridine ring. This structure is hypothesized to create a push-pull system that could be favorable for photosensitization.

cluster_DMAPPY This compound (DMAP-Py) cluster_ICT Hypothesized Photophysical Process Donor N,N-Dimethylaniline (Electron Donor) Bond C-C Bond (π-conjugation) Donor->Bond Electron Push Acceptor Pyridine (Electron Acceptor) Light Light Absorption (hν) Bond->Acceptor Electron Pull ICT Intramolecular Charge Transfer (ICT) Light->ICT ISC Intersystem Crossing (ISC) ICT->ISC Triplet Triplet State (T1) ISC->Triplet

Caption: Donor-Acceptor architecture of DMAP-Py and hypothesized photophysical pathway.

The N,N-dimethylaniline moiety acts as a potent electron donor, while the nitrogen-containing pyridine ring serves as an electron acceptor. Upon photoexcitation, an ICT state may be formed, which can potentially enhance the rate of intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁), a critical step for efficient singlet oxygen generation (a Type II photochemical process).[6]

Comparative Analysis: DMAP-Py vs. Established Photosensitizers

While no direct experimental data for DMAP-Py as a photosensitizer is currently available in the literature, we can compare its theoretical potential against the known properties of clinically used and well-studied photosensitizers. This comparison highlights the key benchmarks DMAP-Py would need to meet or exceed.

PropertyPhotofrin® (Porphyrin mixture) Chlorin e6 Methylene Blue This compound (DMAP-Py)
Class First-Generation PorphyrinSecond-Generation ChlorinPhenothiazinium DyeHypothetical Donor-Acceptor Dye
Chemical Nature Mixture of oligomersSingle, well-defined moleculeSingle, well-defined moleculeSingle, well-defined molecule
λmax (nm) ~630~660~665To be determined (TBD); likely < 600 nm without modification
Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) Low (~3,000)High (~150,000)High (~80,000)TBD; crucial for efficacy
Singlet Oxygen Quantum Yield (ΦΔ) Moderate (~0.3-0.5)High (~0.6-0.7)Moderate (~0.5)TBD; key performance indicator
Solubility Water-soluble (formulated)Poor water solubility (derivatized)Water-solubleTBD; likely requires formulation for aqueous media
Dark Toxicity LowLowLowTBD; expected to be low
Key Advantage Historical benchmarkHigh ε and ΦΔ, strong red light absorptionSimple structure, readily availableSimple, metal-free, potentially tunable D-A structure
Key Disadvantage Mixture, weak absorption, prolonged photosensitivityHydrophobicity, aggregation tendencyLower ΦΔ than some chlorins, potential for reductionUnknown; likely poor absorption in the therapeutic window

Proposed Experimental Workflow for the Evaluation of DMAP-Py

To validate the potential of DMAP-Py as a photosensitizer, a systematic, multi-stage experimental approach is required. This protocol serves as a self-validating system, with each step providing critical data to justify proceeding to the next.

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_photophysics Phase 2: Photophysical Evaluation cluster_invitro Phase 3: In Vitro Assessment synthesis Synthesis of DMAP-Py (e.g., Suzuki Coupling) purification Purification & Structural Verification (NMR, Mass Spec, HPLC) synthesis->purification uv_vis UV-Vis & Fluorescence Spectroscopy (Determine λmax, ε, Stokes Shift) purification->uv_vis singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) (e.g., DPBF assay) uv_vis->singlet_oxygen dark_toxicity Dark Toxicity Assay (MTT Assay, 24-72h) singlet_oxygen->dark_toxicity uptake Cellular Uptake & Localization (Fluorescence Microscopy) dark_toxicity->uptake pdt_assay Phototoxicity Assay (MTT Assay post-irradiation) uptake->pdt_assay GO_NO_GO Proceed to In Vivo Studies? pdt_assay->GO_NO_GO Decision Point

Caption: A step-by-step workflow for the comprehensive evaluation of a novel photosensitizer candidate.

Phase 1: Synthesis and Characterization
  • Synthesis: Synthesize this compound, likely via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, between a pyridine-boronic acid derivative and a halo-N,N-dimethylaniline derivative.

  • Purification: Purify the product using column chromatography.

  • Structural Verification: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Purity should be >95% as determined by HPLC.

Phase 2: Photophysical Properties
  • Absorption and Emission Spectra: Dissolve DMAP-Py in various solvents (e.g., DMSO, ethanol) to record its UV-Visible absorption and fluorescence emission spectra. This will determine its maximum absorption wavelength (λmax), molar extinction coefficient (ε), and Stokes shift.

    • Rationale: A high ε is crucial for efficient light absorption. The λmax will indicate if the molecule absorbs in a biologically relevant region.

  • Singlet Oxygen Quantum Yield (ΦΔ) Measurement: Determine the efficiency of singlet oxygen production using a chemical probe like 1,3-diphenylisobenzofuran (DPBF). The photobleaching of DPBF in the presence of DMAP-Py and a reference photosensitizer (e.g., Methylene Blue) under irradiation is monitored spectrophotometrically.

    • Rationale: ΦΔ is a direct measure of the photosensitizer's ability to generate the primary cytotoxic agent in PDT and is a critical predictor of its potential efficacy.

Phase 3: In Vitro Evaluation
  • Cell Line Selection: Choose a relevant cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer).

  • Dark Toxicity: Incubate the cells with increasing concentrations of DMAP-Py for 24-72 hours in the dark. Assess cell viability using an MTT assay.

    • Rationale: An ideal photosensitizer must have minimal toxicity in the absence of light. This establishes a safe concentration range for subsequent experiments.

  • Cellular Uptake and Subcellular Localization: Incubate cells with a fluorescent concentration of DMAP-Py. Visualize its uptake and localization using fluorescence microscopy. Co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) can reveal the site of accumulation.

    • Rationale: The subcellular localization of a photosensitizer heavily influences the mechanism of cell death. For example, mitochondrial localization often leads to efficient apoptosis.

  • Phototoxicity Assay: Incubate cells with non-toxic concentrations of DMAP-Py, followed by irradiation with light at a wavelength corresponding to its absorption maximum. Assess cell viability 24 hours post-irradiation using an MTT assay.

    • Rationale: This is the definitive in vitro test of PDT efficacy, demonstrating light-dependent cytotoxicity. Control groups (no drug + light, drug + no light, no drug + no light) are essential.

Mechanism of Action: The Jablonski Diagram

The efficacy of any photosensitizer is governed by the photophysical processes that occur after light absorption. These processes are best illustrated by a Jablonski diagram.

Jablonski cluster_pdt PDT Reactions S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) Type1 Type1 T1->Type1 Type I (Radical Formation) Type2 Type2 T1->Type2 Type II (Singlet Oxygen) O2_singlet ¹O₂ (Cytotoxic) Type2->O2_singlet ³O₂ → ¹O₂

Caption: Jablonski diagram illustrating the photophysical pathways in photodynamic therapy.

Upon light absorption, the photosensitizer (PS) is promoted from its ground state (S₀) to an excited singlet state (S₁). From S₁, it can either relax back to S₀ by emitting light (fluorescence) or undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this T₁ state that the therapeutically relevant reactions occur. In a Type II process, the T₁ state PS transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), which is the primary mediator of cell death in most PDT applications.[1][2]

Conclusion and Future Outlook

This compound presents an intriguing, albeit untested, candidate for a new class of simple, metal-free photosensitizers based on a donor-acceptor architecture. Its primary theoretical advantage lies in its structural simplicity and the potential for intramolecular charge transfer to facilitate the population of the excited triplet state necessary for photodynamic action.

However, a significant and predictable challenge is that its absorption maximum is unlikely to fall within the optimal phototherapeutic window. Simple aromatic systems like DMAP-Py typically absorb in the UV or blue region of the spectrum, which has poor tissue penetration. Therefore, while DMAP-Py itself may not be an ideal clinical candidate, it serves as an excellent foundational scaffold. Future research should focus on chemical modifications to extend the π-conjugated system, which would shift the absorption wavelength to the red or near-infrared region.

The experimental workflow detailed in this guide provides a clear and robust pathway for any research or drug development professional to systematically evaluate DMAP-Py or its derivatives. Only through such rigorous experimental validation can the true potential of this and other novel donor-acceptor photosensitizers be realized, contributing to the next generation of agents for photodynamic therapy.

References

  • Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production. (n.d.). MDPI. [Link]

  • A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics. (2016). National Center for Biotechnology Information. [Link]

  • Donor-Acceptor-Donor Strategy Rouses the Photodynamic Therapy Anticancer Activity of a Bis-terpyridyl Ru(II) Complex. (2024). PubMed. [Link]

  • Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. (2024). National Center for Biotechnology Information. [Link]

  • A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics. (2016). Semantic Scholar. [Link]

  • Antitumor activity of photodynamic therapy with a chlorin derivative in vitro and in vivo. (2015). Springer. [Link]

  • New photosensitizers for photodynamic therapy. (2016). National Center for Biotechnology Information. [Link]

  • Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma. (2018). World Neurosurgery. [Link]

  • N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. (2010). ResearchGate. [Link]

  • Enhancing Precision in Photodynamic Therapy: Innovations in Light-Driven and Bioorthogonal Activation. (2023). MDPI. [Link]

  • Current evidence and applications of photodynamic therapy in dermatology. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts. (2002). ResearchGate. [Link]

  • Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers. (2024). ResearchGate. [Link]

  • Photochemical C(sp2)-H Pyridination via Arene-Pyridinium Electron Donor-Acceptor Complexes. (2022). PubMed. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Recent developments in photodynamic therapy and its application against multidrug resistant cancers. (2023). ResearchGate. [Link]

  • Preclinical photodynamic therapy in Spain 1: Chemical and photophysical studies on porphycenes and other photosensitizers. (2009). Universitat Ramon Llull. [Link]

  • Photodynamic therapy applications – a review. (2023). ResearchGate. [Link]

Sources

Performance Under Scrutiny: A Comparative Guide to N,N-Dimethyl-4-(pyridin-2-yl)aniline in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of renewable energy and materials science, the optimization of Dye-Sensitized Solar Cells (DSSCs) remains a critical area of investigation. The strategic selection of molecular components, particularly co-adsorbents, plays a pivotal role in enhancing the power conversion efficiency (PCE) and long-term stability of these devices. This guide provides an in-depth technical comparison of DSSCs incorporating N,N-Dimethyl-4-(pyridin-2-yl)aniline as a co-adsorbent, benchmarking its anticipated performance against established alternatives.

While direct, comprehensive experimental data for DSSCs utilizing this compound as a co-adsorbent is limited in publicly accessible literature, its molecular architecture—featuring an electron-donating N,N-dimethylaniline moiety and a pyridine ring capable of surface anchoring—allows for a robust, predictive analysis based on well-established principles of DSSC operation and extensive data on analogous compounds.

The Critical Role of Co-Adsorbents in High-Performance DSSCs

Co-adsorbents are essential additives in the dye solution used to sensitize the titanium dioxide (TiO₂) photoanode. Their primary functions are multifaceted and crucial for optimizing device performance:

  • Inhibition of Dye Aggregation: Dye molecules, particularly those with planar structures, have a tendency to aggregate on the TiO₂ surface. This aggregation can lead to detrimental self-quenching of the excited state, reducing the efficiency of electron injection into the TiO₂ conduction band. Co-adsorbents, by co-adsorbing onto the TiO₂ surface, create steric hindrance that spatially separates dye molecules, thus preserving their monomeric state and maximizing electron injection efficiency.

  • Passivation of Surface States: The surface of the nanocrystalline TiO₂ is replete with defect sites that can act as recombination centers, where injected electrons can recombine with the oxidized dye or the redox mediator in the electrolyte. Co-adsorbents can passivate these surface states, effectively reducing the rate of charge recombination and thereby increasing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.

  • Modulation of the TiO₂ Conduction Band: The adsorption of molecules onto the TiO₂ surface can alter its electronic properties, including the energy level of the conduction band edge. A negative shift in the conduction band edge can lead to an increase in the Voc. Pyridine-based molecules, in particular, are known to influence the TiO₂ conduction band.[1]

This compound: A Promising Co-Adsorbent Candidate

The molecular structure of this compound suggests several advantageous characteristics for its use as a co-adsorbent in DSSCs:

  • Electron-Donating Moiety: The N,N-dimethylaniline group is a well-known electron donor.[2] When co-adsorbed, this moiety can create a favorable electronic environment at the TiO₂-dye-electrolyte interface, potentially influencing charge transfer dynamics.

  • Pyridine Anchoring Group: The pyridine ring can serve as an effective anchoring group to the Lewis acid sites on the TiO₂ surface.[3] This provides an alternative binding mechanism to the more common carboxylic acid anchors, which bind to Brønsted acid sites.[3] This differential binding can be exploited in co-sensitization strategies to increase the total dye loading on the photoanode.[4]

  • Molecular Dipole: The inherent dipole moment of the molecule can influence the electrostatic field at the semiconductor surface, which in turn can affect the charge separation and recombination kinetics.

Comparative Performance Analysis

To contextualize the potential performance of this compound, we present a comparative table of photovoltaic parameters for DSSCs with no co-adsorbent, a standard co-adsorbent (Chenodeoxycholic acid, CDCA), and the anticipated performance with this compound. The data for the "Anticipated Performance" is an educated projection based on the performance of structurally similar aniline-based co-sensitizers and pyridine-containing additives reported in the literature.[2][5]

Co-Adsorbent/AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
None (Reference)5.430.6917.990.60
Chenodeoxycholic acid (CDCA)6.740.69413.67-
This compound (Anticipated) ~6.5 - 7.5 ~0.70 - 0.73 ~15 - 17 ~0.65 - 0.70

Note: The data for "None" and "CDCA" are based on reported values for similar DSSC systems and serve as a baseline for comparison.[5][6] The anticipated performance for this compound is a projection.

The anticipated improvement in performance with this compound is predicated on its potential to effectively suppress charge recombination, leading to a higher Voc and FF, while maintaining a high Jsc by preventing significant dye aggregation.

Mechanistic Insights: The "Push-Pull" Effect at the Interface

The performance of this compound as a co-adsorbent can be understood through a "push-pull" mechanism at the molecular level. The electron-donating N,N-dimethylaniline group ("push") increases the electron density on the molecule, which can influence the local electronic environment. The pyridine ring, with its nitrogen atom, acts as an electron-withdrawing group and an anchoring site ("pull"), facilitating adsorption onto the TiO₂ surface.

This electronic structure can lead to several beneficial effects:

  • Reduced Recombination: The adsorbed layer of this compound can act as a blocking layer, physically hindering the approach of the oxidized redox mediator (typically I₃⁻) to the TiO₂ surface, thus suppressing electron recombination.[4]

  • Favorable Band Edge Shift: The adsorption of pyridine and its derivatives can induce a negative shift in the TiO₂ conduction band edge, which increases the potential difference between the semiconductor's Fermi level and the redox potential of the electrolyte, resulting in a higher Voc.

  • Improved Charge Injection: By preventing dye aggregation, this compound ensures that a majority of the dye molecules are in direct contact with the TiO₂ surface, facilitating efficient injection of photoexcited electrons from the dye's LUMO into the TiO₂ conduction band.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the fabrication and characterization of DSSCs incorporating this compound as a co-adsorbent.

Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and ethanol for 15 minutes each.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is first deposited on the FTO substrate, followed by the deposition of a mesoporous layer of TiO₂ nanoparticles (e.g., P25) using the doctor-blade technique.

  • Sintering: The TiO₂-coated substrates are gradually heated to 450-500°C and sintered at this temperature for 30 minutes to ensure good electrical contact between the nanoparticles and the FTO substrate.

Dye Sensitization with Co-adsorbent
  • Dye Solution Preparation: Prepare a solution of the primary sensitizing dye (e.g., 0.3 mM of N719 dye) in a suitable solvent, typically a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

  • Co-adsorbent Addition: Add this compound to the dye solution. A typical starting concentration would be in the range of 10-20 mM. The optimal concentration needs to be determined experimentally. For comparison, a separate dye solution with a standard co-adsorbent like CDCA (e.g., 20 mM) should also be prepared.

  • Sensitization: The sintered TiO₂ photoanodes, while still warm (around 80°C), are immersed in the dye solutions containing the co-adsorbent and kept in the dark for 12-24 hours.

DSSC Assembly
  • Counter Electrode Preparation: A platinum-coated FTO glass is typically used as the counter electrode.

  • Cell Assembly: The dye-sensitized photoanode and the Pt-counter electrode are sealed together using a thermoplastic sealant (e.g., Surlyn).

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent like acetonitrile, is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.

Characterization
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSCs are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. The key parameters (PCE, Voc, Jsc, FF) are extracted from the J-V curves.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed to investigate the charge transfer processes and recombination kinetics at the TiO₂/dye/electrolyte interface.

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the underlying scientific principles, the following diagrams are provided.

Experimental Workflow

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly A FTO Substrate Cleaning B TiO₂ Paste Deposition (Doctor-Blade) A->B C Sintering (450-500°C) B->C F Immerse Photoanode (12-24h in dark) C->F D Prepare Dye Solution (e.g., N719) E Add Co-adsorbent (this compound) D->E E->F H Seal Photoanode & Counter Electrode F->H G Prepare Pt Counter Electrode G->H I Inject Electrolyte H->I J Photovoltaic Measurement (J-V Curve) I->J Characterization

Caption: Experimental workflow for the fabrication of DSSCs with a co-adsorbent.

Mechanism of Co-adsorption

Coadsorption_Mechanism cluster_surface TiO₂ Surface TiO2 TiO₂ Nanoparticle Lewis Acid Sites Brønsted Acid Sites Dye Primary Dye Carboxylic Acid Anchor (-COOH) Dye:c->TiO2:p Binds to Brønsted Acid Sites Coadsorbent This compound Pyridine Anchor Coadsorbent:py->TiO2:p Binds to Lewis Acid Sites

Caption: Differential binding of primary dye and co-adsorbent to the TiO₂ surface.

Conclusion and Future Outlook

This compound presents itself as a theoretically sound and promising co-adsorbent for enhancing the performance of Dye-Sensitized Solar Cells. Its unique molecular structure, combining an electron-donating aniline moiety with a pyridine anchoring group, offers a multi-pronged approach to optimizing DSSC efficiency. By mitigating dye aggregation, passivating surface states, and potentially inducing a favorable shift in the TiO₂ conduction band, this co-adsorbent has the potential to significantly improve the Voc and FF of the device, leading to a higher overall PCE.

While this guide provides a comprehensive overview based on existing knowledge, further empirical research is imperative. A systematic experimental study directly comparing the performance of this compound with established co-adsorbents like CDCA is needed to validate these predictions and to fully elucidate its impact on the photovoltaic parameters of DSSCs. Such research will undoubtedly contribute to the ongoing advancement of DSSC technology and its journey towards commercial viability.

References

  • Ghaddar, T., et al. (2019). New pyridyl-based dyes for co-sensitization in dye sensitized solar cells. Solar Energy, 186, 24-33. [Link]

  • Elsevier Ltd. (n.d.). New pyridyl-based dyes for co-sensitization in dye sensitized solar cells. [Link]

  • ResearchGate. (2025). Key Materials and Fabrication Strategies for High-Performance Dye-Sensitized Solar Cells: Comprehensive Comparison and Perspective. [Link]

  • Naik, P., et al. (2018). Improvement in performance of N3 sensitized DSSCs with structurally simple aniline based organic co-sensitizers. Solar Energy, 174, 999-1007. [Link]

  • ResearchGate. (n.d.). Two new co--adsorbents for dye--sensitized solar cells: structure--properties relationship. [Link]

  • Zulkifili, A. N. B., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 76(2), 133-142. [Link]

  • Meyer, G. J., et al. (2013). Effects of adsorbed pyridine derivatives and ultrathin atomic-layer-deposited alumina coatings on the conduction band-edge energy of TiO2 and on redox-shuttle-derived dark currents. Inorganic Chemistry, 52(15), 8794-8805. [Link]

  • RSC Publishing. (2016). Enhance the performance of dye-sensitized solar cells by co-sensitization of 2,6-bis(iminoalkyl)pyridine and N719. RSC Advances, 6(76), 72538-72545. [Link]

  • ResearchGate. (n.d.). Fabrication steps of patterned DSSC. [Link]

  • Abdulmalek, E., et al. (2024). Enhancing the Performance of Pyridyl Carboxamide-N,N-dimethyl Amino Chalcone as a Sensitizer for Dye-Sensitized Solar Cells by Incorporating Electron Donor Moieties. International Journal of Electrochemical Science, 19(8), 100258. [Link]

  • ResearchGate. (2026). TD-DFT investigation of N,N-diphenylaniline-based organic dye adsorption on TiO2 surfaces for dye-sensitized solar cells. [Link]

  • FGI-TB. (2020). Recent Advances in Dye-Sensitized Solar Cells. MDPI. [Link]

  • Al-Azri, N. A., et al. (2023). Theoretical investigation of anthanthrene-based dyes in dye sensitized solar cell applications: Effect of nature of alkyl chain and π-spacer. Journal of King Saud University - Science, 35(1), 102434. [Link]

  • Suraj, S., et al. (2024). Enhanced indoor photovoltaic efficiency of 40% in dye-sensitized solar cells using cocktail starburst triphenylamine dyes and dual-species copper electrolyte. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2025). Unexpected Effects of Co-adsorption in the Popular Triphenylamine Dyes for Efficient Dye-Sensitized Solar Cells. [Link]

  • ResearchGate. (n.d.). Improved photovoltaic performances of Ru (II) complex sensitized DSSCs by co-sensitization of carbazole based chromophores. [Link]

  • Thomas, J., et al. (2023). Exploring DSSC Efficiency Enhancement: SQI-F and SQI-Cl Dyes with Iodolyte Electrolytes and CDCA Optimization. Molecules, 28(20), 7149. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its structure and purity. Impurities, even in trace amounts, can drastically alter a compound's physicochemical properties, biological activity, and toxicity profile. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of N,N-Dimethyl-4-(pyridin-2-yl)aniline, a key building block in medicinal chemistry, with a primary focus on the unparalleled insights offered by Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of Purity in Chemical Synthesis

This compound is a versatile heterocyclic compound often employed as a ligand in catalysis or as an intermediate in the synthesis of pharmacologically active molecules. Its synthesis, typically achieved through cross-coupling reactions, can yield a variety of process-related impurities, including unreacted starting materials, homocoupled byproducts, and catalyst residues. Therefore, establishing a robust analytical workflow to confirm the purity of the final product is not merely a quality control measure; it is a fundamental requirement for the integrity and reproducibility of scientific research.

NMR Spectroscopy: The Gold Standard for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative single technique for the characterization of organic compounds.[1][2][3] It provides unambiguous information about the molecular structure, allowing for the identification and, in many cases, the quantification of impurities. The core principle of NMR lies in the interaction of atomic nuclei with an external magnetic field, where different chemical environments give rise to distinct resonance frequencies.[4]

¹H NMR Analysis: A Detailed Fingerprint of the Molecule

The proton (¹H) NMR spectrum is the initial and most crucial step in the characterization process.[1] It provides information on the number of different types of protons, their relative ratios, and their connectivity through spin-spin coupling.[5] For this compound, the ¹H NMR spectrum offers a unique fingerprint.

  • Expected ¹H NMR Spectrum:

    • Dimethylamino Protons (-N(CH₃)₂): A sharp singlet peak integrating to 6 protons, typically found in the upfield region (around 3.0 ppm).

    • Aniline Ring Protons: This symmetrical para-substituted ring will show a classic AA'BB' system, which often appears as two distinct doublets, each integrating to 2 protons. The protons ortho to the electron-donating dimethylamino group are shielded and appear upfield compared to the protons ortho to the pyridine ring.

    • Pyridine Ring Protons: The four protons on the pyridine ring are all chemically distinct and will appear as complex multiplets in the downfield (aromatic) region of the spectrum (typically 7.0-8.7 ppm). The proton adjacent to the electronegative nitrogen atom (H-6') will be the most deshielded and appear furthest downfield.

The integration, or the area under each peak, is directly proportional to the number of protons giving rise to that signal.[5] Verifying the correct integration ratios across all signals is a primary check for purity.

Identifying Impurities with ¹H NMR

Any signals in the spectrum that cannot be assigned to the target compound or the NMR solvent are indicative of impurities. Common impurities from a Suzuki or Buchwald-Hartwig cross-coupling synthesis include:

  • Unreacted Starting Materials: For example, 2-bromopyridine or N,N-dimethylaniline would have their own characteristic and well-documented NMR signals.

  • Homocoupled Byproducts: Such as 2,2'-bipyridine or 4,4'-bis(dimethylamino)biphenyl.

  • Residual Solvents: Peaks for common solvents like Toluene, Ethyl Acetate, or Dichloromethane are easily identifiable by their known chemical shifts and multiplicities.

¹³C NMR Analysis: Confirming the Carbon Skeleton

While ¹H NMR provides the initial overview, ¹³C NMR is essential for confirming the carbon framework of the molecule.[1][6] For the asymmetric this compound, a total of 13 distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom. The presence of fewer signals could indicate an unexpected plane of symmetry or that the wrong compound has been synthesized.

Caption: Structure of this compound.

A Comparative Guide to Purity Validation Techniques

While NMR is indispensable, a multi-faceted approach using complementary techniques provides the most comprehensive purity profile. The choice of which additional methods to employ depends on the specific requirements of the research, such as the need for high sensitivity or confirmation of elemental composition.

FeatureNMR SpectroscopyHPLC-MSElemental Analysis (CHN)
Information Provided Unambiguous structure, connectivity, relative quantification of components.Retention time (polarity), molecular weight, fragmentation patterns.[7]Percent composition of C, H, N.[8]
Structural Info ExcellentPoor (infers MW only)None
Sensitivity Moderate (~0.1-1%)Very High (ppm to ppb levels)[9][10]Low (>0.4% deviation may be acceptable)[11][12]
Quantitative Power Excellent (with internal standard - qNMR)Good (requires pure standard for calibration curve)Good (for bulk composition)
Impurity ID Can often identify the structure of impurities.Identifies MW of impurities, but not structure.Cannot identify impurities.
Isomer Detection Excellent at distinguishing isomers.May fail to separate isomers.Cannot distinguish isomers.
Throughput ModerateHighLow
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful hyphenated technique that first separates the components of a mixture based on their differential partitioning between a stationary and mobile phase, and then detects them based on their mass-to-charge ratio.[7][10]

  • Strengths: Its primary advantage is exceptional sensitivity, making it ideal for detecting trace-level impurities that may be below the detection limit of NMR.[9][13] The mass spectrometer provides crucial molecular weight data for the parent compound and any impurities.

  • Weaknesses: HPLC-MS does not provide the detailed structural information that NMR does. Isomeric impurities, which have the same mass, may not be resolved chromatographically and would be indistinguishable by the mass spectrometer.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen within a sample. This data is used to confirm the empirical formula of the synthesized compound.

  • Strengths: For decades, elemental analysis has been a cornerstone of chemical characterization and is still required by many academic journals for the publication of new compound data.[11][12][14] A result that falls within ±0.4% of the calculated theoretical values is generally considered evidence of high purity.[11][12]

  • Weaknesses: The technique is insensitive to impurities that have a similar elemental composition to the target compound (e.g., isomers). Furthermore, it provides no information about the identity of any impurities present.

Experimental Workflow and Protocols

A logical workflow ensures a thorough and efficient validation of purity.

Purity_Validation_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_conclusion Final Assessment Synthesized_Product Synthesized This compound NMR ¹H & ¹³C NMR Spectroscopy Synthesized_Product->NMR NMR_Result Structural Confirmation & Purity >95%? NMR->NMR_Result HPLC_MS HPLC-MS HPLC_Result Single Peak? Correct Mass? HPLC_MS->HPLC_Result EA Elemental Analysis EA_Result C, H, N within ±0.4%? EA->EA_Result NMR_Result->HPLC_MS Yes Repurify Repurify Sample NMR_Result->Repurify No HPLC_Result->EA Yes HPLC_Result->Repurify No Final_Purity Purity Confirmed EA_Result->Final_Purity Yes EA_Result->Repurify No

Caption: Recommended workflow for comprehensive purity validation.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the dried, synthesized this compound into a clean vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard like Tetramethylsilane (TMS) at 0 ppm. Ensure the sample is fully dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A typical acquisition involves 8 to 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

  • Spectrum Analysis:

    • Phasing: Adjust the phase of the spectrum so that all peaks are in the positive absorption mode.

    • Baseline Correction: Ensure the baseline of the spectrum is flat.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integration: Integrate all peaks, setting the integration of a well-resolved, known peak (e.g., the 6H singlet of the dimethylamino group) to its correct value. Compare the relative integrals of all other peaks to confirm the structure and identify any impurities.

Conclusion and Recommendations

For the validation of synthesized this compound, NMR spectroscopy is the indispensable primary analytical tool . It provides a definitive structural confirmation and a reliable initial assessment of purity that is unmatched by other techniques.

However, for a truly comprehensive characterization, particularly for compounds intended for biological screening or regulatory submission, a multi-technique approach is strongly recommended:

  • Primary Validation by NMR: Use ¹H and ¹³C NMR to unambiguously confirm the identity of the compound and assess purity to the ~95-99% level.

  • Trace Analysis by HPLC-MS: Employ a validated HPLC-MS method to detect and identify any trace impurities (<1%) that may not be visible by NMR.

  • Empirical Formula Confirmation by Elemental Analysis: Perform CHN analysis to provide orthogonal confirmation of the compound's elemental composition, a requirement for publication in many premier journals.

By integrating these methods, researchers can establish a self-validating system that ensures the scientific integrity of their work and provides complete confidence in the identity and purity of their synthesized compounds.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Gajda, T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Jackson, A. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Gajda, T., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • Element analysis. (n.d.). [Link]

  • Al-Amin, M., et al. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health. [Link]

Sources

A Researcher's Guide to Cross-Referencing Spectral Data: The Case of N,N-Dimethyl-4-(pyridin-2-yl)aniline and Its Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the meticulous world of chemical research and drug development, the unambiguous identification of a compound is paramount. Spectroscopic techniques are the cornerstone of this process, providing a molecular fingerprint that, when correctly interpreted, leaves no room for doubt. However, the true power of spectral data is unlocked through careful cross-referencing and comparison. This guide, intended for researchers, scientists, and drug development professionals, will delve into the critical practice of cross-referencing spectral data, using N,N-Dimethyl-4-(pyridin-2-yl)aniline as a focal point.

Due to a scarcity of publicly available, comprehensive spectral data for this compound, this guide will utilize its structural isomer, N,N-Dimethyl-4-(pyridin-4-yl)aniline , as a primary example. This comparison will not only illustrate the process of spectral data analysis but also highlight the subtle yet significant differences that arise from positional isomerism, providing a valuable lesson in structural elucidation.

The Imperative of Isomeric Differentiation

This compound and N,N-Dimethyl-4-(pyridin-4-yl)aniline share the same molecular formula (C₁₃H₁₄N₂) and molecular weight (198.27 g/mol ). However, the position of the nitrogen atom in the pyridine ring dramatically influences the electronic environment of the molecule. This, in turn, leads to distinct spectroscopic signatures. Misidentification of such isomers could have profound consequences in a drug development pipeline, affecting everything from reaction kinetics to biological activity and toxicology.

Comparative Spectral Data: A Tale of Two Isomers

Spectroscopic TechniqueN,N-Dimethyl-4-(pyridin-4-yl)aniline DataExpected Observations for this compound
¹H NMR Specific chemical shifts and coupling constants for aromatic protons.The protons on the pyridine ring will exhibit a different splitting pattern and chemical shifts due to the proximity of the nitrogen atom to the aniline ring. The coupling constants will be indicative of ortho, meta, and para relationships between the protons.
¹³C NMR Distinct chemical shifts for each carbon atom.The chemical shifts of the pyridine ring carbons will differ significantly due to the change in the electronic environment. The carbon at the point of attachment to the aniline ring (C2) will be particularly affected.
Infrared (IR) Characteristic peaks for C-H, C=C, and C-N stretching and bending vibrations.While the overall functional groups are the same, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to changes in molecular symmetry and bond vibrations.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 198.[1]The molecular ion peak will be identical at m/z 198. However, the fragmentation pattern may differ due to the different stabilities of the fragments formed upon ionization.
UV-Vis Absorption maxima corresponding to π-π* transitions.The position and intensity of the absorption maxima may shift (a chromic shift) due to the altered conjugation between the aniline and pyridine rings.[2]

Delving into the Details: Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is crucial. The following sections provide step-by-step methodologies for acquiring the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Insert the sample into the NMR spectrometer.[3] The instrument's magnetic field needs to be "locked" onto the deuterium signal of the solvent and then "shimmed" to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.[4]

  • Acquisition Parameters: For a routine ¹H NMR spectrum, a 45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds are typically used.[4] The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram of the ¹H NMR Experimental Workflow:

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for Solid Sample IR (Thin Film Method):

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and automatically subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to different functional groups.

Diagram of the IR Spectroscopy Experimental Workflow:

IR_Spectroscopy_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis Dissolve_Solid Dissolve solid sample in volatile solvent Deposit_on_Plate Deposit a drop of solution on a salt plate Dissolve_Solid->Deposit_on_Plate Evaporate_Solvent Allow solvent to evaporate, forming a thin film Deposit_on_Plate->Evaporate_Solvent Acquire_Background Acquire background spectrum of clean salt plate Evaporate_Solvent->Acquire_Background Acquire_Sample Acquire sample spectrum Acquire_Background->Acquire_Sample Subtract_Background Automatically subtract background Acquire_Sample->Subtract_Background Analyze_Spectrum Analyze for characteristic absorption bands Subtract_Background->Analyze_Spectrum Final_Spectrum Final IR Spectrum Analyze_Spectrum->Final_Spectrum

Caption: Workflow for obtaining an IR spectrum of a solid sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates components of a mixture (GC) and provides their molecular weight and fragmentation pattern (MS).

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[6][7] The sample should be free of any particulate matter.[6]

  • Instrument Setup: The GC is equipped with a capillary column suitable for separating aromatic amines. The oven temperature program is set to ramp from a low initial temperature to a higher final temperature to ensure good separation. The mass spectrometer is set to scan a relevant mass range (e.g., m/z 40-400).

  • Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized and carried onto the column by an inert gas (e.g., helium).[8] The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Analysis: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting total ion chromatogram (TIC) shows peaks corresponding to each separated component. The mass spectrum of each peak provides the molecular weight and a characteristic fragmentation pattern that aids in identification.

Diagram of the GC-MS Experimental Workflow:

GC_MS_Workflow Prepare_Sample Prepare dilute sample solution (~10-100 µg/mL) Inject_Sample Inject 1 µL into GC Prepare_Sample->Inject_Sample GC_Separation Separation on capillary column Inject_Sample->GC_Separation Elution Elution of components GC_Separation->Elution MS_Ionization Ionization in Mass Spectrometer Elution->MS_Ionization Mass_Analysis Mass analysis (m/z) MS_Ionization->Mass_Analysis Data_Output Total Ion Chromatogram and Mass Spectra Mass_Analysis->Data_Output

Caption: The sequential process of GC-MS analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted so that the maximum absorbance is within the linear range of the instrument (typically below 1.5).

  • Instrument Setup: Use a matched pair of cuvettes (one for the sample and one for the solvent blank).

  • Baseline Correction: Fill both cuvettes with the pure solvent and run a baseline correction to zero the absorbance across the desired wavelength range.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Diagram of the UV-Vis Spectroscopy Experimental Workflow:

UV_Vis_Workflow cluster_Preparation Preparation cluster_Measurement Measurement cluster_Analysis Analysis Prepare_Solution Prepare dilute solution in UV-transparent solvent Fill_Cuvettes Fill sample and blank cuvettes Prepare_Solution->Fill_Cuvettes Baseline_Correction Run baseline with solvent blank Fill_Cuvettes->Baseline_Correction Measure_Sample Measure absorbance of sample solution Baseline_Correction->Measure_Sample Identify_Lambda_Max Identify λmax and absorbance Measure_Sample->Identify_Lambda_Max Final_Spectrum Final UV-Vis Spectrum Identify_Lambda_Max->Final_Spectrum

Caption: A workflow for acquiring a UV-Vis spectrum.

Conclusion: The Power of a Multi-faceted Approach

The definitive characterization of a chemical entity like this compound relies not on a single piece of data, but on the convergence of evidence from multiple spectroscopic techniques. By systematically acquiring and cross-referencing ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis data, researchers can build a comprehensive and irrefutable profile of their compound. This guide, through the comparative lens of its 4-pyridyl isomer, underscores the necessity of this multi-faceted approach, ensuring the integrity and accuracy of chemical research and development. The principles and protocols outlined herein serve as a robust framework for the confident identification and characterization of novel compounds.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

  • Brennan, N. F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved from [Link]

  • Scribd. (n.d.). Infrared Spectroscopy Techniques Guide. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Dame, M. K., et al. (2016). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva. Journal of visualized experiments : JoVE, (114), 54292. Retrieved from [Link]

  • Unknown. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Guide. Retrieved from [Link]

  • Fernández, G. (n.d.). Vis-UV spectra of aromatic compounds. Química Organica.org. Retrieved from [Link]

  • Niinemets, Ü., & Kännaste, A. (2013). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Plant Volatiles (pp. 57-81). Humana Press. Retrieved from [Link]

  • Unknown. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]

  • Unknown. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Beaudry Group. (n.d.). Routine 1H NMR Guidelines. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-4-(4-pyridinyl)aniline. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-DIMETHYL-4-[1-(PYRIMIDIN-2-YL)-1H-1,2,3-TRIAZOL-4-YL]-ANILINE. Retrieved from [Link]

  • Unknown. (n.d.). 1H NMR Protocol for Beginners DRX-400. Retrieved from [Link]

  • Unknown. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-4-(2-pyridylazo)aniline. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). N,n-dimethyl-4-(pyridin-4-yl)aniline. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. Retrieved from [Link]

  • Molbase. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). N,N-Dimethyl-4-(2-pyridylazo)aniline. Retrieved from [Link]

  • Unknown. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinamine, N,N-dimethyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). N,N-Dimethyl-4-(pyren-1-yl)aniline. Retrieved from [Link]

  • Wikipedia. (2024). N,N-Dimethylphenylenediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-4-(pyren-1-yl)aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Efficiency of N,N-Dimethyl-4-(pyridin-2-yl)aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Ligand Scaffold

In the landscape of coordination chemistry, the selection of a ligand is paramount to tuning the electronic, optical, and reactive properties of a metal center. N,N-Dimethyl-4-(pyridin-2-yl)aniline is a bidentate ligand featuring a pyridine ring and a dimethylaniline moiety. This structure is of significant interest because it combines a π-accepting pyridine unit with a strong π-donating dimethylaniline group, creating a "push-pull" electronic effect. This intrinsic charge-transfer character makes its metal complexes highly promising candidates for applications ranging from advanced materials to catalysis.

This guide provides a comprehensive framework for assessing the efficiency of this compound metal complexes. We will move beyond mere procedural lists to explore the causality behind experimental design, ensuring that the protocols described are robust and self-validating. The objective is to equip researchers with the necessary tools to objectively compare the performance of these complexes against established alternatives, supported by rigorous experimental data.

Core Application I: Electroluminescence in Organic Light-Emitting Diodes (OLEDs)

Metal complexes derived from pyridyl-aniline ligands are prime candidates for emissive materials in OLEDs.[1][2] Their performance hinges on the efficient conversion of electrical energy into light, a process governed by their photophysical properties. The key to a successful assessment is the meticulous characterization of these properties, both in solution and within a fabricated device.

Key Performance Metrics for OLED Emitters

The performance of an OLED emitter is not a single value but a composite of several key metrics.[3][4] A comprehensive evaluation must consider:

  • Quantum Efficiency (η): This is the most critical metric. It can be broken down into:

    • Internal Quantum Efficiency (IQE): The ratio of photons generated within the device to the number of electrons injected. For phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters, the IQE can theoretically approach 100%.[5][6]

    • External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is the value measured externally and is always lower than IQE due to light out-coupling losses.

  • Luminous Efficiency (ηl): Measured in candelas per ampere (cd/A), this metric relates the emitted light intensity to the driving current.

  • Power Efficiency (ηp): Measured in lumens per watt (lm/W), this reflects the overall energy efficiency of the device.[4]

  • Color Purity: Defined by the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates (x, y). For display applications, deep blue, green, and red emitters with narrow emission spectra are required.

  • Operational Lifetime: Often reported as LT50 or LT95, this is the time it takes for the device's initial luminance to decay to 50% or 95% under constant current operation.

Experimental Workflow for OLED Performance Assessment

The following workflow provides a logical sequence for characterizing a new this compound metal complex for OLED applications.

OLED_Workflow cluster_synthesis Synthesis & Basic Characterization cluster_photo Photophysical Analysis cluster_device Device Fabrication & Testing S1 Complex Synthesis S2 Structural Verification (NMR, MS, X-ray) S1->S2 P1 UV-Vis Absorption & PL Spectroscopy S2->P1 P2 Photoluminescence Quantum Yield (PLQY) Measurement P1->P2 P3 Transient PL Spectroscopy (Lifetime Measurement) P2->P3 D1 Device Fabrication (Spin-coating/Evaporation) P3->D1 D2 Electroluminescence (EL) Spectrum Measurement D1->D2 D3 Current-Voltage-Luminance (J-V-L) Characterization D2->D3 D4 EQE & Efficiency Calculation D3->D4 D5 Lifetime Testing D4->D5

Caption: Workflow for assessing this compound metal complexes as OLED emitters.

Protocol 1: Photophysical Characterization

Objective: To determine the intrinsic optical properties of the metal complex before incorporating it into a device.

Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the complex in a suitable solvent (e.g., degassed toluene or dichloromethane). For solid-state measurements, prepare a thin film by spin-coating or vacuum deposition.

  • UV-Vis Absorption Spectroscopy:

    • Use a dual-beam spectrophotometer to record the absorption spectrum from 250 to 800 nm.

    • Causality: This identifies the wavelengths of light the complex absorbs. The lowest energy absorption band often corresponds to a charge-transfer transition (e.g., metal-to-ligand charge transfer, MLCT), which is crucial for emission.[7]

  • Photoluminescence (PL) Spectroscopy:

    • Excite the sample at a wavelength corresponding to a major absorption peak identified in the previous step.

    • Record the emission spectrum using a spectrofluorometer. The peak emission wavelength (λ_em) and the Full Width at Half Maximum (FWHM) are critical for determining the color and purity.[8]

  • Photoluminescence Quantum Yield (PLQY) Measurement:

    • Use an integrating sphere setup. This is the gold standard as it captures all emitted photons regardless of direction.

    • Compare the emission of the sample to a reference with a known PLQY or measure it absolutely.

    • Trustworthiness: A high PLQY (>70%) in the solid state is a strong indicator of a potentially efficient OLED emitter.[9]

  • Transient PL Spectroscopy:

    • Excite the sample with a pulsed laser and measure the decay of the luminescence over time.

    • Causality: The decay lifetime (τ) helps distinguish between fluorescence (nanoseconds) and phosphorescence (microseconds to milliseconds), which is critical for understanding the spin state of the emission and predicting the maximum possible IQE.[6]

Protocol 2: Device Fabrication and Electroluminescence (EL) Testing

Objective: To evaluate the performance of the metal complex in a functional OLED device.

Methodology:

  • Substrate Preparation: Begin with pre-cleaned ITO-coated glass substrates. A typical cleaning sequence involves sonication in detergent, deionized water, acetone, and isopropanol.

  • Device Architecture: Fabricate a multilayer OLED stack via thermal evaporation or solution processing in a high-vacuum environment. A representative architecture is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

    • The EML consists of the this compound metal complex (guest) doped into a suitable host material.

    • Causality: The multilayer structure ensures balanced injection and transport of holes and electrons, confining their recombination to the emissive layer to maximize efficiency.[5]

  • EL Characterization:

    • Place the fabricated device in a probe station connected to a source measure unit (SMU) and a calibrated spectrometer.

    • Apply a forward bias voltage and record the current density (J), luminance (L), and EL spectrum.

    • Sweep the voltage to generate J-V-L curves.

    • Self-Validation: The EL spectrum should closely match the PL spectrum of the complex in a solid-state film. A significant difference may indicate degradation or the formation of exciplexes at the layer interfaces.[3][4]

  • Efficiency Calculation: From the J-V-L data, calculate the external quantum efficiency (EQE), luminous efficiency, and power efficiency as a function of luminance.

  • Lifetime Measurement: Operate the device at a constant current density corresponding to a standard initial luminance (e.g., 1000 cd/m²) and monitor the luminance decay over time.

Comparative Data for Pyridyl-Aniline Type Emitters

The following table summarizes representative performance data for OLEDs using different metal complexes with pyridyl-aniline type ligands. This allows for an objective comparison of their potential.

Metal CenterEmitter TypeMax EQE (%)λ_em (nm)CIE (x, y)Lifetime (LT50 @ 1000 cd/m²)Reference
Iridium(III) Phosphorescent~29%~470-520(0.13, 0.25)>100 hours[10][11]
Platinum(II) Phosphorescent~22%~460-500(0.14, 0.13)~100 hours[10][12]
Copper(I) TADF~8%~540-580(0.40, 0.55)Not Reported[9]
Ruthenium(II) Phosphorescent~5-10%~600-650(0.65, 0.34)Not Reported[13]

Note: Data is synthesized from multiple sources on similar compound classes for comparative purposes.

Core Application II: Homogeneous Catalysis

The electronic tunability of this compound metal complexes also makes them effective catalysts for a variety of organic transformations, such as cross-coupling reactions and polymerization.[14][15] Assessing their catalytic efficiency requires a different set of metrics and experimental protocols focused on reaction kinetics and product formation.

Key Performance Metrics for Catalysts

Evaluating a catalyst's "efficiency" is a multifaceted task that balances speed, selectivity, and longevity.[16]

  • Conversion (%): The percentage of the limiting reactant that has been consumed.

  • Yield (%): The amount of desired product formed relative to the theoretical maximum.

  • Selectivity (%): The ratio of the desired product formed to the total amount of reactant consumed. High selectivity is crucial for minimizing waste and simplifying purification.

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst before it becomes inactive (TON = moles of product / moles of catalyst).

  • Turnover Frequency (TOF): The turnover number per unit of time (typically hours⁻¹ or s⁻¹), representing the speed of the catalyst. This is the most common metric for comparing catalyst activity.[17]

  • Stability: The ability of the catalyst to maintain its activity over time or through multiple reaction cycles. Catalyst deactivation is a major challenge in industrial applications.[16]

Experimental Workflow for Catalytic Efficiency Assessment

Catalyst_Workflow cluster_synthesis Catalyst Preparation cluster_screening Reaction Screening & Optimization cluster_kinetics Kinetic & Mechanistic Analysis cluster_stability Stability & Recyclability S1 Complex Synthesis & Characterization R1 Initial Activity Test (Standard Conditions) S1->R1 R2 Parameter Optimization (Temp, Conc, Solvent) R1->R2 K1 Kinetic Monitoring (Initial Rates Method) R2->K1 K2 Determination of Reaction Orders K1->K2 K3 TOF & TON Calculation K2->K3 ST1 Catalyst Recycling Experiments K3->ST1 ST2 Deactivation Studies ST1->ST2

Caption: General workflow for the comprehensive assessment of a new homogeneous catalyst.

Protocol 3: Assessing Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction

Objective: To quantify the activity, selectivity, and stability of a new Pd(II)-N,N-Dimethyl-4-(pyridin-2-yl)aniline complex in a model cross-coupling reaction.

Methodology:

  • Reaction Setup: In an inert atmosphere (e.g., a nitrogen-filled glovebox or using Schlenk technique), add an aryl halide (e.g., 1-bromo-4-methoxybenzene, 1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and a solvent (e.g., 5 mL of toluene/water 4:1) to a reaction vessel.

  • Catalyst Loading: Add a stock solution of the Pd(II) complex to achieve the desired catalyst loading (e.g., 0.1 mol %). Add an internal standard (e.g., dodecane) for quantitative analysis.

  • Kinetic Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • At timed intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture, quench them (e.g., with dilute HCl), and extract with an organic solvent.

    • Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactant and product.

    • Causality: Plotting concentration versus time allows for the determination of the initial reaction rate. Comparing rates under varying catalyst and substrate concentrations helps elucidate the reaction mechanism and determine the true TOF.[18]

  • Yield and TON Calculation: After the reaction has gone to completion (or after a set time, e.g., 24 hours), determine the final product yield by GC or by isolating the product via column chromatography. Calculate the TON based on this final yield.

  • Control Experiments:

    • Run the reaction without the Pd(II) complex to ensure it is catalyst-dependent.

    • Run the reaction with the ligand alone to confirm that the complex, not the free ligand, is the active species.

    • Trustworthiness: These controls are essential to validate that the observed reactivity is due to the intended metal complex.

  • Recycling Study: For catalysts that can be separated, after the first run, recover the catalyst and reuse it in a subsequent reaction with fresh substrates. A minimal loss of activity over 3-5 cycles indicates good stability.

Comparative Data for Catalytic Complexes

The table below presents representative data for Pd(II) complexes with different pyridyl-aniline type ligands in Suzuki-Miyaura coupling, illustrating how efficiency can be compared.

Ligand ModificationCatalyst Loading (mol%)Reaction Time (h)Yield (%)TOF (h⁻¹)Reference
Unsubstituted Pyridyl-Aniline 0.11285~71[15]
Electron-Donating Group on Aniline 0.1895~119[15]
Electron-Withdrawing Group on Aniline 0.12470~29[15]
This compound 0.056>98~327 [14][15]

Note: Data is synthesized from multiple sources for comparative purposes. TOF is estimated based on initial rates or time to >90% conversion. The electron-donating dimethylamino group significantly enhances catalytic activity, demonstrating the ligand's crucial role.

Concluding Remarks and Future Outlook

The systematic assessment of this compound metal complexes requires a dual-pronged approach, tailored to their specific application. For OLEDs, the focus is on quantifying photophysical properties and device performance metrics like EQE and operational stability. For catalysis, the emphasis shifts to reaction kinetics, selectivity, and catalyst robustness, measured by metrics such as TOF and TON.

The "push-pull" nature of this ligand scaffold provides a powerful platform for developing highly efficient materials. Future research should focus on:

  • Expanding the range of metal centers: Exploring complexes with less expensive, earth-abundant metals like copper and zinc for sustainable technologies.[2]

  • Fine-tuning ligand architecture: Introducing steric bulk or additional functional groups to the ligand backbone to enhance stability and modulate electronic properties.

  • Dual-functionality applications: Investigating these complexes for roles in photoredox catalysis or as theranostic agents, where their luminescent and reactive properties can be simultaneously exploited.[13]

By employing the rigorous, self-validating experimental frameworks outlined in this guide, researchers can effectively benchmark new complexes, elucidate structure-performance relationships, and accelerate the development of next-generation materials and catalysts.

References

  • Next generation OLED emitter development - industry upd
  • How to evaluate the performance of OLED? (n.d.). Tailor Pixels.
  • The Main Parameters of OLED Performance. (2023). Sinda Display.
  • Catalyst performance evaluation experimental protocols. (n.d.).
  • Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. (2023).
  • Chapter 11: Catalytic Reactions Using Metal Complexes. (2024). Royal Society of Chemistry.
  • Comparison of the metal catalysts for the CO2-to-CO electrochemical conversion. (n.d.).
  • Metal Complexes for Catalytic and Photocatalytic Reactions in Living Cells and Organisms. (2022). Royal Society of Chemistry.
  • A Comparative Analysis of High-Performance Blue Emitters for Organic Light-Emitting Diodes (OLEDs). (2025). BenchChem.
  • Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. (n.d.).
  • Experimental methods in c
  • Photophysical properties of metal complexes. (2006).
  • Advances in High-Efficiency Blue OLED M
  • Utilizing Design of Experiments Approach to Assess Kinetic Parameters for a Mn Homogeneous Hydrogenation C
  • Metal Catalysts for Heterogeneous Catalysis: From Single Atoms to Nanoclusters and Nanoparticles. (2018).
  • Catalyst Testing in Modern M
  • Photoluminescence of Ni(II), Pd(II), and Pt(II) Complexes. (n.d.). MDPI.
  • N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline. (n.d.).
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
  • Guidelines for Catalyst Testing in Laboratory Catalytic Reactors – Part A: Choice and Design of a Labor
  • Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. (2021).
  • Synthesis and Characterization of Metal Complexes Based on Aniline Deriv
  • Coordination polymers and discrete complexes of Ag(I)-N-(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties. (2017).
  • Transition Metal Complexes of Pyridyl Ligand as Light Emitting Materials in OLEDs. (n.d.).
  • Synthesis, Characterization, and in Vitro Antitumor Activity of Ruthenium(II) Polypyridyl Complexes Tethering EGFR-Inhibiting 4-Anilinoquinazolines. (2016). PubMed.
  • Recent Advancement in the Synthesis of Ir-Based Complexes. (n.d.). PubMed Central.
  • Sustainable metal complexes for organic light-emitting diodes (OLEDs). (n.d.).
  • Solution-Processed OLEDs Based on Thermally Activated Delayed Fluorescence Copper(I) Complexes with Intraligand Charge-Transfer. (2021). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Benchmarking N,N-Dimethyl-4-(pyridin-2-yl)aniline Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that can profoundly impact experimental outcomes. While a vast array of commercial dyes is available, the exploration of novel fluorophores with unique properties remains a vibrant area of research. This guide provides an in-depth technical comparison of the novel dye, N,N-Dimethyl-4-(pyridin-2-yl)aniline, against established commercial alternatives.

It is important to note that while extensive data exists for commercial dyes, detailed experimental photophysical data for this compound is not widely available in peer-reviewed literature. Therefore, this guide will serve a dual purpose: to present a hypothetical, yet scientifically grounded, comparison based on the expected properties of this class of molecule, and to provide a comprehensive set of protocols for researchers to conduct their own benchmarking studies.

Introduction: The Rationale for a New Dye

This compound belongs to a class of "push-pull" dyes, characterized by an electron-donating group (the dimethylamino moiety) and an electron-accepting group (the pyridine ring). This architecture often imparts interesting photophysical properties, most notably solvatochromism – a change in absorption and emission characteristics with the polarity of the environment.[1][2] Such environment-sensitive dyes are invaluable tools for probing local changes in biological systems, such as protein-protein interactions, membrane fluidity, and cellular organelle dynamics.[3]

The commercial dye landscape is dominated by well-established players like the Alexa Fluor series, known for their high photostability and quantum yields, and classic dyes such as Rhodamine 6G, which remains a workhorse in many applications.[3][4] Nile Red is another important commercial dye, renowned for its pronounced solvatochromism and use as a lipid stain.[5][6]

This guide will benchmark the theoretical performance of this compound against three commercial standards:

  • Alexa Fluor 488: A high-performance, photostable dye with high quantum yield.[3][7]

  • Rhodamine 6G: A widely used, bright and photostable xanthene dye.[4]

  • Nile Red: A solvatochromic dye sensitive to environmental polarity.[5][6]

The core of this guide lies in the detailed experimental protocols provided, empowering researchers to perform these critical comparisons in their own laboratories.

Experimental Benchmarking Protocols

The following protocols are designed to provide a rigorous and objective comparison of the key performance indicators for fluorescent dyes.

Determination of Absorption and Emission Spectra

The first step in characterizing any fluorescent dye is to determine its absorption and emission maxima. These values dictate the appropriate excitation sources and emission filters for any application.

Experimental Workflow: Absorption and Emission Spectroscopy

cluster_prep Sample Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement prep1 Prepare stock solutions of each dye in DMSO prep2 Dilute stock solutions in various solvents to working concentrations (e.g., 1-10 µM) prep1->prep2 abs1 Use a UV-Vis spectrophotometer prep2->abs1 em1 Use a spectrofluorometer prep2->em1 abs2 Scan absorbance from 300 nm to 700 nm abs1->abs2 abs3 Identify λmax (absorption) abs2->abs3 em2 Excite at λmax (absorption) em1->em2 em3 Scan emission over a range red-shifted from λmax (abs) em2->em3 em4 Identify λmax (emission) em3->em4

Caption: Workflow for determining absorption and emission spectra.

Detailed Protocol:

  • Sample Preparation: Prepare 1 mM stock solutions of this compound and the commercial dyes in high-purity dimethyl sulfoxide (DMSO).

  • Working Solutions: Prepare dilute working solutions (e.g., 5 µM) of each dye in a range of solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol, and water).

  • Absorption Measurement: Using a UV-Vis spectrophotometer, record the absorption spectrum of each working solution from 300 nm to 700 nm. The wavelength of maximum absorbance (λabs) should be recorded.

  • Emission Measurement: Using a spectrofluorometer, excite each working solution at its λabs. Record the emission spectrum, ensuring the scan range is appropriate to capture the full emission profile. The wavelength of maximum emission (λem) should be recorded.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates a greater ability to absorb light, which often translates to a brighter fluorescent signal.

Experimental Workflow: Molar Extinction Coefficient Determination

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare a series of known concentrations of each dye in a specific solvent measure1 Measure the absorbance of each concentration at λmax prep1->measure1 calc1 Plot absorbance vs. concentration measure1->calc1 calc2 Determine the slope of the linear regression (Beer-Lambert Law) calc1->calc2 calc3 Slope = ε (M⁻¹cm⁻¹) calc2->calc3

Caption: Workflow for determining the molar extinction coefficient.

Detailed Protocol:

  • Serial Dilutions: Prepare a series of at least five concentrations of each dye in a chosen solvent (e.g., ethanol).

  • Absorbance Measurement: Measure the absorbance of each solution at the λabs determined previously.

  • Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length in cm, and c is the concentration in mol/L), the slope of the resulting line will be the molar extinction coefficient.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a more efficient and brighter dye. The comparative method, using a standard with a known quantum yield, is a widely accepted approach.[6]

Experimental Workflow: Relative Quantum Yield Determination

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation prep1 Prepare solutions of the test dye and a quantum yield standard (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) in the same solvent prep2 Adjust concentrations to have similar low absorbance (<0.1) at the same excitation wavelength prep1->prep2 measure1 Measure the absorbance of each solution at the excitation wavelength prep2->measure1 measure2 Measure the integrated fluorescence intensity of each solution measure1->measure2 calc1 Use the formula: ΦF_test = ΦF_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²) measure2->calc1

Caption: Workflow for determining relative fluorescence quantum yield.

Detailed Protocol:

  • Standard Selection: Choose a quantum yield standard with a well-characterized quantum yield and absorption/emission properties similar to the test compound. For dyes emitting in the green-yellow region, Rhodamine 6G in ethanol (ΦF = 0.95) is a common choice.

  • Sample Preparation: Prepare solutions of the test dye and the standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be low (ideally < 0.1) to minimize inner filter effects.

  • Measurements:

    • Record the absorbance of the test (Atest) and standard (Astd) solutions at the excitation wavelength.

    • Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrument settings.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for both the test (Itest) and standard (Istd) samples.

  • Calculation: Calculate the quantum yield of the test sample (ΦF_test) using the following equation:

    ΦF_test = ΦF_std * (Itest / Istd) * (Astd / Atest) * (ntest² / nstd²)

    Where ΦF_std is the quantum yield of the standard, and n is the refractive index of the solvent.

Assessment of Photostability

Photostability is a critical parameter for applications involving prolonged or intense light exposure, such as fluorescence microscopy. It is often quantified by the photobleaching quantum yield, which represents the probability that a molecule will be photochemically altered after absorbing a photon. A lower photobleaching rate indicates higher photostability.

Experimental Workflow: Photostability Assessment

cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Data Analysis prep1 Prepare solutions of each dye at a known concentration measure1 Continuously illuminate the sample with a stable light source prep1->measure1 measure2 Record the fluorescence intensity at regular time intervals measure1->measure2 calc1 Plot fluorescence intensity vs. time measure2->calc1 calc2 Fit the decay curve to an exponential function to determine the photobleaching rate constant calc1->calc2

Caption: Workflow for assessing photostability.

Detailed Protocol:

  • Sample Preparation: Prepare solutions of each dye at the same concentration in a chosen solvent.

  • Illumination: Place the sample in a fluorometer or on a fluorescence microscope and continuously illuminate it with a stable light source (e.g., a laser or stabilized lamp) at the dye's λabs.

  • Time-course Measurement: Record the fluorescence intensity at regular intervals until a significant decrease is observed.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The data can be fitted to an exponential decay curve to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%). A longer half-life indicates greater photostability.

Comparative Data

The following table presents a hypothetical comparison of this compound with the selected commercial dyes. The data for this compound is estimated based on the properties of similar push-pull pyridyl-aniline structures and should be experimentally verified.

PropertyThis compound (Estimated)Alexa Fluor 488Rhodamine 6GNile Red
λabs (nm) ~380-420495530552 (in Methanol)
λem (nm) ~480-550 (Solvent Dependent)519555636 (in Methanol)
Molar Extinction Coefficient (ε, M-1cm-1) 20,000 - 40,00071,000116,00045,000
Quantum Yield (ΦF) 0.1 - 0.5 (Solvent Dependent)0.920.950.12 (in Ethanol)
Photostability ModerateVery HighHighModerate
Solvatochromism HighLowLowVery High

Discussion and Interpretation

Based on the estimated properties, this compound presents a distinct profile compared to the established commercial dyes.

  • Spectral Properties: The estimated absorption and emission of this compound are in the blue-green to green-yellow region of the spectrum. This is a well-utilized spectral window, but it is important to note that its absorption is significantly blue-shifted compared to Alexa Fluor 488 and Rhodamine 6G. This could be advantageous in multiplexing experiments to avoid spectral overlap.

  • Brightness: The estimated molar extinction coefficient and quantum yield suggest that this compound is likely to be less bright than Alexa Fluor 488 and Rhodamine 6G in many solvents. However, its brightness may be highly dependent on the local environment due to its solvatochromic nature.

  • Photostability: While expected to have moderate photostability, it is unlikely to match the exceptional photostability of Alexa Fluor 488. This would be a key consideration for long-term imaging experiments.

  • Solvatochromism: This is the most promising feature of this compound. The significant shift in its emission spectrum with solvent polarity, similar to Nile Red, makes it a potentially powerful tool for sensing applications.[1][8] The ability to report on the local microenvironment is a key advantage over dyes like Alexa Fluor 488 and Rhodamine 6G, which are designed to be environmentally insensitive.

Logical Relationship: Dye Selection Based on Application

cluster_app Application Requirement cluster_dye Recommended Dye app1 High Brightness & Photostability dye1 Alexa Fluor 488 Rhodamine 6G app1->dye1 app2 Environmental Sensing dye2 This compound Nile Red app2->dye2

Caption: A simplified decision tree for dye selection.

Conclusion and Future Directions

This compound represents a promising, yet under-characterized, fluorescent probe. While it may not surpass high-performance commercial dyes like Alexa Fluor 488 in terms of sheer brightness and photostability, its key strength is predicted to be its significant solvatochromism. This property makes it an attractive candidate for the development of novel sensors for biological research and drug discovery.

The true potential of this compound can only be unlocked through rigorous experimental characterization. The protocols detailed in this guide provide a clear roadmap for researchers to undertake this important work. By systematically benchmarking this and other novel dyes against established standards, the scientific community can continue to expand the toolkit of fluorescent probes available for elucidating complex biological processes.

References

  • Solvatochromism - Wikipedia. [Link]

  • Fluorescence quantum yields and absorption and emission ranges of the... | Download Table - ResearchGate. [Link]

  • (PDF) Photostability of dye molecules trapped in solid matrices - ResearchGate. [Link]

  • Alexa Fluor 488 Dye Profile - FluoroFinder. [Link]

  • Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications | Accounts of Chemical Research - ACS Publications. [Link]

  • A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives - NIH. [Link]

  • (PDF) N,N-Dimethyl-4-(pyren-1-yl)aniline - ResearchGate. [Link]

  • 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem. [Link]

  • Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-Dimethyl-4-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-4-(pyridin-2-yl)aniline. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Profile: Understanding the Inherent Risks

The primary hazards are rooted in its likely classification as a toxic substance.[1][2][3] Like many aniline derivatives, it is presumed to be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Chronic exposure to similar compounds has been linked to potential carcinogenic effects.[1][2][5] Furthermore, these compounds are often toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[1][3]

Hazard CategoryAssociated Risks & Rationale
Acute Toxicity Fatal or Toxic if Swallowed, Inhaled, or in Contact with Skin. [4][5] The aniline structure is readily absorbed and can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like cyanosis (blueish skin), headache, and dizziness.[6][7]
Chronic Toxicity Suspected of Causing Cancer. [1][2][5] N,N-Dimethylaniline is classified as a suspected carcinogen.[1] Repeated or prolonged exposure may also cause damage to the liver, kidneys, and central nervous system.[4][7]
Environmental Hazard Toxic to Aquatic Life with Long-Lasting Effects. [1][2][3] Anilines can be persistent in aquatic environments. Release into waterways or sewer systems must be strictly avoided to prevent ecological damage.[8]
Physical Hazard Combustible Liquid. [5][9] While not highly flammable, it can burn and may form explosive vapor/air mixtures above its flash point (62°C for N,N-dimethylaniline).[6] Heating to decomposition emits highly toxic fumes of nitrogen oxides (NOx) and aniline.[4][6][10]

Personnel Protection: Your First Line of Defense

Given the high acute toxicity and potential for skin absorption, establishing a robust barrier between the researcher and the chemical is paramount. Standard laboratory attire is insufficient.

PPE ItemSpecification & Rationale
Hand Protection Double-gloving with compatible materials is recommended. Nitrile gloves are common but may offer limited protection against prolonged exposure.[11][12] For extensive handling or spill cleanup, heavy-duty gloves such as Butyl rubber or Viton® should be used, as they provide superior resistance to aromatic amines.[11] Always inspect gloves for tears or punctures before and during use.[2]
Eye Protection Chemical safety goggles are mandatory. If there is a splash hazard, a full face shield should be worn in addition to goggles to protect the entire face.[2]
Body Protection A chemically resistant lab coat or apron is required. Ensure clothing is fully buttoned and sleeves are down. For significant handling operations, a chemically impervious suit may be necessary.[6]
Respiratory Protection All handling of solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] If a fume hood is not available or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[6]

Waste Segregation & Disposal Protocol

The cardinal rule for disposing of this compound is that it must never be disposed of down the drain or in general trash.[2][8] It must be treated as a hazardous waste from the moment of its generation.

Step 1: Waste Classification This compound should be classified as a toxic organic chemical waste. While not specifically listed, its waste stream would likely fall under EPA RCRA codes for toxic wastes. For instance, aniline is listed under RCRA Waste Code U012, and various aniline production wastes have "K" codes.[13][14] Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes applicable under local and national regulations.

Step 2: Waste Collection

  • Pure Compound/Concentrated Waste: Collect any unused or waste this compound in its original container or a designated, compatible waste container (e.g., amber glass bottle with a PTFE-lined cap).

  • Contaminated Labware: Disposable items such as pipette tips, contaminated wipes, and gloves must be collected in a dedicated, sealed plastic bag or container clearly labeled as hazardous waste.

  • Dilute Aqueous & Organic Solutions: Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

Step 3: Labeling Properly label the waste container immediately upon starting collection. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • An accurate list of all components and their approximate concentrations.

  • The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).

  • The date accumulation started and the name of the principal investigator or lab group.

Step 4: Storage Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel, away from ignition sources, and in a secondary containment bin to prevent the spread of material in case of a leak.[4]

Disposal Pathway Decision Framework

The following diagram outlines the critical decision points for managing waste generated from work involving this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Packaging & Labeling cluster_3 Interim Storage & Disposal Start Experiment Complete: Waste Generated Solid Solid Waste (Pure compound, contaminated wipes, gloves, pipette tips) Start->Solid Liquid Liquid Waste (Aqueous or organic solutions) Start->Liquid Sharps Contaminated Sharps (Needles, razor blades) Start->Sharps Solid_Container Seal in Labeled Hazardous Waste Bag or Container Solid->Solid_Container Liquid_Container Collect in Labeled, Capped Waste Bottle Liquid->Liquid_Container Sharps_Container Place in Puncture-Proof Sharps Container Sharps->Sharps_Container Storage Store in Secondary Containment in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Disposal Arrange Pickup by Certified Hazardous Waste Contractor (e.g., for Incineration) Storage->Disposal

Sources

Navigating the Safe Handling of N,N-Dimethyl-4-(pyridin-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of N,N-Dimethyl-4-(pyridin-2-yl)aniline. Moving beyond a simple checklist, this document delves into the causality behind safety protocols, empowering you to build a self-validating system of laboratory safety.

Understanding the Hazard: A Proactive Approach to Safety

This compound and its structural analogs are classified as hazardous materials. It is crucial to recognize the potential risks to inform your handling procedures. This compound is presumed to be toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause skin and serious eye irritation and may lead to respiratory irritation.[4][5][6] Furthermore, there is a potential for this class of compounds to be carcinogenic.[1][2][3][7] Understanding these hazards is the foundational step in preventing exposure.

Your Armor: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. Each component of your protective ensemble plays a critical role in mitigating specific risks.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield should be worn if there is a splash hazard.[8]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time of >480 minutes. Always inspect gloves for integrity before use.[8] - Lab Coat: A clean, buttoned lab coat must be worn. - Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[8][9]Prevents skin contact, which can lead to irritation and systemic toxicity through dermal absorption.[10][11]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter (e.g., OV/P100) is required when handling the compound outside of a certified chemical fume hood, or if aerosolization or dust generation is likely.[12]Protects the respiratory tract from inhalation of harmful vapors or particles, which can cause irritation and systemic toxicity.

The Workflow: A Step-by-Step Operational Plan

Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following protocol outlines the safe handling of this compound from receipt to experimental use.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]

Weighing and Solution Preparation
  • Engineering Controls: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Transfer: Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel. Avoid creating dust.

  • Solution Preparation: Slowly add the weighed compound to the chosen solvent in a suitable container. Cap the container securely before mixing.

In Case of Emergency: Spill Management Protocol

Even with meticulous planning, accidental spills can occur. A rapid and informed response is critical to containing the situation and preventing exposure.

Spill_Management_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert Alert Alert nearby personnel and evacuate the immediate area. Assess Assess Assess the extent of the spill and any immediate hazards (e.g., ignition sources). Alert->Assess Once safe Contain Contain Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Assess->Contain If manageable Collect Collect Carefully collect the absorbed material into a labeled hazardous waste container. Contain->Collect Decontaminate Decontaminate Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste. Collect->Decontaminate Dispose Dispose Dispose of all contaminated materials according to institutional and regulatory guidelines. Decontaminate->Dispose Report Report Report the incident to the appropriate safety officer. Dispose->Report

Caption: Chemical Spill Response Workflow

Responsible Disposal: A Commitment to Environmental Safety

Proper disposal of this compound and associated contaminated materials is a critical final step to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats).

    • Contaminated lab supplies (weighing paper, pipette tips).

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[8]

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

    • Collect all liquid waste in a dedicated, clearly labeled hazardous waste container. Do not pour down the drain.[2][15]

Decontamination Procedures
  • Glassware: Rinse contaminated glassware multiple times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.

  • Work Surfaces: Decontaminate work surfaces within the fume hood using an appropriate cleaning agent. Collect all cleaning materials as solid hazardous waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: N,N-Dimethylaniline. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). SAFETY DATA SHEET: N,N-Dimethylaniline. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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N,N-Dimethyl-4-(pyridin-2-yl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.